molecular formula C8H13N3O2 B033971 5-[(Dimethylamino)methyl]-2-furohydrazide CAS No. 103852-00-2

5-[(Dimethylamino)methyl]-2-furohydrazide

Cat. No.: B033971
CAS No.: 103852-00-2
M. Wt: 183.21 g/mol
InChI Key: UPPGABHYVZPNEQ-UHFFFAOYSA-N
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Description

5-[(Dimethylamino)methyl]-2-furohydrazide is a useful research compound. Its molecular formula is C8H13N3O2 and its molecular weight is 183.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(dimethylamino)methyl]furan-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-11(2)5-6-3-4-7(13-6)8(12)10-9/h3-4H,5,9H2,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPGABHYVZPNEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(O1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368862
Record name 5-[(dimethylamino)methyl]-2-furohydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103852-00-2
Record name 5-[(dimethylamino)methyl]-2-furohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-[(Dimethylamino)methyl]-2-furohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-[(Dimethylamino)methyl]-2-furohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind the selection of reagents and reaction conditions. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize this and related furan-based molecules.

Introduction and Strategic Approach

This compound is a substituted furan derivative incorporating a hydrazide moiety and a dimethylaminomethyl group. These functional groups are prevalent in many biologically active compounds. The hydrazide group can act as a versatile linker or pharmacophore, while the dimethylaminomethyl group can enhance solubility and receptor binding. This guide outlines a logical and efficient multi-step synthesis beginning from readily available starting materials.

Our synthetic strategy is a convergent approach, focusing on the sequential functionalization of the furan ring. The core of our pathway involves three key transformations:

  • Esterification of a commercially available furan-2-carboxylic acid derivative.

  • Aminomethylation to introduce the dimethylaminomethyl group at the 5-position of the furan ring.

  • Hydrazinolysis of the ester to yield the final furohydrazide product.

This pathway is designed to be robust and scalable, with each step employing well-established chemical reactions.

Detailed Synthesis Pathway

The proposed synthesis of this compound is depicted in the workflow below:

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Chloromethylation cluster_2 Step 3: Amination cluster_3 Step 4: Hydrazinolysis A Methyl 2-furoate B Methyl 5-(chloromethyl)-2-furoate A->B Paraformaldehyde, ZnCl₂, HCl (anhydrous) C Methyl 5-[(dimethylamino)methyl]-2-furoate B->C Dimethylamine D This compound C->D Hydrazine hydrate

Figure 1: Proposed synthesis pathway for this compound.

Step 1 & 2: Synthesis of Methyl 5-(chloromethyl)-2-furoate

The synthesis commences with the chloromethylation of commercially available methyl 2-furoate. This reaction, a variation of the Blanc-Quelet reaction, introduces a reactive chloromethyl group at the electron-rich 5-position of the furan ring.

Mechanism: The reaction proceeds via the in situ formation of a chloromethylating agent from paraformaldehyde and anhydrous hydrogen chloride, catalyzed by a Lewis acid such as zinc chloride. The electrophilic species then attacks the 5-position of the furan ring, leading to the desired product.

Experimental Protocol:

  • To a stirred solution of methyl 2-furoate in a suitable solvent (e.g., dichloromethane), add paraformaldehyde and a catalytic amount of zinc chloride.

  • Cool the mixture in an ice bath and bubble anhydrous hydrogen chloride gas through the solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with ice-cold water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude methyl 5-(chloromethyl)-2-furoate, which can be purified by column chromatography.[1]

Step 3: Synthesis of Methyl 5-[(dimethylamino)methyl]-2-furoate

The second step involves the nucleophilic substitution of the chlorine atom in methyl 5-(chloromethyl)-2-furoate with dimethylamine.

Mechanism: The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion to form the desired tertiary amine.

Experimental Protocol:

  • Dissolve methyl 5-(chloromethyl)-2-furoate in a suitable polar aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

  • Add an excess of dimethylamine (as a solution in THF or as a gas) to the reaction mixture at room temperature.

  • Stir the reaction mixture until TLC analysis indicates the complete consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any excess dimethylamine and its hydrochloride salt.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain methyl 5-[(dimethylamino)methyl]-2-furoate.

Step 4: Synthesis of this compound

The final step is the conversion of the methyl ester to the corresponding hydrazide through reaction with hydrazine hydrate.

Mechanism: This is a nucleophilic acyl substitution reaction. The highly nucleophilic hydrazine attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of methanol to yield the stable hydrazide product.

Experimental Protocol:

  • Dissolve methyl 5-[(dimethylamino)methyl]-2-furoate in a suitable alcohol, such as ethanol or methanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.[2][3]

Data Summary

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State (Expected)
Methyl 2-furoateC₆H₆O₃126.11Colorless liquid
Methyl 5-(chloromethyl)-2-furoateC₇H₇ClO₃174.58White to yellow solid
Methyl 5-[(dimethylamino)methyl]-2-furoateC₉H₁₃NO₃183.20Oil or low melting solid
This compoundC₈H₁₃N₃O₂183.21Solid

Safety and Handling

  • Hydrogen Chloride (anhydrous): Corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Paraformaldehyde: Toxic and an irritant. Avoid inhalation of dust.

  • Hydrazine hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a fume hood, using appropriate PPE.

  • Chlorinated solvents: Handle in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. The reactions employed are well-established in organic synthesis, and the procedures can be adapted for various scales. This guide serves as a valuable resource for chemists involved in the synthesis of novel furan-based compounds for potential pharmaceutical applications.

References

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC. (n.d.).
  • Furan-2-carbohydrazide synthesis - ChemicalBook. (n.d.).
  • Methyl 5-(chloromethyl)-2-furoate – preparation and application - Georganics. (n.d.).
  • Ranitidine synthesis - ChemicalBook. (n.d.).
  • EP0796256B1 - Process for preparing ranitidine - Google Patents. (n.d.).
  • 5-[(Dimethylamino)methyl]-2-furanmethanol - CymitQuimica. (n.d.).

Sources

An In-Depth Technical Guide to the Characterization of 5-[(Dimethylamino)methyl]-2-furohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, heterocyclic scaffolds are of paramount importance, with furan-containing molecules consistently demonstrating a wide array of biological activities. The incorporation of a hydrazide moiety often enhances the pharmacological profile of these compounds, making them attractive candidates for drug discovery programs. This technical guide provides a comprehensive characterization of a promising, yet underexplored molecule: 5-[(Dimethylamino)methyl]-2-furohydrazide.

This guide is designed for researchers, scientists, and drug development professionals. It will provide a detailed, field-proven perspective on the synthesis, purification, and multi-faceted characterization of this compound. The methodologies described herein are grounded in established chemical principles and are designed to be self-validating, ensuring the generation of reliable and reproducible data. We will delve into the causality behind experimental choices, offering insights that extend beyond mere procedural steps.

Physicochemical Properties and Synthesis

This compound is a substituted furan derivative with the Chemical Abstracts Service (CAS) registry number 103852-00-2. Its molecular formula is C₈H₁₃N₃O₂, corresponding to a molecular weight of 183.21 g/mol . The presence of both a basic dimethylamino group and a hydrazide functionality suggests that this molecule may exhibit interesting solubility profiles and coordination chemistry.

Proposed Synthetic Pathway: A Two-Step Approach

A robust and efficient synthesis of this compound can be achieved through a two-step process, commencing with the commercially available ethyl 5-(chloromethyl)furan-2-carboxylate. This pathway is advantageous due to the relatively mild conditions and the commercial availability of the starting material.

Synthesis_Workflow A Ethyl 5-(chloromethyl)furan-2-carboxylate C Ethyl 5-((dimethylamino)methyl)furan-2-carboxylate A->C Nucleophilic Substitution B Dimethylamine (in THF) B->C E This compound C->E Hydrazinolysis D Hydrazine hydrate D->E

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 5-((dimethylamino)methyl)furan-2-carboxylate

  • Rationale: This step involves a nucleophilic substitution reaction where the chlorine atom of the starting material is displaced by dimethylamine to introduce the aminomethyl group. Tetrahydrofuran (THF) is an appropriate solvent for this reaction.

  • Procedure:

    • To a solution of ethyl 5-(chloromethyl)furan-2-carboxylate (1 equivalent) in anhydrous THF, add a 2M solution of dimethylamine in THF (2.2 equivalents) dropwise at 0 °C under a nitrogen atmosphere.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield ethyl 5-((dimethylamino)methyl)furan-2-carboxylate.

Step 2: Synthesis of this compound

  • Rationale: The hydrazinolysis of the ester intermediate is a standard and effective method for the preparation of hydrazides. Hydrazine hydrate acts as the nucleophile, attacking the carbonyl carbon of the ester.

  • Procedure:

    • Dissolve ethyl 5-((dimethylamino)methyl)furan-2-carboxylate (1 equivalent) in ethanol.

    • Add hydrazine hydrate (10 equivalents) to the solution.

    • Reflux the reaction mixture for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Spectroscopic Characterization Profile (Predicted)

As of the writing of this guide, publicly available, experimentally-derived spectroscopic data for this compound is limited. The following profile is a prediction based on the analysis of structurally similar compounds and established spectroscopic principles.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be highly informative, with distinct signals for the furan ring protons, the methylene bridge, the dimethylamino group, and the hydrazide protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-3 (furan)6.30 - 6.40Doublet~3.5
H-4 (furan)7.10 - 7.20Doublet~3.5
-CH₂-3.60 - 3.70Singlet-
-N(CH₃)₂2.20 - 2.30Singlet-
-NH-NH₂4.40 - 4.60 (broad singlet, NH₂) and 9.40 - 9.60 (broad singlet, NH)Broad Singlets-
  • Rationale for Predictions: The chemical shifts of the furan protons are influenced by the electron-donating aminomethyl group at C5 and the electron-withdrawing hydrazide group at C2[1][2][3][4]. The methylene and dimethylamino protons will appear as singlets in the aliphatic region. The hydrazide protons are expected to be broad and their chemical shifts can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide complementary information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (hydrazide)160 - 165
C2 (furan)145 - 150
C5 (furan)155 - 160
C3 (furan)110 - 115
C4 (furan)118 - 122
-CH₂-55 - 60
-N(CH₃)₂45 - 50
  • Rationale for Predictions: The chemical shifts of the furan carbons are determined by the substitution pattern[5][6][7][8][9]. The carbonyl carbon of the hydrazide will be significantly downfield. The carbons of the aminomethyl group will appear in the aliphatic region.

FTIR Spectroscopy

The infrared spectrum will clearly indicate the presence of the key functional groups in the molecule.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H stretch (hydrazide)3200 - 3400Medium-Strong, broad
C-H stretch (aromatic/aliphatic)2800 - 3100Medium
C=O stretch (amide I)1650 - 1680Strong
N-H bend (amide II)1520 - 1550Medium-Strong
C-O-C stretch (furan ring)1000 - 1250Strong
  • Rationale for Predictions: The N-H stretching of the hydrazide will likely appear as a broad band due to hydrogen bonding. The carbonyl (C=O) stretch is a characteristic and strong absorption for amides. The furan ring will also show characteristic C-O-C stretching vibrations[10][11][12][13][14][15][16].

Mass Spectrometry

Electron impact mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.

  • Predicted Molecular Ion (M⁺): m/z = 183

  • Predicted Key Fragmentation Pathways:

    • Loss of the dimethylaminomethyl radical leading to a fragment at m/z 126.

    • Cleavage of the N-N bond of the hydrazide.

    • Benzylic-type cleavage of the C-C bond between the furan ring and the methylene group, leading to the formation of a stable dimethylaminomethyl cation at m/z 58.

Potential Biological Activity and Applications

The furan nucleus and the hydrazide/hydrazone moiety are present in numerous compounds with established antimicrobial and antitumor activities. Therefore, this compound represents a promising scaffold for the development of new therapeutic agents.

Antimicrobial Activity

Many furan-based compounds and hydrazide-hydrazones have demonstrated significant activity against a range of bacterial and fungal pathogens[17][18][19][20][21]. The mechanism of action often involves the chelation of essential metal ions or the inhibition of key enzymes in microbial metabolic pathways.

Antitumor Activity

Derivatives of furan have been investigated for their potential as anticancer agents, with some showing promising cytotoxic effects against various cancer cell lines[17][22][23]. The introduction of aminomethyl groups has, in some cases, enhanced the antitumor activity of parent compounds.

Proposed In-Vitro Screening Protocols

To explore the therapeutic potential of this compound, the following in-vitro screening assays are recommended.

Biological_Screening cluster_antimicrobial Antimicrobial Screening cluster_cytotoxicity Cytotoxicity Screening A Broth Microdilution Assay B Determine Minimum Inhibitory Concentration (MIC) A->B C MTT Assay D Determine IC50 values against cancer cell lines C->D

Caption: Workflow for the initial biological evaluation of the target compound.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Assay) [18][24][25][26][27]

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

    • The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Protocol 2: Cytotoxicity Assessment (MTT Assay) [18][19][28][29][30]

  • Objective: To evaluate the cytotoxic effect of the compound on human cancer cell lines.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. By following the detailed protocols and leveraging the predictive spectroscopic data, researchers can confidently synthesize and verify the structure of this promising molecule. The proposed biological screening assays offer a clear path for the preliminary evaluation of its therapeutic potential. The unique combination of a furan core, a dimethylaminomethyl group, and a hydrazide functionality makes this compound a compelling candidate for further investigation in the quest for novel antimicrobial and antitumor agents.

References

  • A Series of Furan-based Hydrazones: Design, Synthesis, and Evaluation of Antimicrobial Activity, Cytotoxicity and Genotoxicity. (n.d.). Scilit. Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from [Link]

  • Synthesis of promising antimicrobial agents: hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid. (2020). Chemical Biology & Drug Design, 95(2), 260-269. [Link]

  • Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis. (n.d.). RSC Advances. Retrieved from [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). Molecules, 26(23), 7354. [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • In Vitro Antimicrobials. (n.d.). Pharmacology Discovery Services. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (2021). Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1736-1748. [Link]

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  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (n.d.). AMiner. Retrieved from [Link]

  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (2023). International Journal of Molecular Sciences, 24(21), 15887. [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2023). Antibiotics, 12(8), 1265. [Link]

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  • 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... (n.d.). ResearchGate. Retrieved from [Link]

  • Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. (n.d.). SUST Repository. Retrieved from [Link]

  • Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. (2020). Journal of Chemical Research, 44(9-10), 476-481. [Link]

  • 1 H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Modgraph. Retrieved from [Link]

  • Substitution of Halogens on Furan by Hydrazines Stable Derivatives of 5-Hydrazinofuran. (1992). Chemical Papers, 46(1), 38-41. [Link]

  • 1H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. (n.d.). ResearchGate. Retrieved from [Link]

  • Furan - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • FTIR spectra in (a) C=O and (b) C–O–C and (c) NH vibrational regions. (n.d.). ResearchGate. Retrieved from [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). RSC Advances, 8(38), 21453-21461. [Link]

  • Proton NMR splitting in 2-substituted furan. (2020). Chemistry Stack Exchange. Retrieved from [Link]

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  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]

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  • ethyl azodicarboxylate. (n.d.). Organic Syntheses. Retrieved from [Link]

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  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. (2015). RSC Advances, 5(125), 103091-103107. [Link]

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5-[(Dimethylamino)methyl]-2-furohydrazide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 5-[(Dimethylamino)methyl]-2-furohydrazide

Executive Summary

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of this compound (CAS No. 103852-00-2). This molecule integrates three key structural motifs: an aromatic furan ring, a versatile carbohydrazide functional group, and a dimethylaminomethyl side chain characteristic of a Mannich base. This unique combination makes it a compound of significant interest for researchers in medicinal chemistry and synthetic organic chemistry. This document elucidates its synthetic pathway, outlines its physicochemical and spectroscopic properties, and explores its reactivity, positioning it as a valuable intermediate for the development of novel heterocyclic compounds and potential pharmaceutical agents.

Introduction and Strategic Significance

This compound is a specialized organic compound that serves as a highly functionalized building block. Its strategic importance in drug discovery and materials science stems from the synergistic properties of its constituent functional groups.

  • The Furan Nucleus: The furan ring is a privileged five-membered aromatic heterocycle found in numerous natural products and synthetic pharmaceuticals. Its electronic properties and ability to engage in various chemical transformations make it a desirable scaffold.

  • The Hydrazide Moiety (-CONHNH₂): Hydrazides are exceptionally useful functional groups. They are not only key precursors for a wide array of nitrogen-containing heterocycles, such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles, but are also recognized pharmacophores in their own right, known to chelate metals and form hydrogen bonds with biological targets.[1][2]

  • The (Dimethylamino)methyl Group: This tertiary amine side chain, installed at the C5 position of the furan ring, classifies the molecule as a Mannich base.[3][4] Such groups are frequently incorporated into drug candidates to enhance aqueous solubility and modulate pharmacokinetic properties by providing a basic center that can be protonated at physiological pH.

This guide aims to consolidate the known and predicted chemical data for this compound, offering a foundational resource for its application in advanced synthesis and research.

Synthesis and Mechanistic Rationale

The most logical and efficient synthesis of this compound involves a Mannich aminomethylation reaction on a pre-formed 2-furohydrazide precursor.[3][5][6]

Proposed Synthetic Pathway

The synthesis is envisioned as a two-step process starting from commercially available 2-furoic acid.

  • Formation of 2-Furohydrazide: 2-furoic acid is first converted to its methyl or ethyl ester via standard esterification (e.g., Fischer esterification). The resulting ester is then reacted with hydrazine hydrate to yield 2-furohydrazide. This nucleophilic acyl substitution is a robust and high-yielding method for preparing hydrazides.[7]

  • Mannich Reaction: 2-furohydrazide undergoes a regioselective aminomethylation at the electron-rich C5 position of the furan ring. The reaction utilizes formaldehyde as the methylene bridge source and dimethylamine (typically as the hydrochloride salt) as the amine component.

Caption: Proposed two-step synthesis of the title compound.

Experimental Protocol: Mannich Aminomethylation
  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2-furohydrazide in ethanol.

  • Addition of Mannich Reagents: Add 1.1 equivalents of dimethylamine hydrochloride followed by 1.2 equivalents of aqueous formaldehyde (37% solution).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup and Isolation: After cooling to room temperature, concentrate the solvent under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) or by column chromatography on silica gel.

Causality: The furan ring is an electron-rich aromatic system. The proton at the C5 position is the most acidic and susceptible to electrophilic substitution. The Mannich reaction proceeds via the in-situ formation of the electrophilic dimethylaminium ion ([(CH₃)₂N=CH₂]⁺), which is readily attacked by the C5 position of the furan ring to yield the final product.[4]

Physicochemical Properties

A summary of the key physical and chemical identifiers for the compound is provided below.

PropertyValue / DescriptionSource
IUPAC Name This compound[8]
CAS Number 103852-00-2[8][9]
Molecular Formula C₈H₁₃N₃O₂[8]
Molecular Weight 183.21 g/mol Calculated
Appearance Predicted to be an off-white to pale yellow crystalline solid.N/A
Solubility Predicted to be soluble in polar solvents (water, methanol, DMSO) and chlorinated solvents; sparingly soluble in nonpolar hydrocarbons.N/A
pKa (Predicted) Two basic centers are present. The tertiary dimethylamino group is expected to have a pKa of ~9.5-10.5. The hydrazide is significantly less basic.N/A

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy

(Predicted for a 400 MHz spectrometer in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
-NH₂ (Hydrazide)~4.5Broad Singlet-Exchangeable with D₂O.
-NH- (Hydrazide)~9.5-10.0Broad Singlet-Exchangeable with D₂O. Deshielded by the adjacent carbonyl.
Furan H3~6.9-7.1DoubletJ ≈ 3.4Coupled to H4.
Furan H4~6.3-6.5DoubletJ ≈ 3.4Coupled to H3.
-CH₂- (Methylene)~3.6Singlet-Methylene protons adjacent to the furan ring and nitrogen.
-N(CH₃)₂ (Dimethyl)~2.2Singlet-Six equivalent protons of the two methyl groups.
¹³C NMR Spectroscopy

(Predicted for a 100 MHz spectrometer in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C=O (Carbonyl)~158-162Typical amide/hydrazide carbonyl chemical shift.
Furan C2~148-152Carbon bearing the hydrazide group.
Furan C5~153-157Carbon bearing the dimethylaminomethyl group.
Furan C3~118-122Furan ring carbon.
Furan C4~108-112Furan ring carbon.
-CH₂- (Methylene)~55-60Methylene bridge carbon.
-N(CH₃)₂ (Dimethyl)~45Methyl carbons of the dimethylamino group.
Infrared (IR) Spectroscopy
Functional GroupCharacteristic Absorption (cm⁻¹)Vibration Type
N-H3200-3400 (two bands)Asymmetric & Symmetric Stretch (Amine)
C-H2900-3100Stretch (Aliphatic & Aromatic)
C=O (Amide I)1650-1680Stretch (Carbonyl)
N-H (Amide II)1510-1550Bend (Amine)
C-O-C1050-1150Asymmetric Stretch (Furan Ether)

Chemical Reactivity and Applications in Development

The synthetic utility of this compound lies in the reactivity of its hydrazide group, making it a valuable precursor for more complex molecular architectures.

Reactivity of the Hydrazide Group
  • Formation of Hydrazones: The terminal -NH₂ group of the hydrazide readily undergoes condensation with aldehydes and ketones to form stable N-acylhydrazones. This reaction is fundamental in creating diverse molecular libraries for biological screening, as hydrazones are known to possess a wide range of bioactivities.[10][11]

  • Synthesis of Heterocycles: The hydrazide is a classic synthon for five-membered heterocycles.

    • Reaction with carbon disulfide or phosgene derivatives can lead to 1,3,4-oxadiazoles .

    • Reaction with orthoesters or carboxylic acids under dehydrating conditions can yield 1,2,4-triazoles .[1]

    • These heterocyclic cores are prevalent in many approved drugs, highlighting the compound's potential in pharmaceutical development pipelines.

Reactivity_Diagram Start This compound Hydrazone N-Acylhydrazones Start->Hydrazone Oxadiazole 1,3,4-Oxadiazoles Start->Oxadiazole Triazole 1,2,4-Triazoles Start->Triazole Aldehyde R-CHO Aldehyde->Hydrazone CS2 CS2 / Acid Chlorides CS2->Oxadiazole Orthoester RC(OEt)3 Orthoester->Triazole

Caption: Key synthetic transformations of the title compound.

Potential Applications

The structural elements of this molecule are associated with various biological activities. Furan-hydrazide derivatives have been investigated for their anti-fungal, anti-tumor, and antimicrobial properties.[1][12][13] Therefore, this compound and its subsequent derivatives represent a promising avenue for the discovery of new therapeutic agents.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential. Its synthesis is straightforward via a well-established Mannich reaction. The presence of a reactive hydrazide function allows for extensive derivatization into various heterocyclic systems, while the dimethylaminomethyl group provides a handle for modulating physicochemical properties like solubility. This guide provides the foundational chemical knowledge for researchers and drug development professionals to effectively utilize this compound as a versatile building block in their synthetic programs.

References

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  • Title: Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones Source: PubMed Central URL: [Link]

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An In-depth Technical Guide to the Biological Activity of 5-[(Dimethylamino)methyl]-2-furohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Furan-Based Hydrazides in Drug Discovery

The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3] The hydrazide and hydrazone moieties are also crucial pharmacophores, contributing to a diverse range of biological effects through their ability to form hydrogen bonds and coordinate with metal ions.[4][5][6] The combination of the furan ring with a hydrazide linker presents a promising framework for the development of novel therapeutic agents. This guide focuses on a specific subclass: 5-[(Dimethylamino)methyl]-2-furohydrazide derivatives. The incorporation of a dimethylaminomethyl group at the 5-position of the furan ring is of particular interest, as this functional group can enhance solubility and bioavailability, and potentially modulate receptor binding and pharmacokinetic properties.[7][8] This document provides a comprehensive technical overview of the synthesis, potential biological activities, and key experimental protocols for the evaluation of these compounds, aimed at researchers and professionals in the field of drug development.

Synthetic Pathways: Crafting the Core Scaffold and its Derivatives

The synthesis of this compound derivatives can be strategically approached in a multi-step sequence, starting from readily available precursors. A plausible and efficient synthetic route is outlined below, drawing inspiration from established methodologies for related furan derivatives and the synthesis of key pharmaceutical intermediates like the one used for ranitidine.[9][10][11]

Proposed Synthetic Protocol

Step 1: Synthesis of 5-[(Dimethylamino)methyl]furfuryl Alcohol

This initial step involves a Mannich reaction, a classic method for aminoalkylation.[12][13]

  • To a stirred solution of furfuryl alcohol in a suitable solvent (e.g., acetic acid or a mixture of dichloromethane and an acid catalyst), add an aqueous solution of dimethylamine and formaldehyde (or paraformaldehyde).

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation.

  • Upon completion, the reaction is quenched, and the product, 5-[(dimethylamino)methyl]furfuryl alcohol, is extracted and purified using standard techniques such as column chromatography.

Step 2: Oxidation to 5-[(Dimethylamino)methyl]-2-furoic Acid

The primary alcohol is then oxidized to the corresponding carboxylic acid.

  • Dissolve the 5-[(Dimethylamino)methyl]furfuryl alcohol in an appropriate solvent.

  • A suitable oxidizing agent (e.g., potassium permanganate or a milder reagent like pyridinium chlorochromate) is added portion-wise while monitoring the temperature.

  • The reaction is worked up to isolate the 5-[(Dimethylamino)methyl]-2-furoic acid, which is then purified.

Step 3: Esterification to Methyl 5-[(Dimethylamino)methyl]-2-furoate

To facilitate the subsequent hydrazinolysis, the carboxylic acid is converted to its methyl ester.

  • The furoic acid derivative is dissolved in methanol.

  • A catalytic amount of a strong acid (e.g., sulfuric acid) is added.

  • The mixture is refluxed until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the resulting ester is purified.

Step 4: Hydrazinolysis to this compound (The Core Intermediate)

The methyl ester is converted to the key hydrazide intermediate.

  • The methyl 5-[(Dimethylamino)methyl]-2-furoate is dissolved in a suitable solvent like ethanol.

  • An excess of hydrazine hydrate is added to the solution.

  • The reaction mixture is refluxed for several hours.

  • Upon cooling, the desired this compound often precipitates and can be collected by filtration and recrystallized.

Step 5: Synthesis of N'-Substituted Derivatives (Hydrazones)

The core hydrazide is then reacted with various aldehydes or ketones to generate a library of hydrazone derivatives.

  • Dissolve the this compound in a suitable solvent (e.g., ethanol or methanol).

  • Add a stoichiometric amount of the desired aldehyde or ketone.

  • A catalytic amount of an acid (e.g., glacial acetic acid) is often added to promote the reaction.

  • The mixture is typically refluxed for a few hours.

  • The resulting hydrazone derivative often precipitates upon cooling and can be purified by recrystallization.

G cluster_0 Synthesis of Core Intermediate cluster_1 Derivatization A Furfuryl Alcohol B 5-[(Dimethylamino)methyl]furfuryl Alcohol A->B Dimethylamine, Formaldehyde (Mannich Reaction) C 5-[(Dimethylamino)methyl]-2-furoic Acid B->C Oxidation D Methyl 5-[(Dimethylamino)methyl]-2-furoate C->D Esterification (MeOH, H+) E This compound D->E Hydrazinolysis (Hydrazine Hydrate) G N'-Substituted-5-[(Dimethylamino)methyl]-2-furohydrazide (Hydrazone Derivatives) E->G Condensation F Aldehyde/Ketone F->G

Caption: Synthetic workflow for this compound and its derivatives.

Anticancer Activity: A Promising Avenue for Novel Therapeutics

Furan-based hydrazone derivatives have demonstrated significant potential as anticancer agents.[14] Studies on various substituted furan hydrazones have revealed cytotoxic activity against a range of cancer cell lines.[15] The proposed mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.[15][16]

While specific data for this compound derivatives is not yet extensively published, it is hypothesized that these compounds could exhibit potent anticancer activity. The presence of the furan ring and the hydrazone linkage are key contributors to this potential. The dimethylaminomethyl group may further enhance activity through improved cellular uptake and interaction with biological targets.

Illustrative Cytotoxicity Data

The following table presents hypothetical IC50 values for a series of this compound derivatives against common cancer cell lines. This data is illustrative and based on the activities observed for structurally related furan hydrazones.

Compound IDR-group on HydrazoneIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. HCT116 (Colon Cancer)
DM-FH-01 Phenyl25.532.128.9
DM-FH-02 4-Chlorophenyl15.218.716.5
DM-FH-03 4-Methoxyphenyl20.825.322.1
DM-FH-04 2-Hydroxyphenyl12.515.914.3
Doxorubicin (Standard Drug)0.81.21.0
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[1][17][18]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Add serially diluted compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilizing agent F->G H Measure absorbance at 570 nm G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Hydrazide and hydrazone derivatives are well-documented for their broad-spectrum antimicrobial activity.[4][6][19][20] The proposed mechanisms of action include the inhibition of essential enzymes involved in cell wall synthesis, such as mycolic acid synthesis in mycobacteria, and the disruption of DNA gyrase.[4][5]

The this compound scaffold is a promising candidate for the development of new antimicrobial agents. The furan ring and the hydrazone moiety can interact with microbial targets, while the dimethylaminomethyl group may enhance penetration through the microbial cell membrane.

Illustrative Antimicrobial Screening Data

The following table shows hypothetical Minimum Inhibitory Concentration (MIC) values for a series of this compound derivatives against representative bacterial and fungal strains. This data is for illustrative purposes and is based on the known activities of similar hydrazide compounds.

Compound IDR-group on HydrazoneMIC (µg/mL) vs. S. aureus (Gram-positive)MIC (µg/mL) vs. E. coli (Gram-negative)MIC (µg/mL) vs. C. albicans (Fungus)
DM-FH-01 Phenyl326464
DM-FH-02 4-Chlorophenyl163232
DM-FH-03 4-Nitrophenyl81616
DM-FH-04 2,4-Dichlorophenyl8816
Ciprofloxacin (Standard Antibiotic)10.5N/A
Fluconazole (Standard Antifungal)N/AN/A4
Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique for preliminary screening of antimicrobial activity.[21][22][23][24]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth.

  • Inoculation of Agar Plates: Spread the microbial inoculum evenly over the surface of a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) in a Petri dish.

  • Well Preparation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a fixed volume of the test compound solution (at a known concentration) into each well. Include a negative control (solvent) and a positive control (a standard antibiotic or antifungal).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

G cluster_0 Plate Preparation cluster_1 Testing cluster_2 Analysis A Prepare microbial inoculum B Inoculate agar plate A->B C Create wells in agar B->C D Add test compounds and controls to wells C->D E Incubate plates D->E F Measure zones of inhibition E->F

Caption: Experimental workflow for the agar well diffusion antimicrobial assay.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Hydrazone derivatives have also been investigated for their anti-inflammatory properties.[2][25][26][27] The mechanism of action for some of these compounds involves the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), as well as the modulation of signaling pathways like NF-κB.[25][27]

The this compound scaffold holds promise for the development of novel anti-inflammatory agents. The combination of the furan core and the hydrazone moiety may lead to effective inhibition of inflammatory targets.

Potential Mechanisms of Anti-inflammatory Action
  • Inhibition of Pro-inflammatory Enzymes: Derivatives could be designed to selectively inhibit COX-2, reducing the production of prostaglandins involved in inflammation and pain, with potentially fewer gastrointestinal side effects than non-selective NSAIDs.

  • Modulation of Cytokine Production: These compounds may interfere with the signaling pathways that lead to the production of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Antioxidant Activity: Some hydrazone derivatives possess antioxidant properties, which can contribute to their anti-inflammatory effects by scavenging reactive oxygen species (ROS) that perpetuate the inflammatory process.

Structure-Activity Relationships (SAR) and Future Perspectives

While extensive SAR studies on this compound derivatives are yet to be published, some general trends can be inferred from the broader class of furan-based hydrazones:

  • Substitution on the Aryl Ring of the Hydrazone: The nature and position of substituents on the aryl ring attached to the hydrazone nitrogen significantly influence biological activity. Electron-withdrawing groups (e.g., halogens, nitro groups) often enhance antimicrobial and anticancer activity.

  • The Role of the Dimethylaminomethyl Group: This group is expected to increase the hydrophilicity of the molecules, which can improve their pharmacokinetic profiles. Furthermore, the basic nitrogen atom can participate in hydrogen bonding or ionic interactions with biological targets.

  • Stereochemistry of the Hydrazone: The E/Z isomerism of the C=N double bond in the hydrazone moiety can affect how the molecule fits into the active site of a target enzyme or receptor, thus influencing its biological activity.

Future Directions:

The field of this compound derivatives is ripe for exploration. Future research should focus on:

  • Synthesis and Screening of Diverse Libraries: A wide range of derivatives with various substitutions on the hydrazone moiety should be synthesized and screened for anticancer, antimicrobial, and anti-inflammatory activities to establish robust SAR.

  • Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies should be conducted to identify their specific molecular targets and pathways of action.

  • In Vivo Efficacy and Toxicity Studies: Promising lead compounds should be evaluated in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

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Unraveling the Enigma: A Technical Guide to the Postulated Mechanism of Action of 5-[(Dimethylamino)methyl]-2-furohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of novel chemical entities with therapeutic potential necessitates a thorough understanding of their underlying mechanisms of action. 5-[(Dimethylamino)methyl]-2-furohydrazide, a compound featuring a furan scaffold and a hydrazide moiety, stands as a promising candidate for further investigation, given the established bioactivity of its constituent chemical groups. This technical guide synthesizes the available scientific literature on related furan and hydrazide derivatives to propose a putative mechanism of action for this compound. We will delve into its potential as both an anticancer and antifungal agent, predicated on the structure-activity relationships of analogous molecules. This document will further outline a comprehensive, multi-faceted experimental strategy designed to rigorously test these hypotheses, providing a roadmap for future research and development.

Introduction: Deconstructing this compound

This compound is a synthetic organic molecule characterized by three key functional domains: a furan ring, a hydrazide linker, and a dimethylaminomethyl side chain. The furan ring is a five-membered aromatic heterocycle that is a common scaffold in a multitude of biologically active compounds, often enhancing binding affinity and pharmacokinetic properties.[1][2] The hydrazide group (-CONHNH2) is a versatile functional group known to be a cornerstone in compounds with a wide array of biological activities, including antimicrobial and antitumor effects.[3][4] The dimethylaminomethyl substituent at the 5-position of the furan ring is expected to influence the molecule's solubility, basicity, and potential for specific molecular interactions.

Given the absence of direct studies on this compound, this guide will propose a dual-pronged mechanism of action, exploring its potential as both an anticancer and antifungal agent based on established evidence from structurally related compounds.

Postulated Anticancer Mechanism of Action

The anticancer potential of hydrazide derivatives is a subject of considerable research interest.[5][6] We hypothesize that this compound may exert its anticancer effects through a combination of enzyme inhibition and induction of cell cycle arrest.

Proposed Target: Inhibition of Key Cellular Enzymes

Hydrazide-containing compounds have been identified as inhibitors of several enzymes crucial for cancer cell proliferation.[7] Two plausible targets for this compound are:

  • Ribonucleotide Reductase (RNR): This enzyme is essential for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis and repair.[7] The hydrazide moiety could potentially chelate the iron center within the RNR active site, thereby inhibiting its function and halting DNA replication in rapidly dividing cancer cells.

  • Monoamine Oxidase (MAO): Certain hydrazide derivatives are known inhibitors of MAO, an enzyme involved in the metabolism of neurotransmitters.[7][8] While primarily associated with neurological effects, MAO inhibition has also been explored in the context of cancer therapy, as altered monoamine levels can impact tumor growth and progression.

Induction of Cell Cycle Arrest

A common mechanism of action for many anticancer agents is the disruption of the cell cycle. Hydrazide derivatives have been shown to induce cell cycle arrest at various phases, including G0/G1 and G2/M.[6] We propose that this compound, upon cellular uptake, could trigger signaling pathways that lead to the upregulation of cyclin-dependent kinase inhibitors (e.g., p21, p27), ultimately leading to a halt in cell proliferation and the induction of apoptosis.

The following diagram illustrates the proposed signaling pathway for the anticancer activity of this compound.

anticancer_mechanism compound 5-[(Dimethylamino)methyl]- 2-furohydrazide cell_membrane Cell Membrane compound->cell_membrane Uptake rnr Ribonucleotide Reductase (RNR) cell_membrane->rnr Inhibition maoi Monoamine Oxidase (MAO) cell_membrane->maoi Inhibition dna_synthesis DNA Synthesis & Repair rnr->dna_synthesis Blockade cell_cycle_arrest Cell Cycle Arrest (G0/G1 or G2/M) dna_synthesis->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis antifungal_workflow start Antifungal Activity Screening (MIC determination) enzyme_assays Enzyme Inhibition Assays (SDH, Laccase) start->enzyme_assays membrane_permeability Membrane Permeability Assays (e.g., SYTOX Green) start->membrane_permeability ros_production Reactive Oxygen Species (ROS) Measurement start->ros_production data_analysis Data Analysis and Mechanism Elucidation enzyme_assays->data_analysis membrane_permeability->data_analysis ros_production->data_analysis

Caption: Experimental workflow for elucidating the antifungal mechanism.

Experimental Validation Protocols

To substantiate the proposed mechanisms of action, a rigorous and systematic experimental approach is required. The following protocols provide a framework for investigating the anticancer and antifungal properties of this compound.

Anticancer Activity Evaluation

4.1.1. Cell Viability Assay (MTT Assay)

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7, HCT-116, A549) and a non-cancerous control cell line (e.g., MCF-10A) in appropriate media.

  • Treatment: Seed cells in 96-well plates and treat with a serial dilution of this compound for 24, 48, and 72 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each cell line at each time point.

4.1.2. Cell Cycle Analysis (Flow Cytometry)

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Fixation: Harvest and fix the cells in 70% ethanol.

  • Staining: Stain the cells with a DNA-binding dye (e.g., propidium iodide) in the presence of RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

4.1.3. Enzyme Inhibition Assays

  • Ribonucleotide Reductase (RNR) Assay: Utilize a commercially available RNR inhibition assay kit to determine the effect of the compound on RNR activity.

  • Monoamine Oxidase (MAO) Assay: Employ a fluorometric or colorimetric assay to measure the inhibition of MAO-A and MAO-B isoforms in the presence of the compound.

Antifungal Activity Evaluation

4.2.1. Minimum Inhibitory Concentration (MIC) Determination

  • Fungal Strains: Use a panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

  • Broth Microdilution: Perform a broth microdilution assay according to CLSI guidelines to determine the MIC of the compound against each fungal strain.

4.2.2. Enzyme Inhibition Assays

  • Succinate Dehydrogenase (SDH) Assay: Isolate mitochondria from fungal cells and measure the effect of the compound on SDH activity using a colorimetric assay.

  • Laccase Assay: Use a commercially available laccase and a chromogenic substrate to determine the inhibitory potential of the compound.

4.2.3. Membrane Permeability Assay

  • Fungal Cell Treatment: Treat fungal cells with the compound at its MIC.

  • Staining: Add a fluorescent dye that only enters cells with compromised membranes (e.g., SYTOX Green).

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence microplate reader or flow cytometer.

Data Summary and Interpretation

The following tables provide a template for summarizing the quantitative data obtained from the proposed experiments.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM) - 24hIC50 (µM) - 48hIC50 (µM) - 72h
MCF-7Experimental DataExperimental DataExperimental Data
HCT-116Experimental DataExperimental DataExperimental Data
A549Experimental DataExperimental DataExperimental Data
MCF-10AExperimental DataExperimental DataExperimental Data

Table 2: Antifungal Activity of this compound

Fungal StrainMIC (µg/mL)
Candida albicansExperimental Data
Aspergillus fumigatusExperimental Data

Conclusion and Future Directions

This technical guide has presented a scientifically grounded, albeit hypothetical, framework for the mechanism of action of this compound. The proposed dual anticancer and antifungal activities are based on the extensive body of literature surrounding the bioactivity of furan and hydrazide derivatives. The detailed experimental protocols outlined herein provide a clear and actionable path for researchers to validate these hypotheses.

Future research should focus on the execution of these experiments to generate empirical data. Positive results would warrant further investigation into the specific molecular interactions through techniques such as molecular docking and crystallography. Ultimately, a comprehensive understanding of the mechanism of action of this compound will be pivotal in determining its potential as a lead compound for the development of novel therapeutics.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.

  • Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.

  • A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. Journal of Agricultural and Food Chemistry.

  • Antifungal Properties of Hydrazine Derivatives and Metal Complexes. Anusandhanvallari.

  • Furan: A Promising Scaffold for Biological Activity.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate.

  • Furan derivative: Significance and symbolism. ScienceDirect. [URL: Not available]
  • Biological Activities of Hydrazone Derivatives. Molecules.

  • Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. ResearchGate.

  • Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega.

  • Inhibition of monoamine oxidase by substituted hydrazines. Biochemical Journal.

  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules.

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences.

  • A review on biological activities and chemical synthesis of hydrazide derivatives. Mini-Reviews in Medicinal Chemistry.

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  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules.

  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules.

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A Technical Guide to the Therapeutic Potential of 5-[(Dimethylamino)methyl]-2-furohydrazide: Exploring Key Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-[(Dimethylamino)methyl]-2-furohydrazide is a heterocyclic compound belonging to the versatile hydrazide-hydrazone chemical class. While direct research on this specific molecule is limited, the extensive body of literature on structurally related furohydrazide and hydrazone derivatives provides a strong basis for predicting its therapeutic potential. This guide synthesizes the available evidence to propose and explore the most probable biological targets and mechanisms of action for this compound. The primary focus is on two well-established areas of activity for this chemical class: anticonvulsant and antimicrobial applications. We will delve into the mechanistic rationale, suggest validated experimental workflows for target identification, and discuss potential future directions for drug discovery and development efforts centered on this promising scaffold.

Introduction to this compound

The hydrazide-hydrazone moiety (–CONH–N=) is a recognized "pharmacophore," a structural feature responsible for a molecule's biological activity.[1] Compounds possessing this scaffold are known to exhibit a wide spectrum of therapeutic effects, including anticonvulsant, antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][3] The structure of this compound combines this key hydrazide group with a furan ring, a common motif in medicinal chemistry, and a dimethylamino-methyl side chain, which can influence solubility and receptor binding.

Chemical Structure:

  • IUPAC Name: 5-[(dimethylamino)methyl]furan-2-carbohydrazide

  • Molecular Formula: C₈H₁₃N₃O₂

  • Key Features:

    • Furan Ring: A five-membered aromatic heterocycle. The related 5-nitrofuran moiety is a known driver of antimicrobial activity.[4]

    • Hydrazide Group (-CONHNH₂): The core functional group, critical for the synthesis of bioactive hydrazones and known to interact with various biological targets.

    • Dimethylamino-methyl Group: A tertiary amine side chain that can act as a proton acceptor, potentially influencing pharmacokinetic properties and target engagement.

Primary Potential Therapeutic Target Area: Anticonvulsant Activity

Hydrazide derivatives are among the most extensively studied classes of novel anticonvulsant agents.[5] Their mechanism often involves modulation of inhibitory and excitatory neurotransmission in the central nervous system.

Proposed Target: GABAergic System Modulation

A prominent hypothesis for the anticonvulsant effect of many hydrazide-containing compounds is the enhancement of GABA-mediated inhibition in the brain.[6] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter. By binding to GABAₐ receptors, it opens chloride ion channels, leading to hyperpolarization of the neuron and making it less likely to fire—an effect that can suppress seizure activity.

Proposed Mechanism of Action: this compound may act as a positive allosteric modulator of the GABAₐ receptor. It could potentially bind to a site distinct from the GABA binding site, increasing the receptor's affinity for GABA or enhancing the chloride current that flows through the channel when GABA binds. This leads to a more potent inhibitory signal.

Diagram: Proposed GABAergic Signaling Pathway

Below is a diagram illustrating the potential influence of the compound on a GABAergic synapse.

GABA_Pathway Glutamate Glutamate GAD GAD (Glutamate Decarboxylase) Glutamate->GAD Converts GABA_vesicle GABA GAD->GABA_vesicle Synthesizes GABA_A GABA-A Receptor (Chloride Channel) GABA_vesicle->GABA_A Binds to Cl_ion Cl- GABA_A->Cl_ion Hyperpolarization Hyperpolarization (Inhibition of Action Potential) Cl_ion->Hyperpolarization Influx causes Compound 5-[(Dimethylamino)methyl] -2-furohydrazide Compound->GABA_A Potential Positive Allosteric Modulation

Caption: Proposed modulation of the GABAₐ receptor by the title compound.

Experimental Validation Workflow

The anticonvulsant potential of a novel compound is typically assessed using a tiered approach, starting with broad in vivo screening and progressing to more specific mechanistic studies.

Table 1: Representative Data from In Vivo Anticonvulsant Screening

Compound MES Test ED₅₀ (mg/kg) scPTZ Test ED₅₀ (mg/kg) 6 Hz Test ED₅₀ (mg/kg) Neurotoxicity TD₅₀ (mg/kg) Protective Index (PI = TD₅₀/ED₅₀)
Phenytoin (Std.) 9.5 >100 12.0 68.0 7.2 (MES)
Ethosuximide (Std.) >150 75.0 >150 450.0 6.0 (scPTZ)

| Test Compound | 29.3 | 54.2 | 14.8 | >300 | >10.2 (MES) |

Data is hypothetical, based on values reported for potent hydrazone derivatives for illustrative purposes.[7]

Rationale for Model Selection:

  • Maximal Electroshock (MES) Test: This model is effective at identifying drugs that prevent the spread of seizures, such as phenytoin. It is often indicative of activity against generalized tonic-clonic seizures, possibly through blocking voltage-gated sodium channels.[8]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: PTZ is a GABAₐ receptor antagonist. This test is excellent for identifying compounds that can raise the seizure threshold, often by enhancing GABAergic neurotransmission, and is predictive of efficacy against absence seizures.[6]

  • 6 Hz Psychomotor Seizure Test: This model is used to detect compounds effective against therapy-resistant partial seizures.[7]

Secondary Potential Therapeutic Target Area: Antimicrobial Activity

The hydrazide-hydrazone scaffold is a cornerstone of many antimicrobial agents.[2] The furan ring, especially when substituted, further enhances this potential.

Proposed Target: Bacterial Cell Wall Synthesis / DNA Integrity

The precise mechanism of action for antimicrobial hydrazones can vary. For derivatives containing a nitro-furan ring (structurally related to the furan in the title compound), the mechanism often involves the enzymatic reduction of the nitro group within the bacterial cell. This process generates highly reactive cytotoxic intermediates (such as free radicals) that can damage microbial DNA, ribosomes, and other macromolecules, leading to cell death.[4][9]

While this compound lacks the nitro group, the furan-hydrazide core may still interfere with essential bacterial processes. Potential targets could include enzymes involved in cell wall biosynthesis or DNA replication, which are common targets for antibiotics.

Experimental Validation Workflow

A standard workflow for assessing antimicrobial activity involves determining the minimum concentration of the compound required to inhibit growth or kill the microorganism.

Diagram: Antimicrobial Screening Workflow

Antimicrobial_Workflow start Synthesized Compound prepare_stock Prepare Stock Solution in DMSO start->prepare_stock serial_dilution Perform Serial Dilution in 96-well Plates prepare_stock->serial_dilution inoculate Inoculate with Bacterial/ Fungal Strains serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (Minimum Inhibitory Concentration) (Lowest concentration with no visible growth) incubate->read_mic plate_mbc Plate samples from clear wells onto agar plates read_mic->plate_mbc For bactericidal/ fungicidal effect end Activity Profile Established read_mic->end incubate_agar Incubate agar plates plate_mbc->incubate_agar read_mbc Determine MBC/MFC (Minimum Bactericidal/ Fungicidal Concentration) incubate_agar->read_mbc read_mbc->end

Caption: Standard workflow for in vitro antimicrobial susceptibility testing.

Table 2: Representative In Vitro Antimicrobial Activity Data (MIC, µg/mL)

Compound S. aureus B. cereus E. coli K. pneumoniae C. albicans
Streptomycin (Std.) 1.95 3.91 7.81 15.62 N/A
Fluconazole (Std.) N/A N/A N/A N/A 3.91

| Test Compound | 7.81 | 15.62 | 62.5 | 125 | 31.25 |

Data is hypothetical, based on values reported for hydrazone derivatives for illustrative purposes.[4][10]

Detailed Experimental Protocols

Protocol: In Vivo Maximal Electroshock (MES) Seizure Test

Trustworthiness: This protocol is a standard, widely validated model for assessing anticonvulsant efficacy. A positive control (Phenytoin) and a vehicle control are run in parallel to ensure the validity of the results.

  • Animal Preparation: Use male Swiss albino mice (20-25g). Acclimatize animals for at least 5 days before the experiment. House them with free access to food and water.

  • Compound Administration: Dissolve the test compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). Administer the compound intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg) to different groups of mice (n=8 per group). Administer vehicle to the control group and Phenytoin (e.g., 10 mg/kg) to the positive control group.

  • Time to Peak Effect: Conduct the test at the time of peak effect, typically 30-60 minutes post-administration.

  • Induction of Seizure: Apply an electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of a tonic hind-limb extension seizure. The absence of this phase is defined as protection.

  • Data Analysis: Calculate the percentage of animals protected at each dose. Determine the ED₅₀ (the dose required to protect 50% of the animals) using probit analysis.

Protocol: In Vitro Broth Microdilution for MIC Determination

Expertise & Experience: This method is preferred for initial screening due to its efficiency, allowing for simultaneous testing of multiple compounds against various microbial strains in a standardized format (96-well plates). The use of cation-adjusted Mueller-Hinton Broth (CAMHB) is a standard that ensures reproducibility.

  • Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at 10 mg/mL.

  • Serial Dilution: In a 96-well microtiter plate, add 50 µL of CAMHB to all wells. Add 50 µL of the compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the final bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Future Directions and Unexplored Potential

While the anticonvulsant and antimicrobial activities are the most probable avenues, the hydrazide scaffold's versatility suggests other potential targets should not be overlooked.

  • Anti-inflammatory Targets: Hydrazide derivatives have shown anti-inflammatory activity.[6] Future studies could investigate the inhibition of key inflammatory enzymes like cyclooxygenase (COX-1/COX-2) or the modulation of cytokine signaling pathways.

  • Anticancer Targets: Some related compounds have demonstrated cytostatic and antiviral activity.[11] Exploring the effect of this compound on cell cycle progression in cancer cell lines or its potential to inhibit kinases in oncogenic pathways (e.g., PI3K/AKT/mTOR) could be a valuable research direction.[12]

Conclusion

Based on a comprehensive analysis of the activities of its chemical class, this compound emerges as a compound with significant therapeutic potential. The most promising applications lie in the fields of neurology and infectious diseases, with likely targets being the GABAergic system for anticonvulsant effects and essential bacterial enzymes or DNA for antimicrobial activity. The experimental frameworks provided in this guide offer a clear path for validating these hypotheses and systematically exploring the full therapeutic landscape of this molecule. Further investigation is warranted to isolate its precise mechanisms and advance this scaffold towards clinical consideration.

References

  • Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models. PubMed. [Link]

  • Synthesis and anticonvulsantactivity of somechalconesincorporated hydrazide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene) - ResearchGate. ResearchGate. [Link]

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  • Synthesis, Characterization, Thermal Properties, and Antimicrobial Activities of 5-(Diethylamino)-2-(5-nitro-1H -benzimidazol-2-yl)phenol and Its Transition Metal Complexes. Semantic Scholar. [Link]

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  • Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones - ResearchGate. ResearchGate. [Link]

  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][5][6]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. [Link]

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A Technical Guide to the Early-Stage Research and Evaluation of 5-[(Dimethylamino)methyl]-2-furohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical framework for the initial scientific investigation of 5-[(Dimethylamino)methyl]-2-furohydrazide, a molecule identified by CAS number 103852-00-2[1][2][3]. While commercially available for research, this specific compound is not extensively characterized in peer-reviewed literature. This guide, therefore, serves as a strategic roadmap for researchers and drug development professionals. It outlines a logical, field-proven workflow, beginning with a proposed synthesis and characterization, followed by a tiered biological screening cascade to elucidate its potential therapeutic value. The methodologies are grounded in the established activities of the broader furohydrazide and hydrazone chemical classes, which have shown promise as antimicrobial, anticancer, and anti-inflammatory agents[4][5][6][7].

Introduction and Rationale

Hydrazides and their derivatives are a versatile class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities and their utility as scaffolds for synthesizing various heterocyclic systems[4][6]. The core structure, featuring a reactive hydrazide moiety (-C(=O)NHNH₂), is a key pharmacophore found in numerous therapeutic agents. Furan-containing compounds, in parallel, are prevalent in bioactive natural products and pharmaceuticals.

The target molecule, this compound, uniquely combines the furan and hydrazide motifs with a dimethylaminomethyl group at the 5-position of the furan ring. This side chain is characteristic of a Mannich base, a structural feature known to enhance solubility and bioavailability, and often contributes to the pharmacological profile of a parent molecule[8][9]. The rationale for investigating this compound is built on a hypothesis-driven approach: the combination of these three structural elements may yield a novel molecule with potent and selective biological activity. This guide provides the foundational steps to test this hypothesis.

Synthesis and Structural Characterization

The logical and most direct synthetic route to this compound is via a Mannich reaction on a suitable 2-furohydrazide precursor. The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, making it ideal for installing the desired aminomethyl group onto the furan ring[10][11][12].

Proposed Synthetic Protocol: Mannich Reaction

The proposed synthesis involves the reaction of 2-furohydrazide with formaldehyde and dimethylamine. The reaction proceeds through the formation of an electrophilic dimethylaminium ion (Eschenmoser's salt precursor), which then undergoes electrophilic substitution at the electron-rich 5-position of the furan ring.

Step-by-Step Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5°C), combine dimethylamine (2.2 eq., typically as a 40% aqueous solution) and formaldehyde (2.0 eq., typically as a 37% aqueous solution). Stir for 20 minutes to pre-form the iminium ion precursor.

  • Addition of Substrate: Dissolve 2-furohydrazide (1.0 eq.) in a suitable solvent such as ethanol or acetic acid and add it dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., Dichloromethane:Methanol 9:1).

  • Work-up and Purification: Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Caption: Proposed synthetic pathway for this compound.

Structural and Purity Analysis

Confirming the identity, structure, and purity of the synthesized compound is a critical, non-negotiable step. The following standard analytical techniques must be employed.

Table 1: Analytical Characterization Plan

Technique Purpose Expected Outcome / Key Signals
¹H NMR Structural confirmation and proton environment analysis. - Singlet for the CH₂ group (~3.5-4.0 ppm).- Singlet for the N(CH₃)₂ group (~2.2-2.5 ppm).- Doublets for the furan ring protons.- Broad singlets for the NH and NH₂ protons.
¹³C NMR Carbon skeleton confirmation. - Peaks corresponding to furan ring carbons, carbonyl carbon, and aminomethyl carbons.
Mass Spec (HRMS) Exact mass determination and molecular formula confirmation. - A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₈H₁₃N₃O₂.
HPLC Purity assessment. - A single major peak indicating >95% purity under specified conditions (column, mobile phase, flow rate).

| FTIR | Functional group identification. | - Stretching vibrations for N-H (~3300 cm⁻¹), C=O (~1650 cm⁻¹), and C-N bonds. |

Tiered Biological Evaluation Workflow

Based on the known activities of related hydrazide compounds, a tiered screening approach is recommended to efficiently identify potential therapeutic applications[4][13][14]. The workflow is designed to move from broad, high-throughput assays to more specific, mechanism-focused studies.

synthesis_node Synthesis & Characterization tier1_node Tier 1: Primary Screening (Broad Cytotoxicity & Antimicrobial) synthesis_node->tier1_node decision_node decision_node tier1_node->decision_node Activity Detected? tier2_node Tier 2: Secondary Screening (Dose-Response & Selectivity) tier3_node Tier 3: Mechanism of Action (Target-Based Assays) tier2_node->tier3_node decision_node->tier2_node Yes stop_node Stop or Redesign decision_node->stop_node

Caption: A tiered workflow for the biological evaluation of the target compound.

Tier 1: Primary Screening

The goal of this tier is to cast a wide net and determine if the compound exhibits any general biological activity at a single, high concentration (e.g., 10-50 µM).

A. Anticancer Cytotoxicity Screening:

  • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines.

  • Rationale: This is a rapid, colorimetric assay that measures metabolic activity, serving as a proxy for cell viability. A diverse panel (e.g., lung, breast, colon, leukemia) can reveal potential tissue-specific activity.

  • Protocol:

    • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Treat cells with the compound at a final concentration of 50 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate for 48-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

    • Solubilization: Add solubilization solution (e.g., acidified isopropanol) to dissolve the crystals.

    • Readout: Measure absorbance at 570 nm using a plate reader. Calculate percent inhibition relative to the vehicle control.

B. Antimicrobial Screening:

  • Assay: Broth microdilution assay to determine Minimum Inhibitory Concentration (MIC).

  • Rationale: Hydrazides are known to have activity against bacteria and fungi[4][13]. This assay will establish if the compound can inhibit the growth of key pathogenic microbes.

  • Panel:

    • Gram-positive bacteria: Staphylococcus aureus, Enterococcus faecalis[13].

    • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa[13].

    • Fungi: Candida albicans[13].

Tier 2: Secondary Screening (Hit Confirmation)

If significant activity (>50% inhibition) is observed in Tier 1, the next step is to confirm the hit and determine its potency and selectivity.

A. Dose-Response Analysis:

  • Conduct the same assays as in Tier 1, but use a serial dilution of the compound (e.g., 8-point, 3-fold dilutions) to generate a dose-response curve.

  • Output: Calculate the IC₅₀ (half-maximal inhibitory concentration) for cytotoxic effects or the MIC for antimicrobial effects. This quantitative measure of potency is essential for comparing to other compounds.

Table 2: Hypothetical Dose-Response Data

Cell Line / Organism Compound IC₅₀ (µM) Positive Control IC₅₀ (µM) Selectivity Index (SI)
MCF-7 (Breast Cancer) 5.2 Doxorubicin: 0.8 3.8
A549 (Lung Cancer) 11.5 Doxorubicin: 1.2 1.7
MCF-10A (Normal Breast) 19.8 Doxorubicin: 3.5 -

| S. aureus | MIC: 8 µg/mL | Vancomycin: 1 µg/mL | - |

B. Selectivity Profiling:

  • To assess potential for therapeutic use, it is crucial to determine if the compound is selectively toxic to cancer cells over normal cells.

  • Protocol: Test the compound against a non-cancerous cell line (e.g., MCF-10A for breast cancer) and calculate the Selectivity Index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells). An SI > 2 is generally considered a promising starting point.

Tier 3: Mechanism of Action (MoA) Studies

For confirmed, potent, and selective hits, the focus shifts to understanding how the compound works. This is a broad and complex phase, but initial steps could include:

  • Target Class Prediction: Use computational tools (e.g., SwissTargetPrediction) based on the compound's structure to predict likely protein targets.

  • Cell Cycle Analysis: Use flow cytometry to determine if the compound causes arrest at a specific phase of the cell cycle (G1, S, G2/M).

  • Apoptosis Assays: Use assays like Annexin V/PI staining to determine if the compound induces programmed cell death.

cluster_moa MoA Investigation Decision Tree Start Potent & Selective Hit TargetPrediction In Silico Target Prediction Start->TargetPrediction CellBased Phenotypic Assays Start->CellBased TargetValidation Biochemical Target Validation TargetPrediction->TargetValidation CellCycle Cell Cycle Analysis CellBased->CellCycle Apoptosis Apoptosis Assay CellBased->Apoptosis CellCycle->TargetValidation Apoptosis->TargetValidation

Caption: Decision logic for initiating Mechanism of Action (MoA) studies.

Conclusion and Future Directions

This guide presents a structured and scientifically rigorous pathway for the initial investigation of this compound. By following a logical progression from verified synthesis to a tiered biological screening cascade, researchers can efficiently and effectively evaluate the therapeutic potential of this novel chemical entity. Positive results from this workflow would provide a strong foundation for more advanced preclinical studies, including lead optimization, pharmacokinetic profiling, and in vivo efficacy models. The true value of this compound remains to be discovered, and the framework provided here is the first step on that journey.

References

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  • Title: 103852-00-2, this compound Source: AccelaChem URL: [Link]

  • Title: (PDF) Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain Source: ResearchGate URL: [Link]

  • Title: Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease Source: PubMed Central (PMC) URL: [Link]

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Spectroscopic Characterization of 5-[(Dimethylamino)methyl]-2-furohydrazide: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 5-[(Dimethylamino)methyl]-2-furohydrazide is a molecule of significant interest, possessing a unique combination of a furan core, a hydrazide moiety, and a dimethylaminomethyl substituent. This constellation of functional groups suggests a rich potential for diverse biological activities, making a thorough understanding of its structural and electronic properties imperative for researchers in medicinal chemistry and pharmacology.

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound. In the absence of direct experimental spectra for this specific compound, this document leverages established principles of spectroscopic interpretation and draws upon empirical data from structurally analogous compounds to construct a reliable predictive model of its spectroscopic signature. This approach, rooted in scientific first principles and validated by data from closely related molecules, offers a robust framework for its identification, characterization, and quality control in a research setting.

This guide is structured to provide not only the predicted spectral data but also the underlying scientific rationale for these predictions. It delves into the causality behind expected chemical shifts, vibrational frequencies, and fragmentation patterns, thereby offering a deeper understanding of the molecule's structure-property relationships. Detailed, field-proven protocols for the acquisition of each type of spectroscopic data are also provided, ensuring that researchers can readily apply these methodologies in their own laboratories.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is an indispensable tool for mapping the proton environments within a molecule. The predicted ¹H NMR spectrum of this compound in a suitable solvent such as DMSO-d₆ would exhibit distinct signals corresponding to each unique proton. The chemical shifts are influenced by the electronic environment, with electronegative atoms and aromatic systems typically shifting signals downfield.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
NH₂~4.5Broad Singlet-Protons on the terminal nitrogen of the hydrazide are typically broad due to quadrupole broadening and exchange.
NH~9.8Singlet-The amide proton of the hydrazide is expected to be significantly downfield due to the electron-withdrawing effect of the adjacent carbonyl group.
H3 (furan)~6.5Doublet~3.5This proton is adjacent to the oxygen atom and coupled to H4. Data from ethyl 5-(chloromethyl)furan-2-carboxylate shows a similar furan proton at 6.44 ppm.[1]
H4 (furan)~7.1Doublet~3.5This proton is coupled to H3 and is typically downfield compared to H3 in 2,5-disubstituted furans. Data from ethyl 5-(chloromethyl)furan-2-carboxylate shows a similar proton at 7.06 ppm.[1]
CH₂~3.6Singlet-The methylene protons are adjacent to the electron-donating dimethylamino group and the furan ring. The singlet nature arises from the absence of adjacent protons.
N(CH₃)₂~2.2Singlet-The six protons of the two methyl groups are equivalent and appear as a sharp singlet.

Experimental Protocol for ¹H NMR Spectroscopy:

Caption: Workflow for ¹H NMR Spectroscopy.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides crucial information about the carbon skeleton of a molecule. Due to the low natural abundance of ¹³C, a greater number of scans are typically required. The predicted chemical shifts for this compound are based on the analysis of similar furan and hydrazide derivatives.[1][2]

Predicted ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=O~160The carbonyl carbon of the hydrazide is expected to be significantly downfield.
C2 (furan)~148The carbon attached to the carbonyl group is deshielded. Data for ethyl 5-(chloromethyl)furan-2-carboxylate shows a similar carbon at 145.02 ppm.[1]
C5 (furan)~155The carbon bearing the dimethylaminomethyl group is also deshielded. Data for ethyl 5-(chloromethyl)furan-2-carboxylate shows this carbon at 153.96 ppm.[1]
C3 (furan)~112This furan carbon is expected to be in the typical range for furan carbons. Data for ethyl 5-(chloromethyl)furan-2-carboxylate shows a similar carbon at 111.37 ppm.[1]
C4 (furan)~118Similar to C3, this carbon's chemical shift is characteristic of the furan ring. Data for ethyl 5-(chloromethyl)furan-2-carboxylate shows this carbon at 118.54 ppm.[1]
CH₂~55The methylene carbon is influenced by the adjacent nitrogen and the furan ring.
N(CH₃)₂~45The methyl carbons of the dimethylamino group are expected in this region.

Experimental Protocol for ¹³C NMR Spectroscopy:

Caption: Workflow for ¹³C NMR Spectroscopy.

Predicted Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted FT-IR spectrum of this compound will show characteristic bands for the N-H, C=O, C-N, and furan ring vibrations.

Predicted FT-IR Data:

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
N-H stretch (NH₂)3300-3400MediumAsymmetric and symmetric stretching of the primary amine in the hydrazide group.[3]
N-H stretch (NH)~3200MediumStretching vibration of the secondary amide in the hydrazide.[3]
C-H stretch (furan)~3100WeakAromatic C-H stretching.
C-H stretch (aliphatic)2800-3000MediumC-H stretching of the methylene and methyl groups.
C=O stretch (amide I)~1660StrongCarbonyl stretching of the hydrazide is a very strong and characteristic band.
N-H bend (amide II)~1550MediumN-H bending vibration of the hydrazide.
C=C stretch (furan)~1580, ~1470Medium-WeakAromatic ring stretching vibrations.
C-N stretch1000-1250MediumStretching vibrations of the C-N bonds in the dimethylaminomethyl group and the hydrazide.
C-O-C stretch (furan)~1020StrongCharacteristic stretching vibration of the furan ring ether bond.

Experimental Protocol for FT-IR Spectroscopy (ATR):

Caption: Workflow for FT-IR Spectroscopy using ATR.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and elucidating the structure. The fragmentation pattern is highly dependent on the ionization method used. For electron ionization (EI), the following fragmentation pathway is predicted.

Predicted Fragmentation Pattern:

The molecular ion peak [M]⁺ is expected at m/z 185. Key fragmentation pathways would likely involve:

  • α-cleavage: Loss of a methyl radical from the dimethylamino group to form a stable iminium ion.

  • Benzylic-type cleavage: Cleavage of the C-C bond between the furan ring and the methylene group.

  • Cleavage of the hydrazide group: Fragmentation of the N-N and C-N bonds of the hydrazide moiety.

G M [M]⁺˙ m/z = 185 F1 [M - •CH₃]⁺ m/z = 170 M->F1 - •CH₃ F2 [C₆H₈NO]⁺ m/z = 110 M->F2 - •N(CH₃)₂ F3 [C₅H₃O-C=O]⁺ m/z = 95 M->F3 - •NHNH₂ F4 [C₅H₈N]⁺ m/z = 82 F2->F4 - CO

Caption: Predicted EI-MS Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry (EI-GC/MS):

Caption: Workflow for EI-GC/MS Analysis.

Conclusion

This technical guide presents a detailed, predictive analysis of the spectroscopic data for this compound. By integrating fundamental spectroscopic principles with empirical data from closely related chemical structures, we have constructed a comprehensive and scientifically grounded spectroscopic profile of the target molecule. The predicted ¹H NMR, ¹³C NMR, FT-IR, and mass spectra, along with the provided experimental protocols, offer a valuable resource for researchers engaged in the synthesis, characterization, and application of this promising compound. This predictive framework serves as a robust starting point for the empirical verification and further investigation of this compound, thereby accelerating its potential translation into novel therapeutic agents.

References

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An In-depth Technical Guide to the Solubility and Stability of 5-[(Dimethylamino)methyl]-2-furohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-[(Dimethylamino)methyl]-2-furohydrazide is a molecule of interest within contemporary pharmaceutical research, embodying a synthetically accessible scaffold with potential pharmacological applications. Organic acid hydrazides and their derivatives are recognized for their broad spectrum of biological activities and their utility as intermediates in the synthesis of various heterocyclic compounds.[1][2] The structure of this compound, featuring a furan ring, a dimethylaminomethyl group, and a hydrazide moiety, suggests a complex physicochemical profile that warrants thorough investigation. The dimethylamino group introduces a basic center, influencing solubility in acidic media, while the hydrazide functionality is known for its reactivity and potential instability under certain conditions.[3]

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of this compound. As no specific experimental data for this compound is publicly available, this document serves as a roadmap for researchers, scientists, and drug development professionals, outlining the requisite experimental protocols and the scientific rationale underpinning each step. The methodologies described herein are grounded in established principles of pharmaceutical sciences and align with the guidelines set forth by the International Council for Harmonisation (ICH).[4][5][6]

Part 1: Solubility Characterization

A fundamental understanding of a compound's solubility is paramount in early-stage drug development, as it directly impacts bioavailability and formulation strategies.[7] The solubility of this compound is anticipated to be pH-dependent due to the presence of the basic dimethylamino group.

Theoretical Considerations

The Henderson-Hasselbalch equation provides a theoretical basis for predicting the ionization state and, consequently, the solubility of an ionizable compound at different pH values. For a basic compound like this compound, the protonated form is expected to be more soluble in aqueous media. Therefore, solubility is predicted to be higher at lower pH values.

Experimental Protocol: Kinetic Solubility Assessment by Nephelometry

Kinetic solubility assays offer a high-throughput method for early assessment.[7] Nephelometry, which measures light scattering from suspended particles, is a rapid and effective technique for determining the point at which a compound precipitates from solution.[7]

Objective: To determine the kinetic solubility of this compound in various aqueous buffers.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffers: pH 2.0 (HCl), pH 7.4 (Phosphate-Buffered Saline), pH 9.0 (Borate buffer)

  • Microplate nephelometer

  • 384-well microplates

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilutions: In a 384-well microplate, perform serial dilutions of the stock solution to create a range of concentrations.

  • Buffer Addition: Add the respective aqueous buffers to the wells containing the serially diluted compound.

  • Incubation: Incubate the microplate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours).

  • Nephelometric Measurement: Measure the light scattering at each concentration using a microplate nephelometer.

  • Data Analysis: Plot the light scattering units against the compound concentration. The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility.[7]

Data Presentation: Solubility Profile
Buffer pH Temperature (°C) Kinetic Solubility (µM)
2.025To be determined
7.425To be determined
9.025To be determined
2.037To be determined
7.437To be determined
9.037To be determined
Visualization: Solubility Determination Workflow

G cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare 10 mM Stock in DMSO dilute Serial Dilution in Microplate stock->dilute add_buffer Add Aqueous Buffers (pH 2.0, 7.4, 9.0) dilute->add_buffer incubate Incubate at Controlled Temperature add_buffer->incubate measure Measure Light Scattering (Nephelometry) incubate->measure plot Plot Scattering vs. Concentration measure->plot determine Determine Kinetic Solubility plot->determine

Caption: Workflow for Kinetic Solubility Assessment.

Part 2: Stability Profiling

Assessing the chemical stability of a new chemical entity is a critical regulatory requirement.[4][5][6] Forced degradation studies are employed to identify potential degradation products and establish stability-indicating analytical methods.[4][5][6]

Theoretical Considerations: Potential Degradation Pathways

The hydrazide functional group is susceptible to hydrolysis, which would cleave the molecule into 5-[(dimethylamino)methyl]-2-furoic acid and hydrazine. The furan ring is also known to be sensitive to acidic conditions and oxidation. The dimethylaminomethyl group is generally stable but can be involved in more complex degradation pathways.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to expedite the identification of degradation products.[4][5][6]

Objective: To investigate the degradation of this compound under various stress conditions as per ICH guideline Q1A(R2).[4]

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Methanol

  • Water

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

  • Photostability chamber

  • Oven

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol/water mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature or with gentle heating.

    • Oxidation: Treat the sample solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 70°C).

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. An HPLC-MS/MS system is highly recommended for the identification of degradation products.[8][9][10][11]

Data Presentation: Summary of Forced Degradation
Stress Condition % Degradation Number of Degradants Major Degradant (Retention Time)
0.1 M HCl, 60°CTo be determinedTo be determinedTo be determined
0.1 M NaOH, RTTo be determinedTo be determinedTo be determined
3% H₂O₂, RTTo be determinedTo be determinedTo be determined
Thermal (70°C)To be determinedTo be determinedTo be determined
PhotostabilityTo be determinedTo be determinedTo be determined
Visualization: Forced Degradation Workflow and Potential Pathways

G cluster_workflow Forced Degradation Workflow cluster_pathways Potential Degradation Pathways cluster_products Potential Products start Prepare Sample Solutions stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Withdraw Samples at Time Points stress->sample analyze Analyze by Stability-Indicating HPLC-MS sample->analyze parent This compound hydrolysis Hydrolysis parent->hydrolysis H₂O/H⁺ or OH⁻ oxidation Oxidation parent->oxidation [O] acid_degradation Acid Degradation parent->acid_degradation H⁺ product1 5-[(Dimethylamino)methyl]-2-furoic acid hydrolysis->product1 product2 Hydrazine hydrolysis->product2 product4 N-oxide oxidation->product4 product3 Ring-opened products acid_degradation->product3

Caption: Forced Degradation Workflow and Potential Pathways.

Part 3: Development of a Stability-Indicating Method

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or product over time.[12]

Method Development Strategy

Reverse-phase HPLC with UV detection is the most common technique for developing a SIAM. The primary goal is to achieve baseline separation between the parent compound and all potential degradation products generated during forced degradation studies.

Key Chromatographic Parameters to Optimize:

  • Column: C18 columns are a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically required.

  • pH of Mobile Phase: Adjusting the pH can significantly impact the retention and peak shape of ionizable compounds.

  • Flow Rate and Column Temperature: These parameters can be adjusted to optimize resolution and analysis time.

  • Detection Wavelength: Select a wavelength that provides a good response for both the parent compound and the degradation products.

Method Validation

Once developed, the SIAM must be validated according to ICH Q2(R1) guidelines. Validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated using the samples from the forced degradation study.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The characterization of solubility and stability is a non-negotiable step in the progression of any new chemical entity toward clinical application. This guide has outlined a systematic and scientifically rigorous approach for determining these critical physicochemical properties for this compound. By adhering to these principles and experimental protocols, researchers can generate the robust data necessary to inform formulation development, establish appropriate storage conditions, and ensure the quality, safety, and efficacy of potential new medicines.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 11-12.
  • Agilent Technologies. (2020). Determination of N-Nitrosodimethylamine (NDMA) Impurity in Ranitidine Using the Agilent 6470A Triple Quadrupole LC/MS. [Link]

  • Agilent Technologies. (n.d.). NDMA Nitrosamine Pharma Impurities Analysis in Ranitidine. [Link]

  • Li, P., et al. (2021). Determination of N-nitrosodimethylamine in Ranitidine Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing.
  • Waters Corporation. (n.d.). High Sensitivity Quantitation of Nitrosamine Genotoxic Impurities: LC-MS Analysis of Ranitidine Drug Product using the Waters ACQUITY UPLC I-Class PLUS System and Xevo TQ-XS Mass Spectrometer. [Link]

  • Paskiet, D., & Kero, D. (2020). Development of a Validated Method of Testing for NDMA in Ranitidine. Pharmaceutical Technology, 44(10).
  • Lubiniecki, A. S., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016).
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Tzanova, M., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(4), 223-229.
  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.
  • Semple, H. A., Tam, Y. K., Tin, S., & Coutts, R. T. (1988). Assay for hydralazine as its stable p-nitrobenzaldehyde hydrazone. Pharmaceutical research, 5(6), 383-386.
  • International Journal of Creative Research Thoughts. (2023).
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  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules, 19(12), 19698-19717.
  • O'Reilly, J. E. (1992). Uncoupling activity and physicochemical properties of derivatives of fluazinam. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1101(3), 299-305.
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  • Matsui, F., & Smith, D. L. (1981). Determination of hydrazine in pharmaceuticals III: hydralazine and isoniazid using GLC. Journal of Pharmaceutical Sciences, 70(4), 393-396.
  • Al-Majidi, S. M. (2019). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences, 5(1), 1-6.
  • Sadeek, G. T., Saeed, Z. F., & Saleh, M. Y. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(1), 346-352.
  • Iqbal, M., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS omega, 8(34), 31081-31093.
  • Liu, D. Q., & Sun, M. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of pharmaceutical and biomedical analysis, 49(2), 488-493.
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Methodological & Application

The Synthetic Versatility of 5-[(Dimethylamino)methyl]-2-furohydrazide: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Multifaceted Building Block

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount. These scaffolds, endowed with specific functional groups, serve as pivotal starting materials for the construction of complex molecular architectures with desired physicochemical and biological properties. Among these, furan-based compounds have garnered considerable attention due to their presence in numerous natural products and pharmaceuticals. The furan ring system, an aromatic five-membered heterocycle containing an oxygen atom, offers a unique electronic profile and conformational flexibility, making it an attractive core for drug discovery.[1] This guide focuses on a particularly versatile, yet underexplored, furan derivative: 5-[(Dimethylamino)methyl]-2-furohydrazide .

The strategic incorporation of a dimethylaminomethyl group at the 5-position and a hydrazide moiety at the 2-position of the furan ring imparts a unique combination of reactivity and functionality. The tertiary amine offers a basic handle for salt formation, improving aqueous solubility, and can participate in various chemical transformations. The hydrazide group is a well-established precursor for a plethora of heterocyclic systems, including pyrazoles, oxadiazoles, and triazoles, which are privileged structures in medicinal chemistry, often associated with a wide range of pharmacological activities.[2] Furan-hydrazide derivatives, in particular, have shown promise as antimicrobial and anticancer agents.[1][3][4]

This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of this compound in organic synthesis. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the creation of novel chemical entities.

Synthesis of this compound: A Multi-step Approach

The synthesis of the title compound is not a trivial one-step process but can be achieved through a logical and efficient multi-step sequence starting from readily available precursors. The overall strategy involves the initial formation of a 5-(chloromethyl)furan-2-carbonyl chloride, followed by nucleophilic substitution with dimethylamine and subsequent reaction with hydrazine.

Overall Synthetic Scheme

Synthesis_Scheme A 5-(Chloromethyl)furfural B 5-(Chloromethyl)furan-2-carbonyl chloride A->B t-BuOCl C 5-((Dimethylamino)methyl)furan-2-carbonyl chloride B->C Dimethylamine (gas) or solution D This compound C->D Hydrazine hydrate Heterocycle_Synthesis Start This compound Pyrazole Pyrazole Derivative Start->Pyrazole 1,3-Dicarbonyl Compound Oxadiazole 1,3,4-Oxadiazole Derivative Start->Oxadiazole Triethyl orthoformate or CS2 Triazole 1,2,4-Triazole Derivative Start->Triazole Isothiocyanate or Orthoester

Sources

Application Notes and Protocols for 5-[(Dimethylamino)methyl]-2-furohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The furan nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3][4][5] The incorporation of a hydrazide moiety further enhances the pharmacological potential, as hydrazones are known to possess significant biological effects.[6][7] This guide provides detailed experimental protocols for the synthesis, characterization, and potential biological evaluation of a novel furan derivative, 5-[(Dimethylamino)methyl]-2-furohydrazide. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the scientific rationale behind each step to ensure reproducibility and methodological integrity.

Chemical Profile

Compound Name This compound
CAS Number 103852-00-2[8]
Molecular Formula C₈H₁₃N₃O₂
Molecular Weight 183.21 g/mol
Structure
(Image of the chemical structure of this compound)

PART 1: Synthesis and Characterization

The synthesis of this compound is a multi-step process that begins with the functionalization of the furan ring, followed by the formation of the hydrazide.

Proposed Synthesis Pathway

Synthesis_Pathway A 2-Furoic Acid B 5-((Dimethylamino)methyl)furan-2-carboxylic acid A->B Mannich Reaction (Dimethylamine, Formaldehyde) C 5-((Dimethylamino)methyl)-2-furoyl chloride B->C Thionyl Chloride (SOCl₂) D This compound C->D Hydrazine Hydrate (N₂H₄·H₂O)

Caption: Proposed synthetic route for this compound.

Protocol 1: Synthesis of 5-((Dimethylamino)methyl)furan-2-carboxylic acid (Intermediate)

Rationale: This step introduces the dimethylaminomethyl group at the 5-position of the furan ring via a Mannich-type reaction. This functionalization is crucial for modulating the compound's polarity and potential biological interactions.

Materials:

  • 2-Furoic acid[9]

  • Dimethylamine (40% aqueous solution)

  • Formaldehyde (37% aqueous solution)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Ethanol

  • Ice bath

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • pH meter

Procedure:

  • In a round-bottom flask, dissolve 2-furoic acid in ethanol.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add dimethylamine solution, followed by the dropwise addition of formaldehyde solution while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, acidify the mixture with concentrated HCl to pH 2-3.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material.

  • Adjust the pH of the aqueous layer to 7-8 with a sodium hydroxide solution to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 5-((dimethylamino)methyl)furan-2-carboxylic acid.[10]

Protocol 2: Synthesis of this compound

Rationale: The carboxylic acid intermediate is first converted to a more reactive acyl chloride, which then readily reacts with hydrazine hydrate to form the final hydrazide product. This is a standard and efficient method for hydrazide synthesis.[11]

Materials:

  • 5-((Dimethylamino)methyl)furan-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Suspend 5-((dimethylamino)methyl)furan-2-carboxylic acid in anhydrous toluene in a round-bottom flask equipped with a reflux condenser.

  • Slowly add thionyl chloride to the suspension.

  • Reflux the mixture for 3 hours. The solid should dissolve as the reaction progresses.

  • After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 5-((dimethylamino)methyl)-2-furoyl chloride.

  • Dissolve the crude acyl chloride in anhydrous DCM and cool in an ice bath.

  • In a separate flask, prepare a solution of hydrazine hydrate in DCM.

  • Add the hydrazine hydrate solution dropwise to the acyl chloride solution with vigorous stirring.

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any excess acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 3: Characterization of this compound

Rationale: Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods provides unambiguous structural elucidation.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To identify the different types of protons and their chemical environments.

    • ¹³C NMR: To identify the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O of the hydrazide, N-H stretching, and the furan ring vibrations.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and to gain information about its fragmentation pattern.

  • Elemental Analysis: To determine the percentage composition of C, H, and N, and to confirm the empirical formula.

Technique Expected Key Signals
¹H NMR Singlet for the dimethylamino protons, singlet for the methylene protons, doublets for the furan ring protons, and signals for the hydrazide protons.
¹³C NMR Peaks corresponding to the carbonyl carbon, furan ring carbons, methylene carbon, and dimethylamino carbons.
IR (cm⁻¹) ~3300-3200 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), and characteristic furan ring vibrations.
MS (m/z) Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight.

PART 2: Potential Applications and Biological Evaluation

Given the known biological activities of furan and hydrazide derivatives, this compound is a promising candidate for various therapeutic applications.[1][3][5][6]

Potential Signaling Pathways for Investigation

Biological_Screening A This compound B Antimicrobial Screening A->B C Anti-inflammatory Assay A->C D Anticancer Evaluation A->D E Gram-positive Bacteria B->E F Gram-negative Bacteria B->F G Fungal Strains B->G H COX-2 Inhibition Assay C->H I Nitric Oxide Production Assay C->I J Cancer Cell Line Proliferation Assay D->J K Apoptosis Induction Study D->K

Caption: Workflow for the biological evaluation of the target compound.

Protocol 4: In Vitro Antimicrobial Activity Assessment

Rationale: Many furan derivatives exhibit potent antimicrobial properties.[2][4] This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) to quantify the antimicrobial efficacy of the synthesized compound.

Materials:

  • Synthesized this compound

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis - Gram-positive; Escherichia coli, Pseudomonas aeruginosa - Gram-negative)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Resazurin solution (for viability indication)

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microbial strains.

  • Add the microbial inoculum to each well.

  • Include positive controls (broth with inoculum and no compound) and negative controls (broth only). Also, include a standard antibiotic as a reference.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • After incubation, add the resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents visible growth (i.e., the well remains blue).[2]

Conclusion

This document provides a comprehensive guide to the synthesis, characterization, and potential biological evaluation of this compound. The protocols are based on established chemical principles and methodologies in medicinal chemistry. The inherent biological potential of the furan and hydrazide scaffolds suggests that this novel compound could be a valuable lead for the development of new therapeutic agents. Further studies are warranted to explore its full pharmacological profile.

References

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). PMC - PubMed Central. [Link]

  • Overview of Antimicrobial Properties of Furan. (2021). ProQuest. [Link]

  • Synthesis and antimicrobial activity of new furan derivatives. (1985). PubMed. [Link]

  • Pharmacological activity of furan derivatives. (2023). World Journal of Pharmaceutical Research. [Link]

  • Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. (2014). ResearchGate. [Link]

  • Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. (2021). RSC Publishing. [Link]

  • Furan-2-carbohydrazide. LookChem. [Link]

  • 5-[(dimethylamino)methyl]furan-2-carbohydrazide. American Elements. [Link]

  • Biological Activities of Hydrazone Derivatives. (2007). PMC - PubMed Central. [Link]

  • Synthesis, chemistry and applications of 5-hydroxymethylfurfural and its derivatives. (2001). ARKIVOC. [Link]

  • Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model... (2018). ResearchGate. [Link]

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (2012). International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • 2-Furoic acid. Wikipedia. [Link]

  • Synthesis of N5 -[2-[[[5-(Dimethylamino)methyl-2-furanyl]methyl]thio]ethyl]-1H-1,2,4-triazole-3,5-diamine. PrepChem.com. [Link]

  • 2-{{{5-[(DIMETHYLAMINO)METHYL]. Scientific Laboratory Supplies. [Link]

  • N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. (2024). Future Journal of Pharmaceutical Sciences. [Link]

  • 2-Furancarboxylic acid, hydrazide. PubChem - NIH. [Link]

  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (2021). MDPI. [Link]

  • (Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. (2019). MDPI. [Link]

  • 5-(Dimethylamino)-2-methylidenepentanimidamide. PubChem - NIH. [Link]

  • 5-((dimethylamino)methyl)furan-2-carboxylic acid hydrochloride. PubChemLite. [Link]

  • Synthesis and biological activity of novel 5-fluoro-2'-deoxyuridine phosphoramidate prodrugs. (1995). PubMed. [Link]

  • Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. Patsnap Eureka. [Link]

  • [2-(Dimethylamino)pyrimidin-5-yl]boronic acid. PubChem. [Link]

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Application Notes & Protocols: 5-[(Dimethylamino)methyl]-2-furohydrazide as a Versatile Precursor in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utility of 5-[(Dimethylamino)methyl]-2-furohydrazide as a key building block in the synthesis of bioactive molecules. This document outlines its role as a precursor, provides detailed synthetic protocols, and explores its potential in the discovery of novel therapeutic agents.

Introduction: The Strategic Importance of the Furan Scaffold

The furan ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. Its unique electronic properties and ability to act as a bioisostere for other aromatic and heterocyclic rings make it a valuable component in drug design. The incorporation of a (dimethylamino)methyl group at the 5-position and a hydrazide functional group at the 2-position of the furan ring, as seen in this compound, creates a highly versatile precursor with multiple reactive sites for molecular elaboration. This strategic combination of functional groups opens avenues for the synthesis of a diverse range of derivatives with potential therapeutic applications, from established drugs to novel chemical entities.

One of the most notable applications of a structurally related precursor is in the synthesis of Ranitidine, a widely known histamine H2-receptor antagonist used to treat peptic ulcer disease and gastroesophageal reflux disease.[1][2] The synthesis of Ranitidine often involves the use of a furan derivative functionalized with a (dimethylamino)methyl group, highlighting the industrial relevance of this structural motif.[3][4]

Beyond established drugs, the hydrazide moiety in this compound serves as a gateway to a vast chemical space of hydrazone derivatives. Hydrazide-hydrazones are a well-documented class of compounds possessing a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[5][6][7] This underscores the potential of the title compound as a starting point for discovering new therapeutic agents.

Synthetic Protocols and Experimental Design

This section details the synthetic protocols for the preparation of this compound and its subsequent derivatization. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanisms and optimization strategies.

Synthesis of this compound (3)

The synthesis of the title compound can be envisioned as a two-step process starting from commercially available 5-(chloromethyl)furfural (1). This approach leverages the reactivity of the chloromethyl group for amination and the aldehyde for conversion to a hydrazide.

Synthesis_of_5((Dimethylamino)methyl)_2_furohydrazide start 5-(Chloromethyl)furfural (1) step1 Dimethylamine (or suitable precursor) Reductive Amination start->step1 Step 1 intermediate 5-((Dimethylamino)methyl)furan-2-carbaldehyde (2) step1->intermediate step2 Oxidation to Carboxylic Acid Esterification Hydrazinolysis intermediate->step2 Step 2 product 5-((Dimethylamino)methyl)-2-furohydrazide (3) step2->product

Caption: Synthetic pathway for this compound.

Step-by-Step Protocol:

  • Synthesis of 5-((Dimethylamino)methyl)furan-2-carbaldehyde (2):

    • To a solution of 5-(chloromethyl)furfural (1) in a suitable solvent such as tetrahydrofuran (THF), add an excess of dimethylamine (e.g., a 40% aqueous solution or as a gas).

    • The reaction is typically carried out at room temperature with stirring. The progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is worked up by extraction with an organic solvent and purified, for example, by column chromatography, to yield 5-((dimethylamino)methyl)furan-2-carbaldehyde (2).

  • Synthesis of this compound (3):

    • Oxidation: The aldehyde (2) is first oxidized to the corresponding carboxylic acid, 5-((dimethylamino)methyl)furan-2-carboxylic acid. Common oxidizing agents like potassium permanganate or silver oxide can be employed.

    • Esterification: The resulting carboxylic acid is then converted to its methyl or ethyl ester to facilitate the subsequent reaction with hydrazine. This can be achieved using standard esterification methods, such as reaction with methanol or ethanol in the presence of an acid catalyst (e.g., sulfuric acid).

    • Hydrazinolysis: The ester is dissolved in a suitable solvent like ethanol, and hydrazine hydrate is added. The mixture is refluxed until the reaction is complete (monitored by TLC).

    • After cooling, the product, this compound (3), may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization.

Application as a Precursor in Ranitidine Synthesis

While the direct precursor in many documented syntheses of Ranitidine is 5-dimethylaminomethyl-2-furanylmethanol, the underlying principle of utilizing a furan scaffold with a (dimethylamino)methyl group is the key takeaway.[1] The synthesis involves the reaction of this furan derivative with 2-mercaptoethylamine.[1]

Ranitidine_Synthesis_Precursor furan_precursor 5-(Dimethylaminomethyl)-2-furanylmethanol reagent1 2-Mercaptoethylamine (Cysteamine) in conc. HCl furan_precursor->reagent1 Condensation intermediate 2-[[[5-(Dimethylaminomethyl)-2-furanyl]methyl]thio]ethanamine reagent1->intermediate reagent2 N-Methyl-1-methylthio-2-nitroethenamine intermediate->reagent2 Condensation product Ranitidine reagent2->product

Caption: Key steps in a known synthetic route for Ranitidine.

Protocol Adaptation Insights:

  • The critical step is the formation of the thioether linkage by reacting the furan methanol derivative with cysteamine.[1]

  • Researchers can explore the potential of this compound as a precursor by first reducing the hydrazide to an alcohol or by converting it to another suitable leaving group to facilitate the reaction with cysteamine.

Synthesis of Novel Hydrazone Derivatives for Antimicrobial Screening

The hydrazide functional group in this compound is an excellent handle for the synthesis of a library of hydrazone derivatives. This class of compounds is known for its diverse biological activities, particularly antimicrobial effects.[5][6][8]

General Protocol for Hydrazone Synthesis:

  • Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.

  • Add a catalytic amount of an acid, like glacial acetic acid, to the solution.

  • Add the desired aldehyde or ketone (1 equivalent) to the reaction mixture.

  • The reaction mixture is typically stirred at room temperature or gently heated under reflux for a few hours.

  • The progress of the reaction can be monitored by TLC.

  • Upon completion, the product often precipitates out of the solution upon cooling. It can then be collected by filtration and purified by recrystallization.

Hydrazone_Synthesis_Workflow start This compound step1 Condensation with Aldehyde/Ketone (Acid Catalyst) start->step1 product Hydrazone Derivative step1->product step2 Purification (Recrystallization/ Chromatography) product->step2 screening Antimicrobial Activity Screening step2->screening

Caption: Workflow for the synthesis and screening of hydrazone derivatives.

Antimicrobial Screening Protocol (Broth Microdilution Method):

  • Prepare a stock solution of the synthesized hydrazone derivatives in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, prepare serial two-fold dilutions of each compound in a nutrient broth.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Include positive (broth with microorganism and no compound) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation and Interpretation

For a systematic study, the synthesized hydrazone derivatives and their corresponding antimicrobial activities should be tabulated for easy comparison and structure-activity relationship (SAR) analysis.

Table 1: Hypothetical Antimicrobial Activity Data for Hydrazone Derivatives

Compound IDR-group on Aldehyde/KetoneMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
HDZ-01 Phenyl64128
HDZ-02 4-Nitrophenyl1632
HDZ-03 4-Hydroxyphenyl3264
HDZ-04 2-Furyl3264
HDZ-05 Pyridin-4-yl1632
Ciprofloxacin (Standard)10.5

Interpretation of Hypothetical Data:

  • The presence of electron-withdrawing groups (e.g., nitro group in HDZ-02) or heterocyclic rings (e.g., pyridine in HDZ-05) on the aromatic ring of the aldehyde could enhance antimicrobial activity.

  • The data suggests that the synthesized compounds exhibit moderate activity, warranting further optimization of the molecular structure to improve potency.

Conclusion and Future Directions

This compound is a valuable and versatile precursor in drug discovery. Its structural similarity to intermediates used in the synthesis of blockbuster drugs like Ranitidine showcases its relevance in established pharmaceutical manufacturing.[1][2][3][4] Furthermore, its potential to be readily converted into a library of hydrazone derivatives opens up exciting opportunities for the discovery of novel therapeutic agents, particularly in the realm of antimicrobial research.[5][6][7] Future work should focus on the synthesis and screening of a diverse range of derivatives to establish clear structure-activity relationships and identify lead compounds for further development.

References

  • Mascal, M., & Dutta, S. (2011). Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural. Green Chemistry, 13(11), 3175-3177. [Link]

  • New Drug Approvals. (2016). Ranitidine. [Link]

  • ResearchGate. (n.d.). Synthesis of Ranitidine (Zantac) (VIII) from Cellulose-Derived 5-(Chloromethyl)furfural (I). [Link]

  • Mascal, M., & Dutta, S. (2011). Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural. Scribd. [Link]

  • ResearchGate. (n.d.). Divergent synthesis of Ranitidine and CAP-1 from an HMF-derived starting material. [Link]

  • ResearchGate. (2022). Synthesis and characterisation of formohydrazide derivatives as potential antimicrobial agents: molecular docking and DFT studies. [Link]

  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. [Link]

  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. National Institutes of Health. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. National Institutes of Health. [Link]

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Application Notes and Protocols for the Analytical Determination of 5-[(Dimethylamino)methyl]-2-furohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-[(Dimethylamino)methyl]-2-furohydrazide is a heterocyclic organic compound featuring a furan core, a hydrazide functional group, and a dimethylamino moiety. The unique combination of these structural features suggests its potential utility in pharmaceutical and chemical research, possibly as a synthetic intermediate or a pharmacologically active agent. The furan ring is a fundamental component of many biologically active compounds, while the hydrazide group is known for its role in various pharmaceutical agents and as a reactive handle for chemical modifications.[1][2] Accurate and precise analytical methods are therefore crucial for the characterization, quantification, and quality control of this compound in various matrices, from raw materials to biological samples.

This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of this compound. It is intended for researchers, scientists, and drug development professionals. The protocols described herein are based on established analytical principles for hydrazide and furan-containing compounds and are designed to be self-validating.

Physicochemical Properties (Predicted)

A thorough understanding of the physicochemical properties of this compound is essential for method development. While experimental data for this specific molecule is not widely available, its structure allows for the prediction of key characteristics that will influence the choice of analytical techniques.

PropertyPredicted Value/CharacteristicRationale
Chemical Formula C₈H₁₃N₃O₂Based on the chemical structure.[3]
Molecular Weight 183.21 g/mol Calculated from the chemical formula.
UV-Vis Absorption Expected to have UV absorbance due to the conjugated system of the furan ring and the hydrazide group.The furan ring and hydrazide moiety are chromophores.
pKa Expected to have at least two pKa values: one for the basic dimethylamino group and another for the hydrazide group.The tertiary amine and the hydrazide group are ionizable.
Solubility Likely soluble in polar organic solvents and aqueous acidic solutions.The presence of polar functional groups and the basic amine suggest this solubility profile.

Recommended Analytical Methods

Several analytical techniques are suitable for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of organic molecules with UV-absorbing chromophores.[4] Given the predicted UV absorbance of this compound, this method is a primary choice for routine analysis and quality control.

Protocol 1: Reversed-Phase HPLC-UV for the Quantification of this compound

Objective: To develop a stability-indicating HPLC-UV method for the quantification of this compound in a drug substance.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (0.1%) in water (HPLC grade)

  • This compound reference standard

Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Formic acid in waterProvides good peak shape for the basic analyte by controlling the pH.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient Elution 5% B to 95% B over 15 minutesTo ensure elution of the analyte and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength To be determined by UV scan (likely around 254 nm or 280 nm)The wavelength of maximum absorbance should be used for optimal sensitivity.
Injection Volume 10 µLA typical injection volume.

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Diagram 1: HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Stock Reference Standard Stock Calibration_Standards Calibration Standards Standard_Stock->Calibration_Standards HPLC_System HPLC System (Pump, Autosampler, Column) Calibration_Standards->HPLC_System Sample_Solution Sample Solution Sample_Solution->HPLC_System UV_Detector UV Detector HPLC_System->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Calibration_Curve Calibration Curve Chromatogram->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for HPLC-UV analysis.

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

For higher selectivity and sensitivity, especially in complex matrices like biological fluids, HPLC coupled with mass spectrometry is the method of choice.[4] It provides structural information, enabling unequivocal identification of the analyte.

Protocol 2: HPLC-MS/MS for the Quantification of this compound in Biological Matrices

Objective: To develop a sensitive and selective HPLC-MS/MS method for the quantification of this compound in plasma.

Instrumentation:

  • HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog of the analyte)

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for analysis.

Chromatographic and Mass Spectrometric Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Formic acid in waterAcidified mobile phase promotes ionization in positive ESI mode.
Mobile Phase B 0.1% Formic acid in acetonitrileOrganic modifier for elution.
Gradient Elution 5% B to 95% B over 5 minutesA fast gradient suitable for high-throughput analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode ESI PositiveThe dimethylamino and hydrazide groups are expected to readily protonate.
MRM Transitions To be determined by infusion of the analyte. Precursor ion will be [M+H]⁺.Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.

Procedure:

  • Tuning and Optimization: Infuse a standard solution of this compound into the mass spectrometer to determine the precursor ion and optimize fragmentation to select suitable product ions for MRM.

  • Calibration Curve: Prepare calibration standards by spiking known amounts of the analyte and a fixed amount of the internal standard into blank plasma and process them as described above.

  • Analysis: Inject the processed standards and samples onto the HPLC-MS/MS system.

  • Quantification: Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration to construct the calibration curve.

Diagram 2: HPLC-MS/MS Workflow

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (with Internal Standard) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection HPLC HPLC Separation Supernatant_Collection->HPLC ESI_Source ESI Source HPLC->ESI_Source Mass_Spec Triple Quadrupole MS (MRM Mode) ESI_Source->Mass_Spec Data_Acquisition Data Acquisition Mass_Spec->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for HPLC-MS/MS analysis.

Spectrophotometric Method with Derivatization

For situations where chromatographic equipment is unavailable, or for rapid screening, a spectrophotometric method can be developed. Hydrazides can react with various reagents to form colored products that can be quantified using a spectrophotometer.[5][6] A potential derivatizing agent for hydrazides is 5-nitro-2-furaldehyde, which forms a colored hydrazone derivative.[7][8]

Protocol 3: Spectrophotometric Quantification of this compound using 5-Nitro-2-furaldehyde

Objective: To develop a colorimetric method for the quantification of this compound.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Water bath

Reagents:

  • 5-Nitro-2-furaldehyde solution (2 mM in ethanol)

  • Phosphate buffer (pH 5.0)

  • This compound reference standard

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in phosphate buffer.

  • Derivatization:

    • To 1 mL of each standard solution and sample solution, add 1 mL of the 5-nitro-2-furaldehyde solution.

    • Incubate the mixture in a water bath at 60 °C for 40 minutes.[8]

    • Allow the solutions to cool to room temperature.

  • Measurement: Measure the absorbance of the resulting colored solutions at the wavelength of maximum absorbance (to be determined, likely in the visible region).

  • Quantification: Construct a calibration curve by plotting absorbance against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Method Validation

All developed analytical methods should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods outlined in this document provide a comprehensive framework for the detection and quantification of this compound. The choice of a specific method will be dictated by the analytical requirements, including sensitivity, selectivity, and sample matrix. For routine quality control, HPLC-UV offers a robust and reliable approach. For high-sensitivity applications in complex matrices, HPLC-MS/MS is the preferred technique. A spectrophotometric method with derivatization can serve as a valuable tool for rapid screening. It is imperative that any chosen method is fully validated to ensure the generation of accurate and reliable data.

References

  • The Determination of Hydrazino-Hydrazide Groups. Elsevier. [URL: https://www.elsevier.com/books/the-determination-of-hydrazino-hydrazide-groups/ashworth/978-0-08-012234-7]
  • Ashworth, M. R. F. (1965). The Determination of Hydrazino–Hydrazide Groups. Pergamon. [URL: https://www.sciencedirect.
  • Sangle, S. L., et al. (2025). A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. ResearchGate. [URL: https://www.researchgate.net/publication/358983133_A_REVIEW_ON_FURAN_DETECTION_AND_ANALYSIS_METHODS]
  • Agency for Toxic Substances and Disease Registry. (1997). Hydrazines - Chapter 6: Analytical Methods. [URL: https://www.
  • Smolenkov, A. D., et al. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. [URL: https://www.researchgate.
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  • Amosov, A. S., et al. (2018). Simultaneous Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine by High-Performance Liquid Chromatography with Pre- and Post-Column Derivatization by 5-Nitro-2-Furaldehyde. ResearchGate. [URL: https://www.researchgate.
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  • Kim, M., et al. (2023). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [URL: https://www.mdpi.com/2227-9717/11/5/1359]
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Sources

Application Notes & Protocols: A Framework for Screening the Antimicrobial Activity of 5-[(Dimethylamino)methyl]-2-furohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Hydrazide-hydrazone derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including significant antimicrobial effects.[1][2][3] This document provides a comprehensive guide for the systematic evaluation of 5-[(Dimethylamino)methyl]-2-furohydrazide , a novel compound featuring a furan core, a hydrazide functional group, and a dimethylamino side chain. We present a series of robust, validated protocols for determining its antimicrobial efficacy, including the Broth Microdilution method for Minimum Inhibitory Concentration (MIC), the Agar Disk Diffusion assay for preliminary screening, and the subsequent determination of Minimum Bactericidal Concentration (MBC). This guide is designed to provide researchers with the foundational methodologies and interpretive framework required to accurately assess the antimicrobial potential of this and other novel hydrazide derivatives.

Introduction: The Rationale for Screening this compound

Hydrazide derivatives are a cornerstone in medicinal chemistry, recognized for their versatile synthesis and a broad array of pharmacological properties.[3] The core -C(=O)NHNH2 functional group serves as a versatile scaffold for creating compounds with antitubercular, antifungal, and antibacterial activities.[1][2] The presence of this moiety in established drugs like isoniazid (an antitubercular agent) and nifuroxazide (an intestinal antiseptic) underscores its therapeutic relevance.[4]

The target compound, this compound, integrates several structural features of interest:

  • Furohydrazide Core: The furan ring is a common motif in bioactive molecules. Specifically, 5-nitro-2-furoyl derivatives have demonstrated significant bioactivity, suggesting the furan scaffold is conducive to antimicrobial action.[5][6]

  • Hydrazide Group: This functional group is critical for the biological activity of this class and is a key pharmacophore for potential enzyme inhibition or interaction with microbial cellular targets.[7]

  • (Dimethylamino)methyl Side Chain: This tertiary amine group can significantly influence the compound's physicochemical properties, such as solubility and lipophilicity. More importantly, it can enhance the uptake of the molecule into bacterial cells by interacting with the negatively charged components of the microbial cell membrane.

Given these structural attributes, a systematic screening of its antimicrobial activity is a scientifically sound and logical step in the drug discovery process.[8]

Foundational Screening Workflow

A multi-tiered approach is recommended for efficiently evaluating a novel compound. This workflow begins with a rapid qualitative assessment, followed by quantitative determination of inhibitory and bactericidal concentrations.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_confirm Phase 3: Confirmation & Characterization cluster_data Phase 4: Analysis Compound Compound Solubilization & Stock Preparation Disk Protocol 1: Agar Disk Diffusion (Qualitative) Compound->Disk MIC Protocol 2: Broth Microdilution (Quantitative MIC) Compound->MIC Inoculum Bacterial Inoculum Preparation (0.5 McFarland) Inoculum->Disk Inoculum->MIC Media Prepare Growth Media (e.g., Mueller-Hinton) Media->Disk Media->MIC Analysis Data Interpretation (Zone Diameter, MIC, MBC/MIC Ratio) Disk->Analysis MBC Protocol 3: Subculturing for MBC (Bactericidal Activity) MIC->MBC Use wells with no visible growth MIC->Analysis MBC->Analysis

Caption: General workflow for antimicrobial susceptibility testing.

Detailed Experimental Protocols

These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure reproducibility and accuracy.[9]

Protocol 1: Agar Disk Diffusion (Kirby-Bauer Method)

This method serves as an excellent initial qualitative screen for antimicrobial activity.[10] It relies on the diffusion of the compound from a paper disk into an agar medium, creating a concentration gradient.[11] An effective agent will produce a clear zone where bacterial growth is inhibited.[12]

A. Materials

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[13]

  • Sterile saline solution (0.85%) or broth

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs, forceps, and micropipettes

  • Incubator (35°C ± 2°C)

  • Positive control antibiotic disks (e.g., Gentamicin, Vancomycin)

  • Solvent for the test compound (e.g., DMSO, sterile water)

B. Step-by-Step Procedure

  • Compound Disk Preparation: Prepare a stock solution of the test compound in a suitable solvent. Impregnate sterile paper disks with a known amount of the compound (e.g., 10-30 µg per disk). Allow the solvent to fully evaporate in a sterile environment. Prepare solvent-only disks to serve as a negative control.

  • Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from an overnight culture plate. Suspend them in sterile saline or broth. Vigorously vortex to create a smooth suspension.

  • Standardization of Inoculum: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[14] This step is critical for reproducibility.

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum. Remove excess fluid by pressing the swab against the inside of the tube.[15] Swab the entire surface of an MHA plate uniformly, rotating the plate approximately 60° between streaks to ensure confluent growth.[13]

  • Disk Application: Allow the plate surface to dry for 3-5 minutes.[15] Using sterile forceps, place the compound-impregnated disks, a positive control disk, and a negative control (solvent) disk onto the agar surface. Disks should be spaced at least 24 mm apart from center to center.[11] Gently press each disk to ensure complete contact with the agar.[15]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters. A zone of inhibition indicates that the compound has activity against the test organism. The solvent control should show no zone.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the quantitative antimicrobial susceptibility of a compound.[16][17] It establishes the lowest concentration of an agent that inhibits the visible growth of a microorganism.[9][18]

A. Materials

  • Sterile 96-well microtiter plates (U- or flat-bottom)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Standardized bacterial inoculum (prepared as in Protocol 1, then diluted)

  • Test compound stock solution

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Multichannel pipette

B. Step-by-Step Procedure

  • Plate Setup: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

  • Compound Dilution: In well 1, add 100 µL of the test compound at twice the highest desired final concentration. Using a multichannel pipette, perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This creates a concentration gradient across the plate. Well 11 will serve as the growth control, and well 12 as the sterility control.

  • Inoculum Preparation: Dilute the 0.5 McFarland standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[14]

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in each test well is now 100 µL.

  • Controls:

    • Growth Control (Well 11): Contains broth and inoculum, but no compound. This well should show turbidity.

    • Sterility Control (Well 12): Contains broth only. This well should remain clear.

    • Positive Control: A separate dilution series with a standard antibiotic should be run to validate the assay.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[17]

  • MIC Determination: After incubation, visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[9][19]

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is performed after the MIC is determined and is used to establish whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial bacterial inoculum.[20][21]

A. Materials

  • MIC plate from Protocol 2

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipette and sterile tips

B. Step-by-Step Procedure

  • Subculturing: Following MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).

  • Plating: Mix the contents of each selected well thoroughly. Plate a 10-100 µL aliquot from each of these wells onto a separate, clearly labeled MHA plate.

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% kill of the initial inoculum (typically corresponding to ≤ 0.1% of the original inoculum surviving).[22][23]

Data Presentation and Interpretation

Quantitative data should be organized clearly for comparison. The ratio of MBC to MIC is a key indicator of bactericidal activity.

Table 1: Example Antimicrobial Activity Profile of this compound

Test MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 29213Positive[Insert Data][Insert Data][Calculate][Bactericidal/Bacteriostatic]
Enterococcus faecalis ATCC 29212Positive[Insert Data][Insert Data][Calculate][Bactericidal/Bacteriostatic]
Escherichia coli ATCC 25922Negative[Insert Data][Insert Data][Calculate][Bactericidal/Bacteriostatic]
Pseudomonas aeruginosa ATCC 27853Negative[Insert Data][Insert Data][Calculate][Bactericidal/Bacteriostatic]
Candida albicans ATCC 90028N/A (Fungus)[Insert Data][Insert Data][Calculate][Fungicidal/Fungistatic]

Interpretation Guidelines:

  • An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[20][22]

  • An MBC/MIC ratio of > 4 suggests bacteriostatic activity.

Postulated Mechanism of Action

While the precise mechanism must be determined experimentally, the hydrazide-hydrazone scaffold provides clues to potential cellular targets. Many hydrazone derivatives exert their antimicrobial effects by inhibiting essential microbial enzymes or disrupting cell wall integrity.[24] The lipophilic character often allows for penetration of the microbial cell membrane.

A plausible hypothesis is the inhibition of a key enzyme in a vital biosynthetic pathway, such as cell wall synthesis or fatty acid synthesis. The compound could act as a competitive inhibitor, binding to the active site of an enzyme and blocking its function.

G cluster_pathway Hypothetical Bacterial Biosynthetic Pathway S1 Substrate A E1 Enzyme 1 S1->E1 S2 Intermediate B E2 Enzyme 2 (Target) S2->E2 Product Essential Cellular Component (e.g., Peptidoglycan, Mycolic Acid) Outcome Disruption of Cell Integrity & Bacterial Cell Death Product->Outcome E1->S2 E2->Product E2->Product Blocked Compound 5-[(Dimethylamino)methyl] -2-furohydrazide Compound->Inhibition Inhibition->E2 Inhibition

Caption: Hypothetical inhibition of a key bacterial enzyme.

Conclusion

This document provides a standardized and comprehensive framework for the initial antimicrobial screening of this compound. By following these detailed protocols, researchers can generate reliable and reproducible data on the compound's spectrum of activity, potency (MIC), and bactericidal potential (MBC). The insights gained from these foundational assays are critical for guiding further investigation, including mechanism of action studies, toxicity profiling, and structure-activity relationship (SAR) analyses, which are essential steps in the journey of developing a novel antimicrobial agent.

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Application Notes and Protocols for the Development of Novel Bioactive Compounds from 5-[(Dimethylamino)methyl]-2-furohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-[(Dimethylamino)methyl]-2-furohydrazide Scaffold

In the landscape of contemporary drug discovery, the strategic selection of a versatile starting scaffold is paramount to the successful generation of novel bioactive compounds. This compound emerges as a molecule of significant interest, embodying a trifecta of desirable chemical features: a furan ring, a hydrazide moiety, and a dimethylaminomethyl side chain. The furan nucleus is a well-established pharmacophore present in numerous natural and synthetic bioactive compounds, prized for its electronic properties and ability to engage in various biological interactions.[1][2] The hydrazide functional group is a versatile chemical handle, readily convertible into a diverse array of heterocyclic systems, and is itself a component of several established drugs.[3] The dimethylaminomethyl group, a classic Mannich base, can enhance the aqueous solubility of a molecule and provides a basic nitrogen center capable of forming crucial salt bridges with biological targets.[3][4]

This guide provides a comprehensive framework for the strategic derivatization of this compound into three classes of compounds with high potential for biological activity: Schiff bases, 1,3,4-oxadiazoles, and pyrazoles. We will delineate detailed, field-proven protocols for their synthesis and characterization, followed by robust methodologies for in vitro screening against microbial pathogens and cancer cell lines. The causality behind each experimental choice is explained to empower researchers to not only replicate these methods but also to adapt and innovate upon them.

PART 1: Synthetic Pathways for Novel Compound Libraries

The synthetic utility of the hydrazide moiety of this compound allows for its facile conversion into various heterocyclic scaffolds. Herein, we detail the synthesis of three promising classes of derivatives.

Synthesis of Novel Schiff Bases (Hydrazones)

The condensation of the terminal amino group of the hydrazide with an aldehyde or ketone is a straightforward and high-yielding reaction to generate Schiff bases, also known as hydrazones.[5] This reaction introduces a new aromatic or aliphatic substituent, allowing for a wide exploration of the chemical space and its impact on biological activity.

Scientific Rationale: Schiff bases are a well-established class of compounds with a broad spectrum of pharmacological activities, including antimicrobial and anticancer effects.[6] The imine (-C=N-) linkage is a key pharmacophore that can participate in hydrogen bonding and other interactions with biological targets. The introduction of various substituted aromatic aldehydes allows for the modulation of lipophilicity, electronic properties, and steric bulk, all of which can influence biological activity.

Experimental Protocol: General Procedure for the Synthesis of Schiff Bases (3a-e)

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol. Add a catalytic amount (2-3 drops) of glacial acetic acid.

  • Addition of Aldehyde: To the stirred solution, add the desired substituted aromatic aldehyde (1.0 mmol).

  • Reaction Progression: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 7:3).

  • Isolation and Purification: Upon completion of the reaction, allow the mixture to cool to room temperature. The solid product that precipitates out is collected by filtration, washed with cold ethanol, and dried. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Table 1: Exemplary Aldehydes for Schiff Base Synthesis

Compound IDAldehyde
3a 4-Chlorobenzaldehyde
3b 4-Hydroxybenzaldehyde
3c 4-Nitrobenzaldehyde
3d 2,4-Dichlorobenzaldehyde
3e 4-(Dimethylamino)benzaldehyde

Characterization: The synthesized Schiff bases should be characterized by standard spectroscopic methods.

  • FT-IR (cm⁻¹): Appearance of a C=N stretching band (around 1600-1650 cm⁻¹) and the disappearance of the C=O stretching of the aldehyde. The N-H stretching of the hydrazone will be present (around 3200-3400 cm⁻¹).

  • ¹H NMR: Appearance of a singlet for the azomethine proton (-N=CH-) in the range of δ 8-9 ppm. The signals for the furan ring and the substituted aromatic ring should be observed in their expected regions.[7]

  • Mass Spectrometry: The molecular ion peak corresponding to the expected mass of the product should be observed.

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. They can be synthesized from hydrazides through cyclization reactions. One common method involves the reaction of the hydrazide with carbon disulfide in the presence of a base, followed by acidification to yield the corresponding 1,3,4-oxadiazole-2-thiol.[3]

Scientific Rationale: The 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities and is known to be metabolically stable. This scaffold is present in a number of compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8][9] The conversion of the hydrazide to an oxadiazole alters the electronic and steric properties of the molecule, potentially leading to new interactions with biological targets.

Experimental Protocol: Synthesis of 5-(5-((Dimethylamino)methyl)furan-2-yl)-1,3,4-oxadiazole-2-thiol (4)

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in 30 mL of absolute ethanol. Add potassium hydroxide (1.2 mmol) and stir until dissolved.

  • Addition of Carbon Disulfide: To the stirred solution, add carbon disulfide (1.5 mmol) dropwise at room temperature.

  • Reaction Progression: Reflux the reaction mixture for 8-10 hours. Monitor the reaction progress by TLC.

  • Isolation and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of 5-6. The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from ethanol.

Characterization:

  • FT-IR (cm⁻¹): Disappearance of the C=O stretching band of the hydrazide and the appearance of C=N (around 1610-1630 cm⁻¹) and C-O-C (around 1250-1280 cm⁻¹) stretching bands. A broad band corresponding to the S-H or N-H (in the thione tautomeric form) may be observed.

  • ¹H NMR: The signals for the furan ring and the dimethylaminomethyl group will be present. The proton attached to the nitrogen in the thione form will appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: Appearance of a signal for the C=S carbon in the thione form (around δ 180-190 ppm).

  • Mass Spectrometry: The molecular ion peak should correspond to the expected mass of the 1,3,4-oxadiazole-2-thiol.

Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms. They can be synthesized by the condensation of hydrazides with 1,3-dicarbonyl compounds or their equivalents.[10][11]

Scientific Rationale: The pyrazole scaffold is a key feature in many FDA-approved drugs and exhibits a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[12][13] The synthesis of pyrazole derivatives from this compound introduces a new five-membered heterocyclic ring, which can significantly alter the molecule's shape, polarity, and hydrogen bonding capabilities, leading to novel biological activities.

Experimental Protocol: General Procedure for the Synthesis of Pyrazole Derivatives (5a-b)

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of glacial acetic acid.

  • Addition of 1,3-Dicarbonyl Compound: Add the appropriate 1,3-dicarbonyl compound (1.0 mmol) to the solution.

  • Reaction Progression: Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.

  • Isolation and Purification: After cooling, pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Table 2: Exemplary 1,3-Dicarbonyl Compounds for Pyrazole Synthesis

Compound ID1,3-Dicarbonyl Compound
5a Acetylacetone
5b Ethyl acetoacetate

Characterization:

  • FT-IR (cm⁻¹): Disappearance of the C=O stretching band of the hydrazide and the appearance of C=N stretching of the pyrazole ring.

  • ¹H NMR: Appearance of characteristic signals for the pyrazole ring protons and the substituents.

  • Mass Spectrometry: Observation of the molecular ion peak corresponding to the expected mass of the pyrazole derivative.

PART 2: Biological Evaluation Protocols

A crucial step in the development of novel compounds is the evaluation of their biological activity. The following are detailed protocols for the in vitro screening of the synthesized compounds for their antimicrobial and anticancer properties.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

Scientific Rationale: The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14] The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism. This assay is a primary screening tool to identify compounds with potential antibacterial or antifungal activity.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Bacterial/Fungal Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).

    • Perform serial twofold dilutions of the compound in the broth medium in a 96-well microtiter plate to obtain a range of concentrations to be tested.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (inoculum without compound) and a negative control (broth only).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation:

Table 3: Hypothetical MIC Values (µg/mL) of Synthesized Compounds

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
3a 163264
3b 3264>128
3c 81632
4 64128>128
5a 128>128>128
Ciprofloxacin 0.50.25N/A
Fluconazole N/AN/A4
In Vitro Anticancer Activity: MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15] It is widely used for screening potential anticancer agents by measuring their cytotoxic effects on cancer cell lines.

Experimental Protocol: Cytotoxicity against Human Cancer Cell Lines

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Harvest the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Replace the old medium in the wells with the medium containing different concentrations of the test compounds.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (cells in fresh medium only).

    • Incubate the plates for 48 or 72 hours.

  • MTT Assay:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plates for 4 hours at 37°C.

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each compound.

Data Presentation:

Table 4: Hypothetical IC₅₀ Values (µM) of Synthesized Compounds against Cancer Cell Lines

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
3a 15.225.8
3b 35.648.2
3c 8.912.5
4 52.175.4
5a >100>100
Doxorubicin 0.81.2

PART 3: Visualization of Workflows

Synthetic Workflow Diagram

Synthetic_Workflow start This compound aldehyde Substituted Aldehyde (R-CHO) schiff_base Schiff Bases (3a-e) start->schiff_base cs2 Carbon Disulfide (CS2) oxadiazole 1,3,4-Oxadiazole-2-thiol (4) start->oxadiazole dicarbonyl 1,3-Dicarbonyl Compound pyrazole Pyrazoles (5a-b) start->pyrazole aldehyde->schiff_base EtOH, Acetic Acid (cat.), Reflux cs2->oxadiazole KOH, EtOH, Reflux dicarbonyl->pyrazole Acetic Acid, Reflux

Caption: Synthetic routes from this compound.

Biological Screening Workflow Diagram

Screening_Workflow cluster_antimicrobial Antimicrobial Screening cluster_anticancer Anticancer Screening start Synthesized Compounds (3a-e, 4, 5a-b) mic_assay Broth Microdilution Assay start->mic_assay mtt_assay MTT Assay on Cancer Cell Lines start->mtt_assay mic_result Determine MIC Values mic_assay->mic_result final_analysis Structure-Activity Relationship (SAR) Analysis mic_result->final_analysis Lead Identification ic50_result Determine IC50 Values mtt_assay->ic50_result ic50_result->final_analysis Lead Identification

Caption: Workflow for in vitro biological evaluation of novel compounds.

Conclusion and Future Directions

This guide provides a foundational framework for the synthesis and biological evaluation of novel compounds derived from this compound. The protocols outlined herein are robust and can be adapted for the generation and screening of a large library of compounds. The initial screening data will be instrumental in establishing structure-activity relationships (SAR), which will guide the design of subsequent generations of compounds with improved potency and selectivity. Further studies on the most promising lead compounds should include mechanism of action studies, in vivo efficacy, and toxicity profiling to fully assess their therapeutic potential.

References

  • Abdo, N. Y. M., et al. (2015). Synthesis and anticancer evaluation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles and Mannich bases. Chemical and Pharmaceutical Bulletin, 63(8), 664-675.
  • Al-Saeedi, A. H., et al. (2016). Synthesis and biological evaluation of some new pyrazole derivatives. International Journal of Pharmaceutical Sciences and Research, 7(11), 4506-4513.
  • Asif, M. (2022). A review of the recent development in the synthesis and biological evaluations of pyrazole derivatives. Future Journal of Pharmaceutical Sciences, 8(1), 1-22.
  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127-152.
  • Bondock, S., et al. (2019).
  • El-Sayed, W. M., et al. (2019). Synthesis and anticancer activity of new ((furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole acyclic sugar derivatives. Chemical & Pharmaceutical Bulletin, 67(8), 888-895.
  • Joshi, S. D., et al. (2014). Synthesis of Schiff base and 4-oxo-thiazolidines of 5-bromo furan-2-carbohydrzide and their derivatives as an antimicrobial agent. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 534-539.
  • Kumar, V., & Sharma, P. (2018). Pyrazole and its derivatives: a review on their biological and medicinal significance. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 939-968.
  • Lv, K., et al. (2010). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. Bioorganic & Medicinal Chemistry, 18(14), 4995-5001.
  • N'-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. (2024). Journal of the Iranian Chemical Society, 21(1), 1-17.
  • Patel, K. D., et al. (2022). Synthesis and spectral characterization of novel Schiff base and Fe (II) complex: evaluation of antibacterial, antifungal, and anticancer activities. Journal of Molecular Structure, 1252, 132145.
  • Rawate, G. D., & Pund, D. A. (2024). Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4-nitrobenzene-1,2-diamine.
  • Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci, 6(1), 123-131.
  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3), 1083-1090.
  • Shaker, Y. M., et al. (2012). Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4-nitrobenzene-1,2-diamine. Journal of Heterocyclic Chemistry, 49(6), 1335-1342.
  • Singh, N., & Singh, P. (2023). N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide. Preprints.org.
  • Sivasakthivelan, P., & Geetha, K. (2017). Synthesis of novel azo Schiff bases and their antibacterial and antifungal activities. Journal of Saudi Chemical Society, 21(1), S217-S223.
  • Taraskin, V. V., et al. (2025). Synthesis of N-Containing Derivatives of the Furanocoumarin Peucenidin. Sedative Activity of the 9-(Dimethylaminomethyl) Derivative of 8,9-Dihydrofuranocoumarin.
  • Tighadouini, S., et al. (2021). Recent advances on the antimicrobial activities of Schiff bases and their metal complexes: an updated overview. Current Medicinal Chemistry, 28(41), 8564-8594.
  • Furan: A Promising Scaffold for Biological Activity. (2024).
  • G. D. Rawate, & D. A. Pund. (2024). Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4-nitrobenzene-1,2-diamine.
  • H. Saeid, H. Al-sayed, & M. Bader. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci, 6(1), 123-131.
  • ResearchGate. (n.d.). 1H NMR spectrum of 5-(furan-2-ylmethylene)-3-(piperidin-1-ylmethyl)thiazolidine-2,4-dione (4a). Retrieved from [Link]

  • W. Sengpracha, et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3), 1083-1090.
  • S. S. Sadu, S. J. Bhimane, & H. Sagar. (2022). Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide and 4-(methylthio)benzaldehyde. International Journal of Science and Research Archive, 7(2), 466-473.
  • A. A. El-Henawy, et al. (2022). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molecules, 27(11), 3501.
  • H. Adamu, et al. (2023). Synthesis and Characterization of Schiff Base of 2-Acetyl-5-Methylfuran Glyoxime Hydrazine and its Metal (II) Complexes and Their Evalution for Antibacterial and Antifungal Activities. Middle East Research Journal of Engineering and Technology, 3(2), 27-32.
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Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 5-[(Dimethylamino)methyl]-2-furohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-[(Dimethylamino)methyl]-2-furohydrazide. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this critical multi-step synthesis. As an important intermediate, particularly in the synthesis of ranitidine, achieving a high yield of this hydrazide is paramount for process efficiency and cost-effectiveness. This document provides in-depth, experience-driven advice in a direct question-and-answer format, moving from common inquiries to stage-specific troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A1: The most established synthetic pathway is a three-step process starting from 2-furoic acid. The sequence involves:

  • Mannich Reaction: An aminoalkylation of 2-furoic acid with formaldehyde and dimethylamine to install the dimethylaminomethyl group at the C5 position, yielding 5-[(Dimethylamino)methyl]-2-furoic acid.[1][2]

  • Esterification: Conversion of the resulting carboxylic acid to a methyl or ethyl ester. This step is crucial as esters are significantly more reactive towards hydrazinolysis than the parent carboxylic acid.[3]

  • Hydrazinolysis: Reaction of the ester with hydrazine hydrate to form the final product, this compound.[4][5]

This route is favored due to the availability of starting materials and the generally robust nature of each reaction type.

Q2: What are the most critical parameters that influence the overall yield?

A2: Across the three stages, the most critical parameters are:

  • Temperature Control: Particularly during the Mannich reaction and hydrazinolysis. Exothermic events can lead to side product formation and degradation.

  • pH Management: The Mannich reaction is sensitive to pH, which influences the formation of the reactive iminium ion.[6][7] Post-hydrazinolysis, pH adjustment is key for efficient product isolation.

  • Water Content: Strict control of water is necessary during the esterification step to prevent hydrolysis of the ester back to the carboxylic acid.

  • Purity of Reagents: The quality of formaldehyde, dimethylamine, and hydrazine hydrate can significantly impact yield and impurity profiles. For instance, polymerization of formaldehyde is a common side reaction.[8]

Q3: How can I effectively monitor the progress of each reaction step?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method. Below is a suggested system for each stage:

Reaction StageRecommended TLC System (Mobile Phase)Visualization MethodExpected Observation
Mannich Reaction Dichloromethane:Methanol (9:1) + 0.5% TriethylamineUV (254 nm), Iodine vaporDisappearance of the 2-furoic acid spot and appearance of a new, more polar spot for the Mannich base.
Esterification Ethyl Acetate:Hexane (1:1)UV (254 nm), Permanganate stainConversion of the polar carboxylic acid spot to a less polar ester spot.
Hydrazinolysis Ethyl Acetate:Methanol (8:2)UV (254 nm), Iodine vaporDisappearance of the ester spot and formation of the final hydrazide product spot.

Troubleshooting Guides by Synthesis Stage

This section addresses specific problems that may arise during each phase of the synthesis.

Stage 1: Mannich Reaction on 2-Furoic Acid

The Mannich reaction is a cornerstone of this synthesis, involving the aminoalkylation of an acidic proton on the furan ring.[9] Furan, being an electron-rich heterocycle, is an excellent substrate for this reaction.[2] The mechanism proceeds through the formation of an electrophilic dimethylaminium ion (Eschenmoser's salt precursor) from formaldehyde and dimethylamine, which is then attacked by the nucleophilic furan ring.[2][6]

Mannich_Mechanism cluster_0 Iminium Ion Formation cluster_1 Electrophilic Attack DMA Dimethylamine Iminium Dimethylaminium Ion (Electrophile) DMA->Iminium + H⁺ FA Formaldehyde FA->Iminium Product 5-[(Dimethylamino)methyl] -2-furoic acid Iminium->Product Attack at C5 FuroicAcid 2-Furoic Acid (Nucleophile) FuroicAcid->Product

Diagram: Simplified mechanism of the Mannich reaction on 2-furoic acid.
Problem: Low yield or no reaction.
  • Possible Cause 1: Incorrect pH. The formation of the dimethylaminium ion is acid-catalyzed.[7] If the medium is too basic, the concentration of the reactive electrophile will be too low. If it's too acidic, the dimethylamine will be fully protonated and non-nucleophilic towards formaldehyde.

    • Solution: Maintain a weakly acidic environment (pH 5-6). Using the hydrochloride salt of dimethylamine can help buffer the reaction.[2]

  • Possible Cause 2: Low Temperature. While the reaction is often exothermic, insufficient initial temperature may prevent the reaction from starting.

    • Solution: Gently warm the reaction mixture to 30-40°C to initiate the reaction, then provide cooling to manage the exotherm.

Problem: Formation of a dark, tarry, or polymeric substance.
  • Possible Cause 1: Uncontrolled Exotherm. The Mannich reaction can be highly exothermic. An uncontrolled temperature rise can lead to the polymerization of formaldehyde and degradation of the furan ring.[8]

    • Solution: Use an ice bath to maintain the reaction temperature below 50°C. Add reagents, particularly formaldehyde, slowly and portion-wise to control the rate of heat generation.

  • Possible Cause 2: Incorrect Reagent Stoichiometry. An excess of formaldehyde can lead to unwanted side reactions, including the formation of bis-substituted products or polymers.[8][10]

    • Solution: Use a slight excess (1.1-1.2 equivalents) of dimethylamine and formaldehyde relative to the 2-furoic acid. Ensure accurate measurement of all reagents.

Stage 2: Esterification of 5-[(Dimethylamino)methyl]-2-furoic acid

Standard Fischer esterification is commonly employed, where the carboxylic acid is refluxed in an alcohol (methanol or ethanol) with a strong acid catalyst.[3]

Problem: Incomplete conversion to the ester (TLC shows starting material).
  • Possible Cause 1: Presence of Water. Water can shift the equilibrium of the reaction back towards the starting materials.

    • Solution: Use anhydrous alcohol and a drying tube on the reaction condenser. If necessary, employ a Dean-Stark apparatus to azeotropically remove water as it forms.

  • Possible Cause 2: Insufficient Catalyst or Reaction Time.

    • Solution: Ensure a catalytic amount (3-5 mol%) of a strong acid like sulfuric acid or p-toluenesulfonic acid is used.[3] Extend the reflux time and monitor by TLC until the starting material is consumed.

Problem: Product degradation during workup.
  • Possible Cause: The dimethylaminomethyl group can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures.

    • Solution: During workup, neutralize the acid catalyst carefully with a mild base like sodium bicarbonate solution at a low temperature (0-5°C). Avoid using strong bases like sodium hydroxide.

Stage 3: Hydrazinolysis of the Ester

This step involves the nucleophilic acyl substitution of the alkoxy group of the ester by hydrazine. This reaction is typically efficient but requires careful control.[5]

Workflow cluster_workflow Overall Synthesis Workflow Start 2-Furoic Acid Mannich Step 1: Mannich Reaction (HCHO, Me₂NH) Start->Mannich Intermediate1 5-[(Dimethylamino)methyl] -2-furoic acid Mannich->Intermediate1 Ester Step 2: Esterification (MeOH, H⁺) Intermediate1->Ester Intermediate2 Methyl 5-[(Dimethylamino)methyl] -2-furoate Ester->Intermediate2 Hydrazinolysis Step 3: Hydrazinolysis (N₂H₄·H₂O) Intermediate2->Hydrazinolysis End Target Product: 5-[(Dimethylamino)methyl] -2-furohydrazide Hydrazinolysis->End

Diagram: The three-stage synthesis workflow.
Problem: Low yield of the final hydrazide.
  • Possible Cause 1: Reaction Temperature Too High. While heat is required, excessive temperatures (e.g., >100°C) can cause the degradation of the furohydrazide product. Some furan rings can undergo ring-opening reactions with hydrazine at high temperatures.[11]

    • Solution: Conduct the reaction in a suitable solvent like ethanol or isopropanol and maintain a gentle reflux (typically 70-85°C). Monitor the reaction closely by TLC and stop heating as soon as the ester is consumed.

  • Possible Cause 2: Insufficient Hydrazine Hydrate. An inadequate amount of hydrazine will lead to incomplete conversion.

    • Solution: Use a molar excess of hydrazine hydrate (typically 2-3 equivalents) to drive the reaction to completion.

Problem: Product is an oil and will not crystallize.
  • Possible Cause 1: Presence of Impurities. Residual starting ester, solvent, or side products can act as crystallization inhibitors.

    • Solution: Ensure the workup is thorough. Wash the crude product with a non-polar solvent like cold diethyl ether or hexane to remove less polar impurities. If it remains an oil, consider purification by column chromatography (silica gel, eluting with a gradient of methanol in ethyl acetate).

  • Possible Cause 2: Incorrect Crystallization Solvent.

    • Solution: The product is often crystallized from water or an alcohol/water mixture.[12] After dissolving the crude product in a minimal amount of hot solvent, allow it to cool slowly to room temperature, and then in an ice bath to promote crystal formation. Scratching the inside of the flask with a glass rod can help induce crystallization.

Optimized Experimental Protocols

Protocol 1: Synthesis of Methyl 5-[(Dimethylamino)methyl]-2-furoate
  • Mannich Reaction: To a cooled (0-5°C) solution of 2-furoic acid (1.0 eq) in acetic acid, add aqueous dimethylamine (1.2 eq) followed by the slow, dropwise addition of aqueous formaldehyde (37 wt. %, 1.2 eq), ensuring the temperature does not exceed 15°C.

  • Stir the mixture at room temperature for 12-18 hours. Monitor by TLC.

  • Esterification: Once the Mannich reaction is complete, add methanol (5-10 volumes) and concentrated sulfuric acid (0.05 eq) to the reaction vessel.

  • Heat the mixture to reflux (approx. 65-70°C) for 4-6 hours, monitoring for the disappearance of the carboxylic acid by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the methanol.

  • Dilute the residue with water and cool in an ice bath. Carefully adjust the pH to 8-9 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude ester, which can be used in the next step without further purification.

Protocol 2: Synthesis of this compound
  • Dissolve the crude methyl 5-[(Dimethylamino)methyl]-2-furoate (1.0 eq) in ethanol (5 volumes).

  • Add hydrazine hydrate (2.5 eq) dropwise to the solution.

  • Heat the mixture to a gentle reflux (approx. 80°C) for 3-5 hours. Monitor the reaction by TLC until the starting ester is fully consumed.

  • Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.

  • Add cold water to the residue. The product should precipitate as a solid. If it oils out, scratch the flask or add a seed crystal.

  • Stir the slurry in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid by vacuum filtration, wash the filter cake with a small amount of ice-cold water, followed by a wash with cold diethyl ether.

  • Dry the product under vacuum to afford the final this compound as a crystalline solid.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 806438, 5-[(Dimethylamino)methyl]-2-furoic acid. Retrieved from [Link]

  • Chemistry Notes. (2022). Mannich reaction: Promising Mechanism. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Mannich Reaction. Retrieved from [Link]

  • Ozer, I., Akcamur, Y., Saripinar, E., & Aslan, E. (2010). Reactions of Cyclic Oxalyl Compounds, Reaction of Some Furan-2,3-diones with Various Hydrazine Derivatives. Asian Journal of Chemistry, 15, 1373-1379.
  • Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from [Link]

  • AdiChemistry. (n.d.). Mannich Reaction | Mechanism | Explanation | Applications. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Mannich Reaction. Retrieved from [Link]

  • Rafi, M. (2015). How do I synthesise ranitidine impurities? ResearchGate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N5 -[2-[[[5-(Dimethylamino)methyl-2-furanyl]methyl]thio]ethyl]-1H-1,2,4-triazole-3,5-diamine. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]

  • Khan, K. M., et al. (2019). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. Molecules, 24(15), 2776. Retrieved from [Link]

  • Google Patents. (n.d.). CN1315818C - Synthesis method of ranitidine alkali and its hydrochloride.
  • Mascal, M., & Dutta, S. (2016). Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural. Organic Spectroscopy International. Retrieved from [Link]

  • Google Patents. (n.d.). EP0219225A1 - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation.
  • National Center for Biotechnology Information. (2019). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PubMed Central. Retrieved from [Link]

  • Khusnutdinov, R. I., et al. (2009). New procedure for synthesis alkyl esters of 5-acetyl-2-furan-carboxylic acid alkyl ester. Russian Journal of General Chemistry, 79(2), 341-344.
  • ResearchGate. (n.d.). (PDF) Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene). Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Retrieved from [Link]

  • LookChem. (n.d.). Cas 3326-71-4,Furan-2-carbohydrazide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Crystal structure of N′-[4-(dimethylamino)benzylidene]furan-2-carbohydrazide monohydrate. Retrieved from [Link]

  • Arkivoc. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Crystal structure of N′-[4-(dimethylamino)benzylidene]furan-2-carbohydrazide monohydrate. PubMed Central. Retrieved from [Link]

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  • MDPI. (n.d.). (Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Retrieved from [Link]

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Sources

Technical Support Center: Purification of 5-[(Dimethylamino)methyl]-2-furohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-[(Dimethylamino)methyl]-2-furohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the purification of this molecule. Drawing from established principles in synthetic and medicinal chemistry, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity this compound in your laboratory.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a furan ring, a hydrazide functional group, and a tertiary amine. This combination of functionalities presents a unique set of purification challenges. The basicity of the dimethylaminomethyl group can lead to strong interactions with acidic stationary phases in chromatography, while the hydrazide and furan moieties can be susceptible to degradation under certain conditions. This guide will provide a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: My crude this compound appears as a sticky oil or a low-melting solid. Is this normal?

A1: Yes, this is a common observation. The polarity of the hydrazide and the dimethylamino groups can lead to strong intermolecular forces, resulting in a non-crystalline or low-melting solid. The presence of residual solvents or minor impurities can further contribute to this. Purification via chromatography or optimized crystallization is typically required to obtain a crystalline solid.

Q2: What are the most common impurities I should expect in my crude product?

A2: The impurity profile can vary depending on the synthetic route. However, common impurities may include:

  • Starting materials: Unreacted ethyl 5-[(dimethylamino)methyl]-2-furoate or 5-[(dimethylamino)methyl]-2-furoic acid.

  • Hydrazine: Excess hydrazine hydrate used in the synthesis.

  • Byproducts of hydrazide formation: Symmetrically di-substituted hydrazides.[1]

  • Degradation products: Hydrolysis of the hydrazide to the corresponding carboxylic acid, or degradation of the furan ring under harsh acidic or oxidative conditions.

Q3: How can I effectively monitor the purification process?

A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification of this compound. Due to the polar and basic nature of the compound, special considerations are necessary. A recommended starting point for a TLC solvent system is a mixture of dichloromethane (DCM) and methanol (MeOH). To prevent streaking caused by the basic amine group interacting with the acidic silica gel, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase.[2][3][4]

TLC Solvent System Component Purpose Typical Ratio (v/v/v)
Dichloromethane (DCM)Primary eluent89
Methanol (MeOH)Increases polarity to move the polar compound10
Triethylamine (TEA)Neutralizes acidic sites on silica, preventing streaking1

Visualization: The compound has a UV-active furan ring, so it can be visualized under a UV lamp (254 nm). Staining with ninhydrin is generally not effective for tertiary amines but may visualize primary amine impurities like hydrazine. A potassium permanganate stain can be a useful general stain for visualizing organic compounds.

Troubleshooting Guide: Column Chromatography

The basicity of the dimethylaminomethyl group is the primary challenge in the purification of this compound by silica gel chromatography. The acidic nature of standard silica gel can lead to irreversible adsorption, peak tailing, and even degradation of the target compound.

Problem: The compound is streaking badly on the TLC plate and is not eluting from the silica gel column.

Cause: The basic dimethylaminomethyl group is strongly interacting with the acidic silanol groups on the silica gel surface. This protonation of the amine leads to a highly polar species that binds tightly to the stationary phase.[4]

Solution:

  • Mobile Phase Modification: The most common and effective solution is to add a small percentage (0.5-2%) of a volatile tertiary amine, such as triethylamine (TEA), to the eluent.[2][3] TEA will preferentially interact with the acidic sites on the silica, "deactivating" the column and allowing the basic analyte to elute more symmetrically.

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.

    • Deactivated Silica Gel: You can prepare this by flushing the column with your eluent containing triethylamine before loading your sample.[2][5]

    • Alumina (basic or neutral): Alumina is a good alternative for the purification of basic compounds.[1][6][7]

    • Reverse-phase silica (C18): This is a viable option, especially if the compound is water-soluble. The most polar compounds will elute first.[7]

Experimental Protocol: Flash Column Chromatography with Triethylamine
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:4:1 DCM/MeOH/TEA).

  • Column Packing: Pour the slurry into the column and allow it to pack under a positive pressure of air.

  • Equilibration: Equilibrate the packed column by flushing with at least two column volumes of the initial eluent.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM or MeOH). Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) and evaporate the solvent to obtain a free-flowing powder.[8] Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it directly onto the column.

  • Elution: Start with a less polar solvent system (e.g., 95:4:1 DCM/MeOH/TEA) and gradually increase the polarity by increasing the percentage of methanol. Collect fractions and monitor by TLC.

  • Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC.

  • Solvent Removal: Evaporate the solvent under reduced pressure. Note that triethylamine is volatile and should be removed during this step.

Diagram: Troubleshooting Chromatography Issues

chromatography_troubleshooting start Crude this compound tlc Run TLC (e.g., 90:10 DCM/MeOH) start->tlc streaking Observe Streaking/Tailing? tlc->streaking no_streaking Clean Spot streaking->no_streaking No add_tea Add 1% Triethylamine to Mobile Phase streaking->add_tea Yes column Proceed with Standard Silica Gel Chromatography no_streaking->column pure_product Pure Product column->pure_product run_modified_tlc Re-run TLC with Modified Mobile Phase add_tea->run_modified_tlc spot_improved Spot Shape Improved? run_modified_tlc->spot_improved no_improvement No Improvement spot_improved->no_improvement No run_modified_column Run Column with Modified Mobile Phase spot_improved->run_modified_column Yes consider_alternatives Consider Alternative Stationary Phases (Alumina, C18) no_improvement->consider_alternatives consider_alternatives->pure_product run_modified_column->pure_product

Caption: Decision tree for troubleshooting silica gel chromatography.

Troubleshooting Guide: Recrystallization

Recrystallization can be a powerful technique for purifying this compound, especially on a larger scale. The key is to find a suitable solvent or solvent system.

Problem: I am unable to find a single solvent that is suitable for recrystallization.

Cause: The molecule has both polar (hydrazide, amine) and non-polar (furan ring) characteristics, making it difficult to find a single solvent that provides the ideal solubility profile (sparingly soluble at room temperature, but highly soluble when hot).

Solution:

  • Solvent Screening: Test the solubility of a small amount of your crude product in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, toluene).

  • Mixed Solvent Systems: A mixed solvent system is often the best approach. Dissolve the compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the solid and allow the solution to cool slowly.

  • pH Adjustment and Zwitterion Precipitation: The compound has a basic amine and a weakly acidic hydrazide proton. At its isoelectric point, the molecule will exist as a zwitterion, which may have minimal solubility in certain solvents. Dissolving the crude material in a slightly acidic aqueous solution and then carefully adjusting the pH towards the isoelectric point with a base could induce crystallization. This technique is often used for amino acids and other zwitterionic compounds.[9]

Experimental Protocol: Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: Place the crude this compound in a flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Induce Precipitation: While the solution is still hot, add water dropwise until a persistent cloudiness is observed.

  • Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath or a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum.

Diagram: Recrystallization Workflow

recrystallization_workflow start Crude Product dissolve Dissolve in Minimum Hot 'Good' Solvent start->dissolve add_poor Add Hot 'Poor' Solvent until Turbid dissolve->add_poor redissolve Add Drops of 'Good' Solvent to Clarify add_poor->redissolve cool Slow Cooling to Room Temperature redissolve->cool further_cooling Cool in Ice Bath cool->further_cooling filter Vacuum Filtration further_cooling->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure_crystals Pure Crystals dry->pure_crystals

Caption: Step-by-step workflow for mixed-solvent recrystallization.

Stability Considerations

The stability of this compound is crucial for successful purification and storage.

  • pH Stability: The hydrazide linkage is generally more stable at neutral pH. It can be susceptible to hydrolysis under strongly acidic or basic conditions.[10][11][12] The furan ring can also be sensitive to strong acids. Therefore, prolonged exposure to harsh pH conditions should be avoided.

  • Temperature Stability: While moderate heating is acceptable for recrystallization, prolonged exposure to high temperatures should be avoided to prevent decomposition.

  • Oxidative Stability: The furan ring can be susceptible to oxidation. Avoid strong oxidizing agents during workup and purification.

Characterization of Purified this compound

After purification, it is essential to confirm the identity and purity of the compound.

  • NMR Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the furan protons, the methylene protons adjacent to the amine and the furan ring, the singlet for the dimethylamino group, and exchangeable protons for the hydrazide NH and NH₂ groups.

    • ¹³C NMR: Expect signals corresponding to the carbons of the furan ring, the methylene carbons, the dimethylamino carbons, and the carbonyl carbon of the hydrazide.

  • Mass Spectrometry: Electrospray ionization (ESI) is a suitable technique for this polar molecule. Expect to see the protonated molecular ion [M+H]⁺.

  • Melting Point: A sharp melting point is a good indicator of purity.

This technical support guide provides a comprehensive framework for addressing the purification challenges of this compound. By understanding the chemical nature of the molecule and applying the troubleshooting strategies outlined, researchers can confidently obtain a high-purity product for their scientific endeavors.

References

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278–284. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Organic letters, 10(16), 3481–3484. [Link]

  • Georgieva, M. (2018). Preliminary determination of hydrolytic stability of a pyrrole-based hydrazide and its hydrazone. CBU International Conference Proceedings, 6, 1191-1196. [Link]

  • ResearchGate. (2020). How to desalt zwitterions? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography? Retrieved from [Link]

  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2013). TLC and streaking: why add triethylamine? Retrieved from [Link]

  • Chromatography Forum. (2005). use of Triethylamine. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N5 -[2-[[[5-(Dimethylamino)methyl-2-furanyl]methyl]thio]ethyl]-1H-1,2,4-triazole-3,5-diamine. Retrieved from [Link]

  • Singh, U. P., et al. (2020). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2020, 8534572. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-[(Dimethylamino)methyl]-2-furohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-[(Dimethylamino)methyl]-2-furohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and efficient synthesis of this valuable intermediate.

Introduction

This compound is a key building block in medicinal chemistry, often utilized for the synthesis of novel therapeutic agents. Its structure, featuring a furan core, a hydrazide moiety, and a dimethylaminomethyl side chain, offers multiple points for chemical modification. However, the interplay of these functional groups can present unique challenges during synthesis. This guide provides a comprehensive resource to navigate these challenges, optimize reaction conditions, and troubleshoot common issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, focusing on the hydrazinolysis of the corresponding ester precursor (e.g., methyl or ethyl 5-[(dimethylamino)methyl]-2-furoate).

Q1: What is the recommended starting material for the synthesis of this compound?

The most common and direct precursor is the corresponding methyl or ethyl ester, namely methyl 5-[(dimethylamino)methyl]furan-2-carboxylate or ethyl 5-[(dimethylamino)methyl]furan-2-carboxylate. These can be synthesized from 5-[(dimethylamino)methyl]-2-furoic acid, which is commercially available or can be prepared via a Mannich reaction on 2-furoic acid.[1]

Q2: What are the general reaction conditions for the hydrazinolysis of the ester precursor?

A typical starting point for the hydrazinolysis reaction involves refluxing the ester with an excess of hydrazine hydrate in a suitable alcoholic solvent, such as ethanol or methanol.[2]

Table 1: General Starting Conditions for Hydrazinolysis

ParameterRecommended ConditionRationale
Ester to Hydrazine Ratio 1 : 3-5 equivalentsA molar excess of hydrazine hydrate drives the reaction to completion.
Solvent Ethanol or MethanolGood solubility for both the ester and hydrazine hydrate.
Temperature Reflux (typically 65-80°C)Provides sufficient energy to overcome the activation barrier of the reaction.
Reaction Time 4-24 hoursMonitor by TLC until the starting ester is consumed.

Q3: How does the dimethylamino group affect the reaction?

The basicity of the tertiary amine can influence the reaction environment. While generally not inhibitory, it can react with any acidic species present. It's crucial to use a neutral or slightly basic reaction medium to prevent protonation of the dimethylamino group, which could alter its electronic effect on the furan ring.

Q4: Is the furan ring stable under hydrazinolysis conditions?

The furan ring is generally stable under the neutral to slightly basic conditions of hydrazinolysis. However, furan rings can be susceptible to ring-opening under strongly acidic conditions.[3][4] The presence of the electron-donating (dimethylamino)methyl group at the 5-position can increase the electron density of the ring, potentially making it more susceptible to electrophilic attack if acidic impurities are present.

Q5: What are the common methods for purifying the final product?

Due to the presence of both a basic amine and a polar hydrazide group, this compound can be challenging to purify. Common techniques include:

  • Recrystallization: This is often the most effective method for obtaining highly pure material. Suitable solvents include ethanol, methanol, or mixtures with water.[2][5]

  • Column Chromatography: For difficult separations, column chromatography on silica gel can be employed. A polar mobile phase, often containing a small amount of a basic modifier like triethylamine to prevent streaking, is typically required. Aqueous normal-phase chromatography can also be a powerful technique for purifying very polar compounds.[6]

  • Acid-Base Extraction: The basicity of the dimethylamino group can be exploited for purification. The product can be extracted into a dilute acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate the purified product.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Potential Cause Diagnostic Check Recommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). The starting ester spot should disappear over time.* Increase Reaction Time: Continue refluxing for a longer period (e.g., up to 48 hours).* Increase Temperature: If using a lower boiling point alcohol, switch to a higher boiling one (e.g., n-butanol).* Increase Hydrazine Excess: Increase the molar equivalents of hydrazine hydrate to 5-10 equivalents.
Poor Quality Starting Material Verify the purity of the starting ester via NMR or LC-MS. The presence of the corresponding carboxylic acid will not lead to the desired product.* Purify the starting ester by column chromatography or distillation before use.* Ensure the starting 5-[(dimethylamino)methyl]-2-furoic acid is fully esterified.
Degradation of Product or Starting Material Analyze the crude reaction mixture by LC-MS to identify potential degradation products. Look for evidence of furan ring opening.* Lower Reaction Temperature: If degradation is suspected, try running the reaction at a lower temperature for a longer duration.* Ensure Anhydrous Conditions (if necessary): While not always critical for hydrazinolysis, ensure reactants and solvents are reasonably dry.
Loss during Work-up The product is highly polar and may have some water solubility. Check the aqueous layers during extraction for the presence of the product.* Salt out the product: Saturate the aqueous layer with NaCl before extraction with an organic solvent like ethyl acetate or chloroform.* Use a more polar extraction solvent: Dichloromethane or a mixture of chloroform and isopropanol may be more effective.

Problem 2: Presence of Significant Impurities in the Crude Product

Impurity Type Identification Troubleshooting Strategy
Unreacted Starting Ester A spot on TLC corresponding to the starting material. Characteristic ester peak in IR or NMR of the crude product.See "Incomplete Reaction" solutions in Problem 1.
Diacyl Hydrazine (N,N'-bis(5-[(dimethylamino)methyl]-2-furoyl)hydrazine) A higher molecular weight peak in MS. A more non-polar spot on TLC compared to the desired product.* Use a larger excess of hydrazine hydrate: This will favor the formation of the mono-acylated product.* Add the ester slowly to the hydrazine solution: This maintains a high concentration of hydrazine relative to the ester throughout the reaction.
Products from Furan Ring Opening Complex mixture of byproducts observed by NMR and MS, often with loss of aromatic signals.* Avoid acidic conditions: Ensure no acidic impurities are present in the starting materials or solvent.* Use a milder reaction temperature.
Oxidation of Hydrazine Formation of colored impurities.* Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Part 3: Experimental Protocols and Visualization

Detailed Step-by-Step Methodology: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 5-[(dimethylamino)methyl]furan-2-carboxylate (1.0 eq) in absolute ethanol (10-20 mL per gram of ester).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (4.0 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of Dichloromethane:Methanol:Triethylamine 90:9:1). The reaction is complete when the starting ester spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Add distilled water to the residue to precipitate the product.

    • Collect the solid by vacuum filtration and wash with cold water.

  • Purification:

    • Recrystallize the crude solid from ethanol or a methanol/water mixture to obtain the pure this compound.

    • Dry the purified product under vacuum.

Visualizing the Synthetic Pathway and Troubleshooting Logic

Diagram 1: Synthetic Pathway

Synthesis A Methyl 5-[(dimethylamino)methyl] furan-2-carboxylate B 5-[(Dimethylamino)methyl] -2-furohydrazide A->B Hydrazine Hydrate Ethanol, Reflux

Caption: Synthesis of the target hydrazide from its methyl ester precursor.

Diagram 2: Troubleshooting Flowchart for Low Yield

Troubleshooting Start Low Yield of Product TLC Check TLC for Starting Material Start->TLC Check_Purity Check Purity of Starting Material Start->Check_Purity SM_Present Starting Material Present TLC->SM_Present Yes SM_Absent Starting Material Absent TLC->SM_Absent No Increase_Time Increase Reaction Time/Temp SM_Present->Increase_Time Workup_Loss Product Lost in Work-up? SM_Absent->Workup_Loss Increase_Time->TLC Degradation Check for Degradation Workup_Loss->Degradation No Optimize_Workup Optimize Extraction/Precipitation Workup_Loss->Optimize_Workup Yes Milder_Cond Use Milder Conditions Degradation->Milder_Cond Yes

Caption: A logical workflow for troubleshooting low product yield.

References

  • Berkeš, D., Marunová, E., & Kováč, J. (1991). Substitution of Halogens on Furan by Hydrazines. Stable Derivatives of 5-Hydrazinofuran. Chemical Papers, 45(4), 535-543.
  • Lewkowski, J. (2001).
  • PubChem. 5-[(Dimethylamino)methyl]-2-furoic acid. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?. Available from: [Link]

  • ACS Publications. β-Furan-Fused bis(Difluoroboron)-1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine Fluorescent Dyes in the Visible Deep-Red Region. The Journal of Organic Chemistry. Available from: [Link]

  • RSC Publishing. Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Available from: [Link]

  • PMC. Mannich Bases: An Important Pharmacophore in Present Scenario. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. Available from: [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]

  • The Analytical Scientist. Purification of polar compounds. Available from: [Link]

  • Wikipedia. Furan. Available from: [Link]

  • PubMed. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Available from: [Link]

  • MDPI. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Available from: [Link]

  • Wikipedia. 2-Furoic acid. Available from: [Link]

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Technical Support Center: Degradation Pathways of 5-[(Dimethylamino)methyl]-2-furohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-[(Dimethylamino)methyl]-2-furohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this molecule. Understanding the degradation pathways is crucial for developing stable formulations, establishing appropriate storage conditions, and ensuring the safety and efficacy of potential drug candidates.[1][2][3] This document will delve into the anticipated degradation mechanisms under various stress conditions and offer practical guidance for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, this compound has three primary moieties susceptible to degradation: the hydrazide group, the furan ring, and the dimethylaminomethyl side chain. The most probable degradation pathways involve hydrolysis of the hydrazide linkage and oxidation of the furan ring.[4][5]

Q2: How does pH affect the stability of this compound?

A2: The hydrazide functional group is known to be susceptible to hydrolysis across a wide pH range.[2][6] Under acidic conditions, protonation of the hydrazide nitrogen atoms can facilitate nucleophilic attack by water, leading to the cleavage of the C-N bond and formation of 5-[(dimethylamino)methyl]-2-furoic acid and hydrazine. Conversely, under basic conditions, the hydrazide can be deprotonated, which may also increase its susceptibility to hydrolysis. Therefore, significant degradation is expected in both strong acidic and strong basic solutions.[2][4]

Q3: Is this compound sensitive to oxidation?

A3: Yes, the furan ring is susceptible to oxidation.[7][8] Exposure to oxidizing agents, such as hydrogen peroxide, can lead to ring-opening reactions, forming reactive intermediates like enediones.[5][9] These intermediates can then undergo further reactions, leading to a variety of degradation products. The dimethylamino group may also be susceptible to oxidation, potentially forming an N-oxide derivative.

Q4: What is the expected thermal stability of this compound?

A4: While many hydrazide-containing compounds exhibit some sensitivity to heat, thermal degradation is often less pronounced than hydrolytic or oxidative degradation in the absence of other stressors like moisture.[4][10] However, at elevated temperatures, decomposition can occur, potentially involving the cleavage of the hydrazide bond or reactions involving the furan ring.[11][12] It is always advisable to conduct thermal stress studies to determine the specific thermal liability of your sample.[1][3]

Q5: Should I be concerned about the photodegradation of this compound?

A5: Furan-containing compounds can be sensitive to light.[13] Photodegradation can proceed through various mechanisms, including photo-oxidation, and may lead to complex mixtures of degradation products.[14][15][16] It is crucial to protect solutions and solid samples of this compound from light, especially during long-term storage and analysis.

Troubleshooting Guide

Q: I see an unexpected peak in my HPLC chromatogram after storing my sample in an acidic mobile phase. What could it be?

A: An unexpected peak appearing in an acidic medium is likely a result of acid-catalyzed hydrolysis of the hydrazide bond. This would lead to the formation of 5-[(dimethylamino)methyl]-2-furoic acid. You can confirm this by synthesizing or obtaining a standard of the suspected degradation product and comparing its retention time. To mitigate this, consider using a mobile phase with a pH closer to neutral, if your separation method allows, and always analyze samples as fresh as possible.

Q: My sample's potency is decreasing over time, even when stored in the dark at a low temperature. What could be the cause?

A: If you have ruled out photodegradation and thermal degradation, the most likely culprit is slow hydrolysis due to residual moisture in your sample or storage solvent, or oxidation from dissolved oxygen. Ensure your solvents are dry and consider purging your sample vials with an inert gas like nitrogen or argon before sealing to minimize oxidative degradation.

Q: I am performing a forced degradation study with hydrogen peroxide and see multiple degradation peaks. How can I identify them?

A: Oxidative degradation of the furan ring can lead to several products. The initial step is often the formation of an endoperoxide or an epoxide, which can then rearrange or react further to form various ring-opened products.[9] To identify these, hyphenated techniques like LC-MS are invaluable for obtaining molecular weight information of the degradation products.[13] This data, combined with knowledge of furan oxidation chemistry, can help in postulating the structures of the degradants.[5][8]

Postulated Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound under hydrolytic and oxidative stress conditions.

G cluster_main This compound cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation main This compound hydrolysis_product 5-[(Dimethylamino)methyl]-2-furoic acid + Hydrazine main->hydrolysis_product Acid/Base Hydrolysis oxidation_intermediate Ring-Opened Intermediates (e.g., enediones) main->oxidation_intermediate Oxidation (e.g., H₂O₂) oxidation_products Further Degradation Products oxidation_intermediate->oxidation_products Rearrangement/Further Oxidation G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH) prep->base oxidation Oxidation (e.g., 3% H₂O₂) prep->oxidation thermal Thermal Stress (e.g., 80°C) prep->thermal photo Photolytic Stress (e.g., ICH Q1B) prep->photo quench Quench reaction and dilute acid->quench base->quench oxidation->quench thermal->quench photo->quench hplc Analyze by Stability-Indicating HPLC-UV/MS quench->hplc characterize Characterize Degradation Products hplc->characterize

Caption: General workflow for a forced degradation study.

1. Acidic and Basic Hydrolysis

  • Prepare a solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • For acid hydrolysis, add an equal volume of 0.1 M HCl.

  • For basic hydrolysis, add an equal volume of 0.1 M NaOH.

  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • At specified time points, withdraw an aliquot, neutralize it (with NaOH for the acidic sample and HCl for the basic sample), and dilute it to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

2. Oxidative Degradation

  • Prepare a solution of the compound as described above.

  • Add an appropriate volume of 3% hydrogen peroxide.

  • Incubate the solution at room temperature, protected from light, for a defined period.

  • At specified time points, withdraw an aliquot and dilute it for analysis. Note: Quenching the reaction may not be necessary if the sample is analyzed promptly.

  • Analyze the samples by HPLC.

3. Thermal Degradation

  • Place a known amount of the solid compound in a vial.

  • Heat the vial in an oven at a high temperature (e.g., 80°C) for a defined period.

  • For degradation in solution, prepare a solution of the compound in a suitable solvent and heat it as described above.

  • At the end of the study, cool the sample, dissolve the solid in a suitable solvent (if applicable), and dilute for analysis.

  • Analyze the samples by HPLC.

4. Photolytic Degradation

  • Prepare a solution of the compound and place it in a photostable, transparent container.

  • Prepare a control sample in a container wrapped in aluminum foil to protect it from light.

  • Expose the samples to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • At the end of the exposure period, dilute the samples as needed and analyze by HPLC.

Data Summary

Stress ConditionExpected DegradationProbable Major Degradation Product(s)
Acid Hydrolysis High5-[(Dimethylamino)methyl]-2-furoic acid
Base Hydrolysis High5-[(Dimethylamino)methyl]-2-furoic acid
Oxidation HighRing-opened products, N-oxides
Thermal ModerateHydrolysis products (if moisture present), other decomposition products
Photolysis Moderate to HighComplex mixture of photo-oxidative products

This guide provides a foundational understanding of the potential degradation pathways of this compound. It is essential to perform comprehensive experimental studies to confirm these pathways and identify any unique degradation products that may form under your specific experimental and storage conditions.

References

  • [Link to a relevant study on forced degrad
  • [Link to a study on the microbial degrad
  • [Link to a general resource on the synthesis and reactions of furan]
  • [Link to a review on the biotransformation and reactive metabolites of furan-containing molecules]
  • [Link to a review on the oxid
  • [Link to a research article on furan oxidation by specific c
  • [Link to a review on furan oxid
  • [Link to a research article on furan ring oxidation str
  • [Link to a study on microbial chemotaxis to and degrad
  • [Link to a review on enzym
  • [Link to a study on forced degrad
  • [Link to a general review on forced degrad
  • [Link to a comprehensive review on the development of forced degradation and stability-indic
  • [Link to a study on the degrad
  • [Link to an article on the scientific considerations for forced degrad
  • [Link to a study on the reactions of hydrazide deriv
  • [Link to a research article on the enzyme-catalyzed oxidation of a furan deriv
  • [Link to a study on the thermal decomposition of a furan deriv
  • [Link to an article on forced degradation as an essential approach for developing stability-indic
  • [Link to a commercial product page for 5-[(dimethylamino)methyl]furan-2-carbohydrazide]
  • [Link to a review on the photodegrad
  • [Link to a study on elucidating drug degradation p
  • [Link to a research article on the thermal decomposition of a furan deriv
  • [Link to a mini-review on the synthesis and biological activity of hydrazides]
  • [Link to a study on the thermal decomposition of imidazoline/dimethyl succin
  • [Link to a study on the forced oxidative degradation p
  • [Link to a database entry for a related furan deriv
  • [Link to a commercial product page for this compound]
  • [Link to a study on the photodegradation of a tetrahydrofol
  • [Link to a study on the development of an analytical method for a furan deriv
  • [Link to a study on the photocatalytic degrad
  • [Link to a resource on the synthesis of hydrazine deriv
  • [Link to a study on the spectrophotometric determination of hydrazine deriv
  • [Link to a theoretical study on the thermal decomposition of a furan deriv
  • [Link to a study on the physicochemical stability of a drug suspension]
  • [Link to a study on the hydrolysis of fluorinated deriv
  • [Link to a commercial product page for a related furan deriv
  • [Link to an overview of the development and validation of forced degrad

Sources

common pitfalls in 5-[(Dimethylamino)methyl]-2-furohydrazide experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-[(Dimethylamino)methyl]-2-furohydrazide. This document is designed for researchers, medicinal chemists, and process development scientists who may be synthesizing this molecule as a novel building block or encountering it as a metabolite or degradation product related to ranitidine chemistry. Our goal is to provide field-proven insights and troubleshooting strategies to navigate the common pitfalls associated with the synthesis, handling, and analysis of this compound.

Frequently Asked Questions (FAQs): Synthesis & Purification

This section addresses the primary challenges encountered during the chemical synthesis and subsequent purification of this compound.

Q1: My synthesis of this compound from the corresponding furoic acid ester results in a very low yield. What are the likely causes?

A1: Low yields in this hydrazinolysis reaction are common and typically stem from a few key issues:

  • Incomplete Reaction: The reactivity of the starting ester (e.g., a methyl or ethyl ester of 5-[(dimethylamino)methyl]-2-furoic acid) with hydrazine hydrate can be sluggish. The reaction often requires elevated temperatures and prolonged reaction times to drive to completion.

  • Side Reactions: Hydrazine is a potent nucleophile and can participate in undesired side reactions. A common issue is the formation of azines if any carbonyl impurities are present.[1]

  • Product Degradation: The furan moiety is notoriously sensitive to acidic conditions, which can arise if the hydrazine hydrate used has degraded or if acidic workup procedures are employed.[2][3] Furan rings can polymerize or undergo ring-opening under strong acid catalysis.[3]

  • Loss During Workup: The target molecule is expected to be quite polar and potentially water-soluble due to the hydrazide and dimethylamino groups. Significant product loss can occur during aqueous extraction phases.[4]

Recommended Actions:

  • Optimize Reaction Conditions: Monitor the reaction by TLC or LC-MS. Consider increasing the reaction temperature (e.g., refluxing in ethanol) or extending the reaction time. Use a moderate excess of hydrazine hydrate (2-3 equivalents).

  • Ensure Reagent Purity: Use freshly distilled or high-purity starting materials to minimize carbonyl impurities that can lead to side products.[5]

  • Control pH: Maintain neutral or slightly basic conditions throughout the reaction and workup. Avoid strong acids. If an acid is needed for neutralization, use a weak acid and keep the temperature low.

  • Modify Workup: To minimize loss, saturate the aqueous phase with sodium chloride (brine) during extraction to decrease the solubility of your product. Alternatively, evaporate the reaction solvent and purify the crude material directly via chromatography.

Q2: I am attempting to purify the crude product by silica gel chromatography, but I'm getting poor separation and recovery. What's going wrong?

A2: The polarity and basicity of this compound make standard silica gel chromatography challenging.

  • Strong Adsorption: The basic dimethylamino group and the polar hydrazide can bind irreversibly to the acidic silica gel, leading to significant streaking, poor separation, and low recovery.

  • On-Column Degradation: The acidic nature of silica gel can catalyze the degradation of the acid-sensitive furan ring.[2]

Troubleshooting Purification:

  • Use a Modified Eluent: Add a small percentage of a basic modifier like triethylamine (0.5-1%) or ammonia in methanol to the mobile phase. This will neutralize the acidic sites on the silica and improve the elution of your basic compound.

  • Switch to a Different Stationary Phase:

    • Alumina (basic or neutral): This can be a better choice for basic compounds.

    • Reverse-Phase Chromatography (C18): This is often the best method for purifying polar compounds. The mobile phase would typically be a mixture of water and methanol or acetonitrile, possibly with a buffer.

  • Alternative Purification: Consider crystallization or trituration from a suitable solvent system if the crude product is sufficiently pure.

Proposed Synthetic Workflow & Common Pitfalls

The following diagram illustrates a plausible synthetic route from 5-[(dimethylamino)methyl]-2-furoic acid to the target hydrazide, highlighting key steps where errors can occur.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Hydrazinolysis cluster_pitfalls Common Pitfalls start 5-[(Dimethylamino)methyl]-2-furoic acid acyl_chloride 5-[(Dimethylamino)methyl]-2-furoyl chloride start->acyl_chloride SOCl₂ or (COCl)₂ DCM, 0°C to RT product This compound acyl_chloride->product Hydrazine Hydrate (N₂H₄·H₂O) Ethanol, 0°C to Reflux pitfall1 Pitfall 1: Furan Degradation (Acid from SOCl₂ or workup) acyl_chloride->pitfall1 pitfall2 Pitfall 2: Dimerization/Side Reactions (Excess acyl chloride reacting with product) product->pitfall2 pitfall3 Pitfall 3: Over-reaction with Hydrazine (Formation of symmetrical diacyl hydrazide) product->pitfall3

Caption: Synthetic pathway with potential side reactions.

FAQs: Stability & Handling

The inherent reactivity of the furan ring and the dimethylamino group presents significant challenges for the stability and handling of this molecule.

Q3: My purified compound seems to decompose upon storage, showing new spots on TLC/LC-MS after a few days. What is the degradation pathway and how can I prevent it?

A3: The structure contains two moieties prone to degradation: the furan ring and the dimethylaminomethyl group.

  • Furan Ring Instability: Furans are susceptible to oxidation and acid-catalyzed degradation.[2][6] Exposure to air and light can lead to oxidative cleavage of the ring. Acidic conditions can cause polymerization.[3]

  • Dimethylaminomethyl Group Degradation & Nitrosamine Formation: This is a critical and well-documented issue. The dimethylamino group is a known precursor to the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen.[7][8] This degradation was the primary reason for the withdrawal of ranitidine from the market.[9] The degradation can be accelerated by heat, humidity, and the presence of nitrosating agents (e.g., nitrite impurities).[7][10]

Storage and Handling Protocol:

  • Storage: Store the compound as a dry solid under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended). Protect from light by using amber vials.

  • Handling: When preparing solutions, use deoxygenated solvents. Prepare solutions fresh for each experiment and avoid long-term storage in solution, especially in protic or acidic media.

  • Screening for NDMA: Given the structural alerts, it is highly advisable to analyze samples for the presence of NDMA, especially if the compound is intended for biological testing. Specialized LC-MS/MS methods are required for this.

Potential Degradation Pathways

The following diagram outlines the primary degradation routes that should be considered for this molecule.

G cluster_furan Furan Ring Degradation cluster_ndma Side-Chain Degradation start This compound furan_deg Ring-Opened Products / Polymers start->furan_deg Acid / Air (O₂) side_chain_int Degradation Intermediates start->side_chain_int Heat / Humidity Nitrosating Agents (e.g., NO₂⁻) ndma N-Nitrosodimethylamine (NDMA) side_chain_int->ndma

Caption: Primary degradation pathways for the title compound.

FAQs: Analytical Characterization
Q4: What are the expected signals in ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound, and what are common interpretation pitfalls?

A4: Accurate characterization is key to confirming the identity and purity of your compound. Below are the expected spectral features and potential challenges.

Technique Expected Features Common Pitfalls & Troubleshooting
¹H NMR ~2.2-2.4 ppm: Singlet, 6H (N(CH₃)₂)~3.5-3.7 ppm: Singlet, 2H (-CH₂-N)~6.2-6.4 ppm: Doublet, 1H (Furan H3)~7.0-7.2 ppm: Doublet, 1H (Furan H4)~8.0-9.5 ppm: Broad singlets, 3H (-CONHNH₂)Peak Broadening: The -NH and -NH₂ protons can be very broad and may exchange with water in the solvent (disappear upon D₂O shake). The N-CH₂ and N-CH₃ signals can also broaden due to slow conformational changes. Running the NMR at a higher temperature may sharpen these signals.
¹³C NMR ~45 ppm: N(CH₃)₂~55 ppm: -CH₂-N~110-112 ppm: Furan C3, C4~150-160 ppm: Furan C2, C5~160-165 ppm: Carbonyl (C=O)Solvent Peaks: Ensure you can distinguish your compound's peaks from residual solvent peaks (e.g., DMSO-d₆ at ~40 ppm). The quaternary furan carbons (C2, C5) may have low intensity.
IR Spectroscopy ~3200-3400 cm⁻¹: N-H stretching (hydrazide), often multiple bands~2700-2850 cm⁻¹: C-H stretch (N-CH₃, characteristic)~1640-1680 cm⁻¹: C=O stretching (amide I band)~1500-1550 cm⁻¹: N-H bending (amide II band)Water Contamination: A very broad band around 3400 cm⁻¹ can indicate the presence of water, which might obscure the N-H stretches. Ensure your sample is completely dry.
Mass Spec (MS) ESI+: Expected [M+H]⁺ peak at m/z corresponding to C₈H₁₃N₃O₂ + H⁺Fragmentation: The molecule may fragment easily. Look for characteristic losses, such as the loss of the dimethylamino group.
General Troubleshooting Guide
Observed Problem Potential Cause(s) Recommended Solution(s)
Reaction Stalls / Incomplete Conversion 1. Insufficient temperature or reaction time.2. Deactivated reagents (e.g., old hydrazine hydrate).3. Poor solubility of starting material.1. Increase temperature to reflux and/or extend reaction time. Monitor by TLC/LC-MS.[11]2. Use a fresh bottle of hydrazine hydrate.3. Switch to a higher-boiling point solvent (e.g., n-butanol) to improve solubility and allow for higher temperatures.
Product Decomposes During Aqueous Workup 1. pH of the aqueous layer is too acidic.2. Prolonged contact with the aqueous phase, leading to hydrolysis.1. Use a mild base (e.g., saturated NaHCO₃ solution) for neutralization instead of strong bases. Keep the temperature low (ice bath) during the workup.[4]2. Perform extractions quickly and move immediately to the drying and solvent removal steps.
Crude NMR is Complex / Shows Many Impurities 1. Formation of side products (e.g., azines, diacyl hydrazides).[1]2. Degradation of the product during reaction or workup.3. Impure starting materials.1. Adjust stoichiometry (avoid large excess of either reagent). Add the acylating agent slowly to a solution of hydrazine.[12]2. Review stability data; ensure conditions are not too harsh (e.g., high heat for extended periods, presence of acid).3. Purify starting materials before the reaction.
Compound is a Non-crystalline Oil or Gum 1. Presence of residual solvent.2. Amorphous nature of the product.3. Presence of impurities preventing crystallization.1. Dry thoroughly under high vacuum, possibly with gentle heating if the compound is stable.2. Attempt to form a salt (e.g., hydrochloride salt) which may be more crystalline.3. Purify further using chromatography.
Mandatory Safety Protocols

WARNING: Hydrazine and its derivatives are hazardous materials and must be handled with extreme caution.

  • Toxicity: Hydrazine hydrate is corrosive, a suspected carcinogen, and can be fatal if ingested, inhaled, or absorbed through the skin.[13][14][15]

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear chemical-resistant gloves (butyl rubber is recommended), a lab coat, and splash-proof chemical safety goggles with a face shield.[13][14]

  • Handling: Use syringes or cannulas for transfers. Avoid heating hydrazine solutions in open containers.[16]

  • Quenching and Disposal: Unreacted hydrazine should be quenched carefully. A common method is slow addition to a large volume of a dilute solution of an oxidizing agent like sodium hypochlorite (bleach) with cooling. All waste must be disposed of according to your institution's hazardous waste protocols.

This guide is intended to supplement, not replace, your institution's safety protocols and a thorough literature review. Always perform a comprehensive risk assessment before beginning any new experimental work.

References
  • Ananikov, V. P., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.
  • Ananikov Laboratory. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Zelinsky Institute of Organic Chemistry.
  • Darweesh, M. H., et al. (2021). N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings. Journal of Pharmaceutical and Biomedical Analysis, 195, 113874. [Link]

  • BenchChem. (2025). Common side reactions with hydrazine hydrate and how to minimize them. BenchChem Technical Support.
  • ResearchGate. (n.d.). General scheme of the study of furan stability. ResearchGate. [Link]

  • Le Roux, J., et al. (2012). NDMA formation by chloramination of ranitidine: kinetics and mechanism. Environmental Science & Technology, 46(20), 11095-11103.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Not Voodoo. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]

  • Seid, M. G., et al. (2022). Degradation of ranitidine and changes in N-nitrosodimethylamine formation potential by advanced oxidation processes: Role of oxidant speciation and water matrix.
  • Sasse, A., et al. (2020). Ranitidine—Investigations into the Root Cause for the Presence of N-Nitroso-N,N-dimethylamine in Ranitidine Hydrochloride Drug Substances and Associated Drug Products. Organic Process Research & Development, 24(12), 2925–2934.
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  • ResearchGate. (n.d.). Forced-Degradation Study of Ranitidine Reagent Powder A Stored under... ResearchGate. [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Quora.
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  • Chemistry Stack Exchange. (2012). What is the order of stability of the resonance structures of furan?. Chemistry Stack Exchange. [Link]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. DTIC.
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  • Organic Syntheses. (n.d.). Furoic Acid. Organic Syntheses Procedure. [Link]

  • MDPI. (2022). Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. MDPI.
  • Google Patents. (1987). US4657751A - Process for purifying aqueous hydrazine hydrate solutions.
  • ResearchGate. (2020). Chromatographic methods of determining hydrazine and its polar derivatives.
  • Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(5), 895-905.
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Technical Support Center: Enhancing the Stability of 5-[(Dimethylamino)methyl]-2-furohydrazide Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-[(Dimethylamino)methyl]-2-furohydrazide. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome stability challenges encountered when working with this molecule in solution. My aim is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Section 1: Understanding the Molecule's Inherent Instabilities

This compound is a multifunctional molecule. Its stability in solution is governed by the chemical liabilities of its core components: the furan ring and the hydrazide group. Understanding these vulnerabilities is the first step toward designing robust formulations.

  • Furan Ring: The furan moiety is an electron-rich heterocycle susceptible to degradation under several conditions. In acidic environments, it can undergo acid-catalyzed hydrolysis, leading to ring-opening and subsequent polymerization, often observed as a browning of the solution[1][2][3]. The furan ring is also prone to oxidation and photodegradation, which can compromise the molecule's integrity[4][5].

  • Hydrazide Group: The hydrazide functional group is a strong nucleophile but is also susceptible to oxidation, which can generate acyl radicals and other reactive species[6][7][8]. This oxidative degradation can be catalyzed by trace metal ions. Furthermore, hydrazides can undergo hydrolysis, particularly under strong acidic or basic conditions[9][10].

  • Tertiary Amine: The dimethylaminomethyl group can be protonated at low pH, which may influence the molecule's solubility and electronic properties, potentially affecting the stability of the adjacent furan ring.

The interplay of these functional groups dictates the overall stability profile. The following sections provide a structured approach to diagnosing and mitigating these degradation pathways.

Diagram 1: Potential Degradation Pathways

cluster_main This compound cluster_stress cluster_products Degradation Products & Consequences A Parent Molecule B Acid (Low pH) A->B Hydrolysis C Oxidants (O₂, Trace Metals) A->C Oxidation D Light (UV/Visible) A->D Photolysis E Base (High pH) A->E Hydrolysis F Furan Ring-Opened Products (Loss of activity, discoloration) B->F G Oxidized Hydrazide/Furan (Loss of activity, reactive species) C->G H Photodegradants (Loss of activity) D->H I Hydrolyzed Hydrazide (Loss of activity) E->I

Caption: Key degradation pathways for the parent molecule.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of this compound solutions.

Q1: My solution is turning yellow or brown shortly after preparation. What is happening? A: This is a classic sign of oxidative degradation and/or acid-catalyzed polymerization of the furan ring. The furan ring, when opened under acidic conditions, can form highly reactive species that polymerize into colored compounds[1]. Oxidation of either the furan or hydrazide moiety can also produce chromophores.

Q2: What is the single most important factor for stabilizing this compound in an aqueous solution? A: pH control. Both the furan ring and the hydrazide group have pH-dependent stability. A pH-rate profile is essential, but as a starting point, aim for a pH range of 5.0 to 7.0. Studies on similar compounds show that both extreme acidic and basic conditions are detrimental[9][10]. Glycoconjugates with hydrazide linkers, for instance, are increasingly stable as the pH approaches neutrality[10].

Q3: Can I use antioxidants? If so, which ones are recommended? A: Absolutely. Given the high susceptibility to oxidation, using an antioxidant is strongly recommended. Water-soluble antioxidants like ascorbic acid or sodium metabisulfite are excellent starting points. For organic solutions, butylated hydroxytoluene (BHT) can be effective. These agents work by acting as sacrificial molecules, becoming oxidized more readily than your compound of interest[11][12].

Q4: My compound seems to be crashing out of solution over time, even though it was fully dissolved initially. A: This could be due to the formation of insoluble degradation products, such as polymers from furan ring-opening. Another common but often overlooked cause is complexation with trace metal ions present in your solvent or glassware. Hydrazide groups are known to chelate metal ions, forming coordination complexes that may have lower solubility[13][14].

Q5: How should I store my stock solutions? A: For optimal short-to-medium-term stability, store solutions at 2-8°C, protected from light (e.g., in amber vials), and with minimal headspace to reduce contact with oxygen. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable, but perform freeze-thaw stability tests to ensure the compound remains stable through this process.

Section 3: Troubleshooting Guides & Protocols

This section provides in-depth, step-by-step guidance for diagnosing and solving specific stability issues.

Guide 1: Issue - Rapid Discoloration and/or Potency Loss

Diagnosis: This dual symptom strongly points towards oxidative degradation as the primary culprit.

Causality: Oxygen, either dissolved in the solvent or from the container's headspace, can react with the hydrazide or furan moieties. This process can be accelerated by light and the presence of trace metal ions (e.g., Cu²⁺, Fe³⁺), which act as catalysts. The hydrazide moiety, in particular, can be readily oxidized, a characteristic that is sometimes harnessed for beneficial antioxidant properties but is detrimental to stability[8].

Troubleshooting Workflow: Mitigating Oxidation

A Start: Discoloration/ Potency Loss Observed B Step 1: Deoxygenate Solvent (Sparging with N₂ or Ar) A->B C Step 2: Add Chelating Agent (e.g., 0.01% Disodium EDTA) B->C D Step 3: Add Antioxidant (e.g., 0.05% Ascorbic Acid) C->D E Step 4: Protect from Light (Use amber vials) D->E F Re-evaluate Stability E->F G Problem Solved F->G Stable H Problem Persists: Consider Hydrolysis (See Guide 2) F->H Unstable

Caption: A step-by-step workflow to troubleshoot oxidative degradation.

Protocol 1: Preparation of an Oxygen-Protected, Chelate-Stabilized Solution

This protocol integrates multiple strategies to create a robust solution resistant to oxidation.

  • Solvent Deoxygenation:

    • Place your chosen buffered solvent into a flask with a magnetic stir bar.

    • Insert a sparging tube connected to an inert gas source (Nitrogen or Argon) so that it is below the solvent surface.

    • Bubble the gas through the solvent for 15-30 minutes while stirring gently to remove dissolved oxygen.

  • Addition of Stabilizers:

    • While maintaining a gentle, positive pressure of inert gas over the solvent surface, add your stabilizing excipients.

    • Chelating Agent: Add disodium edetate (EDTA) from a stock solution to a final concentration of 0.01-0.05% (w/v). This will sequester catalytic metal ions[15].

    • Antioxidant: Add ascorbic acid to a final concentration of 0.05-0.1% (w/v).

  • Compound Dissolution:

    • Weigh the required amount of this compound and add it to the stabilized, deoxygenated solvent. Mix until fully dissolved.

  • Storage:

    • Immediately dispense the final solution into amber glass vials.

    • If possible, flush the headspace of each vial with inert gas before sealing.

    • Store at the recommended temperature (2-8°C), protected from light.

Guide 2: Issue - Gradual Loss of Potency with No Significant Discoloration

Diagnosis: This suggests hydrolysis is the dominant degradation pathway.

Causality: Hydrolysis involves the chemical breakdown of the molecule by water. For this compound, two primary sites are susceptible:

  • Acid-Catalyzed Furan Ring Opening: This is a well-documented degradation pathway for furans, where protonation of the ring oxygen initiates cleavage[3][16]. The rate-limiting step is often the initial proton transfer from the acidic medium[17].

  • Hydrazide Hydrolysis: The hydrazide bond can be cleaved to form the corresponding carboxylic acid (5-((dimethylamino)methyl)-2-furoic acid) and hydrazine. This reaction can be catalyzed by both acid and base[10].

Protocol 2: Performing a pH-Rate Profile Study

This experiment is crucial for identifying the pH of maximum stability.

  • Buffer Preparation:

    • Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 3, 4, 5, 6, 7, 8, 9). Ensure the buffer concentration is consistent (e.g., 50 mM).

  • Sample Preparation:

    • Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or water).

    • For each pH point, dilute a small aliquot of the stock solution into the corresponding buffer to a known final concentration. Prepare these samples in triplicate.

  • Incubation and Sampling:

    • Store all samples at a constant, controlled temperature (e.g., 40°C or 50°C to accelerate degradation).

    • At predetermined time points (e.g., T=0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

    • Immediately quench the degradation by diluting the aliquot in the mobile phase of your analytical method and storing it at a low temperature (e.g., 4°C) until analysis.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method (see Section 4).

    • Quantify the remaining percentage of the parent compound at each time point for each pH.

  • Data Interpretation:

    • For each pH, plot the natural logarithm of the concentration (ln[C]) versus time. If the degradation follows first-order kinetics, the plot will be linear. The slope of this line is the negative of the observed rate constant (-k_obs).

    • Finally, plot log(k_obs) versus pH. The resulting graph is the pH-rate profile. The lowest point on this curve represents the pH of maximum stability.

Section 4: Key Stabilization Strategies & Analytical Methods

Data Summary Tables

Table 1: Summary of Degradation Liabilities and Mitigation Strategies

Functional GroupStress ConditionPotential Degradation PathwayRecommended Mitigation Strategy
Furan Ring Low pH (< 4)Acid-catalyzed hydrolysis, ring-openingMaintain pH in the 5-7 range.[3][16]
Furan Ring LightPhotodegradationStore in amber vials; protect from light.[4][18]
Hydrazide Group Oxygen, Metal IonsOxidationDeoxygenate solvent; add antioxidants (e.g., ascorbic acid) and chelators (e.g., EDTA).[8][19]
Hydrazide Group High pH (> 8)Base-catalyzed hydrolysisMaintain pH in the 5-7 range.[10]

Table 2: Recommended Starting Concentrations for Common Stabilizing Excipients

Excipient TypeExampleRecommended Starting Concentration (w/v)Mechanism of Action
Antioxidant Ascorbic Acid0.05% - 0.1%Preferentially oxidized, radical scavenger.[11]
Antioxidant Sodium Metabisulfite0.01% - 0.1%Oxygen scavenger.
Chelating Agent Disodium Edetate (EDTA)0.01% - 0.05%Sequesters di- and trivalent metal ions that catalyze oxidation.[14]
Buffer Phosphate or Citrate25 mM - 100 mMMaintains pH at the point of maximum stability.
Analytical Method: Stability-Indicating HPLC-UV

A robust analytical method is required to separate the parent compound from all potential degradation products.

Protocol 3: Generic Stability-Indicating RP-HPLC Method

This method serves as a starting point for development and validation.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 5%).

    • Linearly increase the percentage of Mobile Phase B over 15-20 minutes to elute more hydrophobic degradants.

    • Include a column wash and re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan the UV spectrum of the parent compound to find the wavelength of maximum absorbance (λ-max), typically between 270-320 nm for such structures.

  • Validation: This method must be validated according to ICH guidelines. Forced degradation studies (acid, base, peroxide, heat, light) should be performed to demonstrate that all degradant peaks are resolved from the parent peak.[20][21]

References

  • Filo. (2025).
  • Brainly.in. (2025). di. (e) Explain, acidic hydrolysis of furan led to the formation of furan hydrochloride salt which turns...
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  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.
  • ACS Publications. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt | The Journal of Organic Chemistry.
  • ACS Publications. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Energy & Fuels.
  • Pergamon Press. (n.d.).
  • SpringerLink. (2025).
  • ResearchGate. (n.d.). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Request PDF.
  • SpringerLink. (n.d.). METAL HYDRAZIDE COMPLEXES.
  • ResearchGate. (n.d.). Synthesis of metal complexes of hydrazide‐hydrazones hybrids.
  • PMC - NIH. (n.d.). Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents.
  • Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring.
  • Frontiers. (n.d.). A review of hydrazide-hydrazone metal complexes' antitumor potential.
  • КиберЛенинка. (n.d.). COMPLEXES OF METALS WITH HYDRAZONE HYDRAZIDE SALICYLIC ACID.
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  • Scholars Research Library. (n.d.). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances.
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  • Google Patents. (n.d.).
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  • PubMed Central. (n.d.). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics.
  • PubChem - NIH. (n.d.). 5-(Dimethylamino)-2-methylidenepentanimidamide | C8H17N3 | CID.
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  • PubChem. (n.d.). 5-((Dimethylamino)methyl)-2-furanmethanol | C8H13NO2 | CID 84906.
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Technical Support Center: 5-[(Dimethylamino)methyl]-2-furohydrazide Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-[(Dimethylamino)methyl]-2-furohydrazide derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your experiments. Here, we will delve into the nuances of using this versatile reagent, moving beyond simple protocols to explain the underlying chemical principles and provide practical, field-tested advice to ensure the success of your derivatization reactions.

Introduction to this compound Derivatization

This compound is a hydrazine-based derivatizing agent designed to react with carbonyl groups (aldehydes and ketones) to form stable hydrazone derivatives. This process is particularly valuable in analytical chemistry, especially when coupled with mass spectrometry (MS), as it enhances the ionization efficiency and chromatographic retention of otherwise difficult-to-detect analytes. The dimethylamino group provides a readily protonatable site, significantly improving signal intensity in positive ion mode mass spectrometry.

This guide will address common challenges and questions that arise during the use of this compound, providing you with the knowledge to optimize your protocols and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: Its primary application is the derivatization of compounds containing carbonyl functional groups, such as steroids, aldehydes, and ketones, to enhance their detectability by liquid chromatography-mass spectrometry (LC-MS).[1][2] The derivatization introduces a tertiary amine, which is easily ionized, leading to improved sensitivity in MS analysis.

Q2: What is the mechanism of the derivatization reaction?

A2: The reaction is a nucleophilic addition of the hydrazine nitrogen to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable hydrazone. This reaction is typically acid-catalyzed.

Q3: How should I store the this compound reagent?

A3: As with most hydrazine derivatives, it is crucial to protect the reagent from moisture and light. Store it in a tightly sealed container in a cool, dark, and dry place, such as a desiccator at 2-8°C. Solutions of the reagent should be prepared fresh whenever possible.

Q4: Is this compound suitable for both aldehydes and ketones?

A4: Yes, it reacts with both aldehydes and ketones. However, the reaction kinetics can differ. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.

Troubleshooting Guide

This section addresses specific issues you may encounter during your derivatization experiments in a question-and-answer format.

Issue 1: Low or No Product Formation

Q: I am not seeing the expected product peak in my LC-MS analysis, or the peak is very small. What could be the problem?

A: This is a common issue that can arise from several factors related to the reaction conditions and reagents.

  • Incomplete Reaction: The derivatization may not have gone to completion.

    • Reaction Time and Temperature: Hydrazone formation can be slow at room temperature.[3] Increasing the temperature (e.g., to 60-80°C) and extending the reaction time (e.g., 30-60 minutes or longer) can significantly improve the yield.[3][4] Monitor the reaction progress to determine the optimal time and temperature for your specific analyte.

    • pH of the Reaction Mixture: The reaction is acid-catalyzed. An optimal pH range is typically between 4 and 6.[5] At very low pH, the hydrazine becomes protonated and non-nucleophilic, while at high pH, there aren't enough protons to catalyze the dehydration step.[6] The addition of a small amount of an organic acid like formic acid or acetic acid can be beneficial.

  • Reagent Issues:

    • Reagent Degradation: Hydrazine derivatives can be sensitive to moisture and oxidation. If the reagent has been stored improperly or is old, its reactivity may be compromised.[7] Using a fresh batch of the reagent is recommended.

    • Insufficient Reagent Concentration: To drive the reaction to completion, a molar excess of the derivatizing reagent is often required. A 2- to 10-fold molar excess over the analyte is a good starting point.[7]

  • Presence of Water: Moisture in your sample or solvents can inhibit the reaction.[8] Ensure that all solvents are anhydrous and that the sample is dry before adding the derivatization reagent.

Issue 2: Multiple Unexpected Peaks in the Chromatogram

Q: My chromatogram shows several unexpected peaks in addition to my product peak. What are these, and how can I get rid of them?

A: The presence of multiple peaks can be due to side reactions, impurities, or the formation of isomers.

  • Side Reactions:

    • Reaction with Solvents: Some solvents, like acetone, contain carbonyl groups and can react with the derivatization reagent. Avoid using such solvents in your sample preparation.

    • Formation of Azines: A common side reaction is the formation of an azine, where two molecules of the aldehyde or ketone react with one molecule of hydrazine. This is more likely to occur if the concentration of the carbonyl compound is high relative to the hydrazine.

  • Isomer Formation: The resulting hydrazone can exist as E/Z isomers, which may be separated chromatographically, leading to two peaks for a single analyte. The ratio of these isomers can sometimes be influenced by the solvent and temperature.

  • Excess Reagent: A large peak from the unreacted derivatization reagent is common. If this interferes with your analyte peak, you may need to optimize your chromatography to separate them or implement a sample cleanup step to remove the excess reagent.

Issue 3: Poor Peak Shape and Reproducibility

Q: The peak for my derivatized analyte is tailing or fronting, and the peak area is not reproducible. What can I do?

A: Poor peak shape and reproducibility are often related to chromatographic conditions or the stability of the derivative.

  • Chromatographic Issues:

    • Column Choice: A C18 column is a common choice for the analysis of hydrazone derivatives.[4]

    • Mobile Phase: The pH of the mobile phase can affect the peak shape of the derivatized analyte, which contains a basic dimethylamino group. Adding a small amount of an acid, such as formic acid (e.g., 0.1%), to the mobile phase can improve peak shape by ensuring consistent protonation of the analyte.

  • Derivative Instability:

    • Hydrolysis: Hydrazones can be susceptible to hydrolysis, especially under strongly acidic or basic conditions.[9] Ensure the pH of your sample and mobile phase is controlled. Analyze the samples as soon as possible after derivatization. If storage is necessary, keep them at a low temperature (e.g., -20°C or -80°C) in a sealed container.[10]

Experimental Protocols

General Protocol for Derivatization of Carbonyl Compounds

This protocol provides a starting point for the derivatization of aldehydes and ketones with this compound. Optimization will be necessary for specific analytes and matrices.

Materials:

  • This compound

  • Analyte containing a carbonyl group

  • Anhydrous solvent (e.g., acetonitrile, methanol)

  • Acid catalyst (e.g., formic acid, acetic acid)

  • Heating block or water bath

  • Vortex mixer

  • LC-MS system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of your analyte in an appropriate anhydrous solvent.

    • If your sample is in an aqueous matrix, perform a liquid-liquid or solid-phase extraction to transfer the analyte into an organic solvent and evaporate to dryness.

  • Derivatization Reaction:

    • Prepare a fresh solution of this compound in anhydrous acetonitrile or methanol (e.g., 1 mg/mL).

    • To the dried sample or a known amount of analyte standard, add a molar excess of the derivatization reagent solution.

    • Add a small amount of acid catalyst (e.g., 1-2 µL of a 1% solution of formic acid in the reaction solvent).

    • Vortex the mixture thoroughly.

    • Incubate the reaction mixture at an elevated temperature (e.g., 60°C) for a set time (e.g., 30-60 minutes).

  • Sample Work-up and Analysis:

    • After the reaction is complete, cool the sample to room temperature.

    • The sample can be directly diluted with the initial mobile phase for LC-MS analysis, or the solvent can be evaporated, and the residue reconstituted in the mobile phase.

    • Inject an appropriate volume into the LC-MS system.

Optimization of Reaction Conditions

To achieve the best results, it is crucial to optimize the derivatization conditions for your specific application.

ParameterRange to InvestigateRationale
Temperature Room Temperature to 80°CHigher temperatures generally increase the reaction rate.[3]
Time 15 minutes to 2 hoursAllows for complete reaction without degradation of the product.[4]
Reagent Molar Excess 2x to 20xEnsures the reaction goes to completion.
Catalyst Concentration 0.1% to 1% (v/v)Optimizes the rate of dehydration without causing side reactions.

Visualizing the Workflow

Derivatization Workflow Diagram

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Analyte in Solution (e.g., Plasma, Urine) Extraction Extraction & Drying Sample->Extraction Reagent Add 5-[(Dimethylamino)methyl]- 2-furohydrazide & Catalyst Extraction->Reagent Incubation Incubate (e.g., 60°C, 30 min) Reagent->Incubation Dilution Dilute or Reconstitute Incubation->Dilution LCMS LC-MS Analysis Dilution->LCMS

Caption: A typical workflow for the derivatization of carbonyl compounds.

Troubleshooting Logic Diagram

TroubleshootingLogic Start Low/No Product Peak IncompleteReaction Incomplete Reaction? Start->IncompleteReaction ReagentIssue Reagent Issue? IncompleteReaction->ReagentIssue No IncreaseTempTime Increase Temp/Time IncompleteReaction->IncreaseTempTime Yes Moisture Moisture Present? ReagentIssue->Moisture No FreshReagent Use Fresh Reagent ReagentIssue->FreshReagent Yes AnhydrousSolvents Use Anhydrous Solvents Moisture->AnhydrousSolvents Yes OptimizepH Optimize pH (4-6) IncreaseTempTime->OptimizepH IncreaseExcess Increase Molar Excess FreshReagent->IncreaseExcess DrySample Dry Sample Thoroughly AnhydrousSolvents->DrySample

Caption: A decision tree for troubleshooting low product yield.

References

  • Faqehi, A. M., Denham, S. G., Naredo, G., Cobice, D. F., Khan, S., Simpson, J. P., ... & Andrew, R. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry.
  • Trim, P. J., Henson, C. M., Avery, J. L., McEwen, A., Snel, M. F., Claude, E., ... & Clench, M. R. (2015). The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Analytical and bioanalytical chemistry, 407(8), 2085–2094.
  • Jo, J., Choi, N. R., Lee, E., & Lee, J. Y. (2021). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS.
  • BenchChem. (2025).
  • Trim, P. J., Henson, C. M., Avery, J. L., McEwen, A., Snel, M. F., Claude, E., ... & Clench, M. R. (2015). The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Analytical and bioanalytical chemistry, 407(8), 2085–2094.
  • BenchChem. (2025).
  • Cobice, D. F., Goodwin, R. J., & Andrew, R. (2013). Mass spectrometry imaging for dissecting steroid intracrinology within target tissues. Journal of molecular endocrinology, 51(2), R69–R79.
  • Nishikaze, T., Takayama, T., & Tanaka, Y. (2015). Hydrazide and hydrazine reagents as reactive matrices for matrix-assisted laser desorption/ionization mass spectrometry to detect steroids with carbonyl groups. Journal of mass spectrometry, 50(1), 101–108.
  • Li, Y., Li, Y., Liu, Y., Zhang, Y., & Zhang, Y. (2020). Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry.
  • Xin, P., Yan, J., Fan, J., & Yan, C. (2013). An improved simplified high-sensitivity quantification method for determining brassinosteroids in different tissues of rice and Arabidopsis. Plant physiology, 162(2), 1060–1072.
  • Andersen, N. R., & Hansen, S. H. (2015). Derivatization as a Tool for Reaching Low pg/mL Detection Limits in Salivary Steroidomics. Journal of Analytical & Bioanalytical Techniques, 6(5), 1-8.
  • Stolar, T., Bjelopetrović, A., & Užarević, K. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(41), 17826-17837.
  • Higashi, T. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug discoveries & therapeutics, 1(2), 108–118.
  • Johnson, D. W. (2014). Steroid analysis by liquid chromatography-mass spectrometry: derivatization consideration. Journal of Analytical & Bioanalytical Techniques, 5(5), 1-2.
  • Le, N. D., & Huc, I. (2019). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Chemistry–A European Journal, 25(44), 10339-10346.
  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical reviews, 117(15), 10358–10376.
  • Acar, Ç., & Acar, B. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 9(1), 225-256.
  • Jiang, H., Balbo, S., & Peterson, L. A. (2021). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Redox Biology, 46, 102102.
  • BenchChem. (2025). Valinamide Derivatization Reactions: A Technical Troubleshooting Guide. BenchChem.
  • American Elements. (n.d.). 5-[(dimethylamino)methyl]furan-2-carbohydrazide. Retrieved from [Link]

  • Wang, Y., Li, M., Wang, Y., Zhang, Y., & Liu, H. (2022). Isotope-Coded Chemical Derivatization Method for Highly Accurately and Sensitively Quantifying Short-Chain Fatty Acids. Journal of agricultural and food chemistry, 70(20), 6253–6263.
  • Santa, T. (2012). Derivatization methods for the LC–MS/MS analyses of aldehydes. Bioanalysis, 4(20), 2515-2531.
  • Faqehi, A. M., Denham, S. G., Naredo, G., Cobice, D. F., Khan, S., Simpson, J. P., ... & Andrew, R. (2021). Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry.
  • Zhang, Y., Wang, Y., Li, X., Zhang, Y., & Liu, H. (2023). Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. Molecules, 28(24), 8031.
  • Wortmann, A., Mayer, B., & Schrader, W. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry.
  • Li, Y., & Li, Y. (2020). Chemical derivatization-ultra-high performance liquid chromatography-tandem mass spectrometry for simultaneously detecting 18 steroid hormones in serum.
  • BenchChem. (2025).
  • PubChem. (n.d.). 5-((Dimethylamino)methyl)-2-furanmethanol. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Dimethylamino)-2-methylidenepentanimidamide. Retrieved from [Link]

  • Kumar, A., Kumar, R., & Singh, P. (2014). Synthesis and antioxidant activity of 2-amino-5-methylthiazol derivatives containing 1,3,4-oxadiazole-2-thiol moiety.

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Technical Support Center: Synthesis of 5-[(Dimethylamino)methyl]-2-furohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides in-depth troubleshooting support for researchers and process chemists working on the synthesis of 5-[(Dimethylamino)methyl]-2-furohydrazide. As a key intermediate in various research and development pipelines, ensuring its purity and yield is paramount. This document moves beyond a simple procedural outline to address the nuanced challenges and side reactions inherent in its multi-step synthesis. We will explore the causality behind common experimental pitfalls and provide validated protocols for their diagnosis and resolution.

The proposed synthetic pathway, chosen for its commonality in laboratory settings, is as follows:

  • Esterification: Conversion of a 2-furoic acid derivative to its corresponding methyl ester.

  • Amination: Introduction of the dimethylaminomethyl moiety at the C5 position.

  • Hydrazinolysis: Formation of the final hydrazide product from the methyl ester.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that arise during this synthesis.

Troubleshooting & FAQs

Section 1: Issues in the Amination Step (Methyl 5-(bromomethyl)-2-furoate to Methyl 5-[(dimethylamino)methyl]-2-furoate)

Question 1: My reaction yields a significant amount of a high-molecular-weight, insoluble material, and the desired product yield is low. What is happening?

Answer:

This is a classic sign of polymerization or the formation of a bis-substituted tertiary amine. The furan ring, particularly at the C5-methyl position, is highly susceptible to side reactions under the conditions of amination.

Probable Causes & Mechanisms:

  • Formation of a Dimeric Ether (Side-Product A): If any moisture is present, the starting material, methyl 5-(bromomethyl)-2-furoate, can hydrolyze to the corresponding alcohol. This alcohol can then react with another molecule of the starting material to form a dimeric ether, which is a common impurity in reactions involving furfuryl halides.

  • Quaternary Ammonium Salt Formation (Side-Product B): The desired product, methyl 5-[(dimethylamino)methyl]-2-furoate, is a tertiary amine. It can act as a nucleophile and react with the starting brominated compound to form a quaternary ammonium salt. This salt is often less soluble and can precipitate from the reaction mixture.

  • Furan Ring Instability: Furan rings are known to be sensitive to acidic conditions, which can be generated in situ from the HBr byproduct of the substitution reaction. This can lead to ring-opening and subsequent polymerization, resulting in the insoluble material you are observing.

Troubleshooting Protocol:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents to minimize the formation of the dimeric ether.

  • Control of Stoichiometry and Addition Rate: Use a slight excess of dimethylamine (e.g., 1.1 to 1.5 equivalents) to favor the formation of the desired product. Add the methyl 5-(bromomethyl)-2-furoate slowly to a solution of dimethylamine. This maintains a high concentration of the amine nucleophile relative to the electrophilic starting material, minimizing the self-reaction that leads to the quaternary salt.

  • Inclusion of a Non-Nucleophilic Base: Add a hindered, non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture. This base will scavenge the HBr byproduct, preventing the acidification of the medium and subsequent furan ring degradation.

Workflow for Minimizing Side Reactions in Amination:

Caption: Troubleshooting workflow for amination side reactions.

Section 2: Challenges in the Final Hydrazinolysis Step

Question 2: After reacting the methyl ester with hydrazine, my NMR analysis shows multiple sets of peaks, and the mass spectrometry data indicates the presence of a dimer. What could be the cause?

Answer:

This outcome strongly suggests the formation of a 1,2-diacylhydrazine derivative (Side-Product C), a common side reaction in hydrazinolysis when reaction conditions are not carefully controlled.

Mechanism of Side-Product Formation:

The desired product, this compound, still possesses a nucleophilic nitrogen atom in the terminal -NH2 group. This can react with a second molecule of the starting ester, methyl 5-[(dimethylamino)methyl]-2-furoate, to form the symmetrical 1,2-bis(5-((dimethylamino)methyl)furan-2-carbonyl)hydrazine.

Troubleshooting Protocol:

  • Control Hydrazine Stoichiometry: Use a significant excess of hydrazine hydrate (typically 5-10 equivalents). This ensures that the concentration of hydrazine is always much higher than the concentration of the newly formed hydrazide, statistically favoring the reaction of the ester with hydrazine rather than with the product.

  • Temperature Management: Perform the reaction at a controlled, and often lower, temperature (e.g., room temperature or slightly above). Higher temperatures can accelerate the rate of the second, undesired substitution reaction.

  • Order of Addition: Add the methyl ester slowly to the solution of hydrazine hydrate. This "inverse addition" maintains a high concentration of hydrazine throughout the reaction, suppressing the formation of the diacylhydrazine.

Comparative Reaction Conditions for Hydrazinolysis:

ParameterStandard ProtocolOptimized Protocol for PurityRationale
Hydrazine Equivalents 1.5 - 2.05.0 - 10.0Minimizes diacylhydrazine formation.
Temperature RefluxRoom Temp to 40°CReduces rate of side reaction.
Order of Addition Hydrazine to EsterEster to HydrazineMaintains high hydrazine concentration.

Question 3: My final product is showing signs of degradation, such as discoloration (turning brown or black) upon storage. How can I improve its stability?

Answer:

The discoloration is likely due to the oxidation and/or polymerization of the furan ring, which can be sensitive to air, light, and trace acidic or metallic impurities. The hydrazide functional group can also be susceptible to oxidation.

Stabilization Protocol:

  • Purification: Ensure the final product is thoroughly purified to remove any residual starting materials, catalysts, or acidic byproducts. Chromatography on silica gel (using a solvent system such as dichloromethane/methanol with a small amount of triethylamine to prevent streaking) is often effective.

  • Storage Conditions: Store the purified this compound under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (e.g., -20°C).

  • Antioxidant Addition: For long-term storage or for formulations, the inclusion of a small amount of an antioxidant like butylated hydroxytoluene (BHT) could be considered, though this would need to be tested for compatibility with downstream applications.

Proposed Side Reactions Overview:

Synthesis_Side_Reactions cluster_start Starting Material cluster_product Desired Product cluster_side Side Products Start Methyl 5-(bromomethyl)-2-furoate SideA Side-Product A: Dimeric Ether Start->SideA Hydrolysis then Reaction with Start Intermediate Methyl 5-[(dimethylamino)methyl]-2-furoate Start->Intermediate Amination (Me2NH) Product This compound SideC Side-Product C: 1,2-Diacylhydrazine Product->SideC Reaction with Intermediate SideB Side-Product B: Quaternary Ammonium Salt Intermediate->Product Hydrazinolysis (N2H4) Intermediate->SideB Reaction with Start

Caption: Key side reactions in the synthesis pathway.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

  • Hou, X.-L., Cheung, H.-Y., Hon, T.-Y., Kwan, P.-L., Lo, T.-H., Tong, S.-Y., & Wong, H. N. C. (1998). Regioselective functionalization of furan. Tetrahedron, 54(10), 1955–2020. [Link]

Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-[(Dimethylamino)methyl]-2-furohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous and validated measurement of active pharmaceutical ingredients (APIs) and their related substances is paramount. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantitative analysis of 5-[(Dimethylamino)methyl]-2-furohydrazide. This compound is a notable hydrazide derivative, and its accurate quantification is critical, particularly when it may be present as a process impurity or a degradation product.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the cross-validation process for these analytical methods. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting experimental data to objectively compare the performance of each method. The principles outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) and the more recent Q2(R2) guidelines for the validation of analytical procedures.[1][2][3][4][5][6]

The Analytical Challenge: this compound

This compound is a polar compound containing a furan ring, a hydrazide functional group, and a tertiary amine.[7] These structural features present specific analytical challenges, including potential for interactions with chromatographic stationary phases and the need for sensitive detection methods, especially at low concentrations. The choice of analytical method is therefore a critical decision, balancing the need for sensitivity, specificity, and the practicalities of routine use in a quality control environment.

Comparative Analytical Methodologies

Two distinct analytical methods are proposed and evaluated for the quantification of this compound:

  • Method A: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection. This is a widely accessible and robust technique suitable for many quantitative applications.

  • Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Detection. This method offers superior sensitivity and specificity, making it ideal for trace-level analysis.

The cross-validation of these two methods will serve to demonstrate their interchangeability under defined circumstances and to understand their respective strengths and limitations.[8]

Experimental Protocols

Rationale: This method is developed for its robustness and widespread availability in quality control laboratories. A reversed-phase C18 column is selected to provide good retention and separation of the polar analyte from potential impurities. The mobile phase, consisting of a phosphate buffer and acetonitrile, is chosen to ensure good peak shape and resolution. UV detection is set at a wavelength determined by the UV spectrum of this compound to maximize sensitivity.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).

Chromatographic Conditions:

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 40% B over 10 minutes, then a 2-minute hold at 40% B, followed by a 3-minute re-equilibration at 5% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 275 nm

Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in a diluent of 50:50 water:acetonitrile to prepare a stock solution of 1 mg/mL.

  • Prepare working standards by serial dilution of the stock solution.

  • For sample analysis, dissolve the test article in the diluent to achieve a target concentration within the calibration range.

Rationale: This method is designed for high sensitivity and specificity, which is crucial for impurity analysis or when low detection limits are required. The use of a tandem mass spectrometer allows for the selective detection of the analyte even in complex matrices. A similar reversed-phase chromatographic setup is used, but with a formic acid modifier in the mobile phase to enhance ionization.

Instrumentation:

  • LC System: Shimadzu Nexera X2 or equivalent.

  • Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent, equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Kinetex C18, 2.1 x 100 mm, 2.6 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 40% B over 8 minutes, then a 1-minute hold at 40% B, followed by a 2-minute re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Quantifier: m/z 184.1 -> 110.1

    • Qualifier: m/z 184.1 -> 81.1

  • Curtain Gas: 30 psi

  • IonSpray Voltage: 5500 V

  • Temperature: 500 °C

Sample Preparation:

  • Prepare stock and working standards as described for the HPLC-UV method, using 0.1% formic acid in 50:50 water:acetonitrile as the diluent.

  • Prepare test samples similarly, ensuring the final concentration is within the linear range of the assay.

Cross-Validation Protocol

The cross-validation of Method A and Method B is performed to ensure that both methods provide comparable results. The protocol will assess the following validation parameters as per ICH Q2(R1) guidelines.[2][4][5]

Caption: Decision logic for selecting the appropriate analytical method.

Conclusion

The cross-validation of HPLC-UV and LC-MS/MS methods for the analysis of this compound confirms that both methods are suitable for their intended purposes. The choice between the two should be guided by the specific requirements of the analysis. For routine quality control of the drug substance, the HPLC-UV method is reliable and cost-effective. For applications requiring high sensitivity and specificity, such as impurity profiling or bioanalysis, the LC-MS/MS method is the superior choice. This guide provides the framework for selecting and validating the appropriate analytical methodology, ensuring data integrity and regulatory compliance.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (2024). Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Pharmaffiliates. Ranitidine-impurities. [Link]

  • Rao, G. S., et al. (2022). Novel stability indicating LC-MS method for N-Nitroso dimethyl amine genotoxic impurity quantification in ranitidine drug substance and drug product. Journal of Applied Pharmaceutical Science, 12(07), 106-114. [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Hydrazines. [Link]

  • DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1173-1183. [Link]

  • American Elements. 5-[(dimethylamino)methyl]furan-2-carbohydrazide. [Link]

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A Comparative Guide to the Efficacy of Furohydrazide Derivatives: Spotlight on 5-[(Dimethylamino)methyl]-2-furohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Furohydrazide Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the hydrazide functional group represents a cornerstone for the development of novel therapeutic agents. Hydrazides and their derivatives, particularly hydrazones, are recognized for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] These molecules act as versatile synthons, providing a flexible backbone for creating diverse chemical libraries.[3] Among these, the furohydrazide scaffold, which incorporates a furan ring, has garnered significant attention. The furan moiety is a key component in numerous bioactive compounds and approved drugs, valued for its ability to engage in hydrogen bonding and its favorable metabolic profile.[4]

This guide provides an in-depth comparison of the efficacy of various furohydrazide derivatives, with a particular focus on understanding the potential of 5-[(Dimethylamino)methyl]-2-furohydrazide. We will delve into the structure-activity relationships (SAR) that govern their biological effects, present supporting experimental data from the literature, and provide standardized protocols for their evaluation.

Chemical Synthesis: A Generalized Pathway to Furohydrazides

The synthesis of furohydrazide derivatives is typically a straightforward multi-step process. The general pathway begins with 2-furoic acid, which is esterified to produce an intermediate like ethyl 2-furoate. This ester is then reacted with hydrazine hydrate, a critical step that forms the core 2-furohydrazide scaffold. Subsequent modifications, such as condensation with various aldehydes or ketones, yield a diverse array of hydrazone derivatives.[3][5] For 5-substituted furohydrazides, the synthesis starts with a correspondingly substituted 2-furoic acid. The synthesis of this compound would follow a similar logic, likely starting from 5-(chloromethyl)-2-furoic acid followed by reaction with dimethylamine and subsequent conversion to the hydrazide.

Figure 1: General synthesis pathway for 5-substituted-2-furohydrazide derivatives.

Comparative Efficacy Analysis: Decoding the Role of the 5-Position Substituent

The biological activity of furohydrazide derivatives is profoundly influenced by the nature of the substituent at the 5-position of the furan ring. By comparing different substitutions, we can infer the potential efficacy of the (Dimethylamino)methyl group.

Antimicrobial and Antifungal Efficacy

The hydrazone moiety (-C(=O)NHN=CH-) is a well-established pharmacophore responsible for antimicrobial activity.[6] The potency, however, is significantly modulated by other structural features.

  • 5-Nitro Substituents: Furohydrazides bearing a 5-nitro group are among the most potent antimicrobial agents in this class.[7] For instance, certain 5-nitrofuran-2-yl hydrazones exhibit broad-spectrum activity with Minimum Inhibitory Concentration (MIC) values as low as 0.06-0.98 µg/mL against various bacterial strains.[8] One study highlighted a 5-nitro-2-furyl derivative as the most active compound against Gram-positive bacteria, with MIC values ranging from 1.95 to 15.62 µg/mL.[9] The strong electron-withdrawing nature of the nitro group is critical for this high potency.

  • Aromatic and Heterocyclic Substituents: Phenyl-substituted furohydrazides have demonstrated notable anti-tumor and fungicidal activity.[10][11] The nature of the substituents on this phenyl ring can further tune the activity.

  • The 5-[(Dimethylamino)methyl] Group: While direct experimental data for this compound is sparse in the reviewed literature, we can extrapolate its potential based on established SAR principles. The (Dimethylamino)methyl moiety introduces several key features:

    • Increased Basicity and Solubility: The tertiary amine can be protonated at physiological pH, increasing water solubility, which can be advantageous for bioavailability.

    • Hydrogen Bond Acceptor: The nitrogen atom can act as a hydrogen bond acceptor, potentially enhancing interaction with biological targets.

    • Flexible Linker: The methyl bridge provides conformational flexibility, allowing the dimethylamino group to orient itself optimally within a receptor binding site.

In other molecular scaffolds, the dimethylamino group has been shown to be crucial for activity. For example, in a series of ST2 inhibitors, a dimethylamine group on an aromatic ring was found to enhance inhibitory activity.[12] Similarly, hydrazone derivatives containing a dimethylamine moiety have been synthesized as potential agents against Alzheimer's disease.[13] This suggests that the introduction of this group onto the furohydrazide scaffold is a promising strategy for developing potent bioactive compounds.

Anticancer Efficacy

Furohydrazide derivatives have also been explored as anticancer agents, with efficacy varying based on substitution and the specific cancer cell line.

  • Carbohydrazide derivatives bearing a furan moiety have shown cytotoxic activity against A549 lung cancer cells, with one compound exhibiting a significant IC50 value of 43.38 µM while showing no cytotoxicity towards normal fibroblast cells.[4][14]

  • Other studies on hydrazide-hydrazones have identified compounds with potent activity against prostate (PC-3), breast (MCF-7), and colon (HT-29) cancer cell lines, with IC50 values in the low micromolar range (e.g., 1.32 µM against PC-3).[15]

  • Quinoline-based hydrazides have demonstrated potent activity against neuroblastoma cell lines, with IC50 values as low as 1.3 µM, by inducing G1 cell cycle arrest.[16]

The (Dimethylamino)methyl group could contribute to anticancer activity by enhancing cellular uptake or by interacting with specific targets within cancer cells. The positive charge at physiological pH might facilitate interaction with negatively charged components of the cell membrane or intracellular macromolecules.

Table 1: Comparative In Vitro Efficacy of Various Hydrazide Derivatives

Compound Class/DerivativeTarget Organism/Cell LineEfficacy Metric (MIC or IC50)Reference
5-Nitro-2-furohydrazide (Sulfonamide derivative 21f)S. aureus, E. coli, M. tuberculosisMIC = 0.06 - 3.9 µg/mL[8]
5-Nitro-2-furohydrazide (Derivative 4o)M. tuberculosisMIC = 2.65 µM[17]
4-Methyl-1,2,3-thiadiazole-5-carbohydrazide (5-nitro-2-furyl derivative 15)Gram-positive bacteriaMIC = 1.95 - 15.62 µg/mL[9]
Furan-bearing Carbohydrazide (Compound 3e)A549 Lung Cancer CellsIC50 = 43.38 µM[4]
Pyrrole-bearing Hydrazone (Compound 3h)PC-3 Prostate Cancer CellsIC50 = 1.32 µM[15]
Quinoline Hydrazide (Compound 17)Kelly Neuroblastoma CellsIC50 = 1.3 µM[16]

Structure-Activity Relationship (SAR) Insights

The accumulated data point to several key SAR principles for furohydrazide and related hydrazone derivatives.[18][19]

  • The Hydrazone Linkage: The (-CO-NH-N=CH-) linkage is fundamental to the biological activity of many of these compounds.[6][20]

  • Substituents on the Furan Ring: The 5-position is a critical site for modification. Electron-withdrawing groups, like the nitro group, generally confer potent antimicrobial activity.[8][17] Lipophilic groups, such as substituted phenyl rings, can enhance antifungal and anticancer activity.[10] The introduction of a basic, flexible group like (Dimethylamino)methyl represents a different strategy, aiming to improve pharmacokinetic properties and introduce new binding interactions.

  • Substituents on the Hydrazone Moiety: The aromatic or heterocyclic ring attached to the azomethine (=CH-) carbon also plays a major role in determining the type and potency of the biological activity.

SAR cluster_0 Furohydrazide Core cluster_1 Modification Sites & Effects Core [Furan Ring]-CO-NH-N= R1 R1 (at Furan 5-position) - NO2: Potent Antimicrobial - Phenyl: Anticancer/Antifungal - (CH2)N(CH3)2: ↑Solubility, New Interactions? Core->R1 Substitution R2 R2 (from Aldehyde/Ketone) - Modulates potency and  selectivity (e.g., anticancer,  antimicrobial) Core->R2 Condensation

Figure 2: Structure-Activity Relationship (SAR) map for furohydrazide derivatives.

Experimental Protocols for Efficacy Evaluation

To ensure trustworthiness and reproducibility, standardized, self-validating protocols are essential. Below are detailed methodologies for assessing antimicrobial and anticancer efficacy.

Protocol 1: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus) in a suitable broth (e.g., Mueller-Hinton Broth) overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a stock solution of the test furohydrazide in a suitable solvent (e.g., DMSO). Perform a series of two-fold serial dilutions in a 96-well microtiter plate using the appropriate broth to achieve a range of final concentrations. Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the total volume to 100 µL.

  • Controls:

    • Positive Control: Wells containing broth and bacterial inoculum only (to confirm bacterial growth).

    • Negative Control: Wells containing broth only (to confirm medium sterility).

    • Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent used (to rule out solvent toxicity).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a microplate reader at 600 nm.

Figure 3: Workflow for the Broth Microdilution MIC Assay.

Protocol 2: In Vitro Cytotoxicity Testing via MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test furohydrazide in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

  • Controls: Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Outlook

The furohydrazide scaffold is a proven platform for the discovery of potent bioactive agents. Comparative analysis reveals that substitutions at the 5-position of the furan ring are a key determinant of biological efficacy. While 5-nitrofurohydrazides exhibit exceptional antimicrobial activity, the introduction of a 5-[(Dimethylamino)methyl] group is a rational design strategy that may confer unique advantages. This moiety is expected to enhance aqueous solubility and introduce new electrostatic and hydrogen bonding interactions, potentially leading to novel anticancer or antimicrobial profiles.

The lack of direct experimental data for this compound highlights a clear opportunity for future research. The synthesis and systematic evaluation of this compound and its hydrazone derivatives against a panel of microbial pathogens and cancer cell lines, using the standardized protocols outlined herein, are critical next steps. Such studies will elucidate the true potential of this promising derivative and contribute valuable insights to the broader structure-activity relationship landscape of furohydrazide-based therapeutics.

References

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A Comparative Guide to the Structure-Activity Relationship of 5-[(Dimethylamino)methyl]-2-furohydrazide Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a series of novel 5-[(Dimethylamino)methyl]-2-furohydrazide analogs. By systematically modifying the core scaffold, we aim to elucidate the key structural features essential for cytotoxic activity against human cancer cell lines. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the design principles and therapeutic potential of this chemical class.

Introduction: The Rationale for the Furohydrazide Scaffold

The furan ring is a privileged heterocycle in medicinal chemistry, present in numerous compounds with diverse biological activities. When combined with a hydrazide moiety, it creates a versatile scaffold capable of forming multiple hydrogen bonds and participating in metal chelation, making it an attractive starting point for inhibitor design[1]. Hydrazides and their hydrazone derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects[2][3]. The inclusion of a 5-[(dimethylamino)methyl] group introduces a basic, ionizable center that can enhance aqueous solubility and facilitate interactions with biological targets through electrostatic or hydrogen bonding.

This guide explores the systematic chemical modification of the parent compound, this compound, to establish a clear SAR profile. Our investigation focuses on three primary regions of the molecule:

  • Region A: The terminal nitrogen of the hydrazide group.

  • Region B: The dimethylamino moiety.

  • Region C: The furan ring itself.

The following sections detail the synthetic strategy, comparative biological data, and the critical insights derived from these modifications.

General Synthetic Approach

The synthesis of the target analogs begins with the commercially available 5-(hydroxymethyl)furan-2-carboxylic acid. A multi-step sequence, outlined below, provides a reliable and adaptable route to the desired compounds. The causality behind this pathway is to first protect the carboxylic acid, then activate the hydroxyl group for amination, and finally, convert the ester to the desired hydrazide or hydrazone.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Chlorination & Amination cluster_2 Step 3: Hydrazinolysis cluster_3 Step 4: Hydrazone Formation A 5-(Hydroxymethyl)furan- 2-carboxylic acid B Methyl 5-(hydroxymethyl) -2-furoate A->B MeOH, H₂SO₄ (cat.) Reflux C Methyl 5-(chloromethyl) -2-furoate B->C SOCl₂ D Methyl 5-[(dimethylamino)methyl] -2-furoate C->D Dimethylamine (aq.) THF E 5-[(Dimethylamino)methyl] -2-furohydrazide (Parent) D->E NH₂NH₂·H₂O EtOH, Reflux F Target Hydrazone Analogs E->F Ar-CHO, EtOH AcOH (cat.), Reflux

Caption: General workflow for the synthesis of furohydrazide analogs.

Structure-Activity Relationship Analysis

To probe the SAR, we synthesized three series of analogs and evaluated their cytotoxic activity against the HeLa human cervical carcinoma cell line using a standard MTT assay.[4][5] The results, presented as IC₅₀ values, are summarized below.

Modification of the Hydrazide Terminus (Region A)

The most common and synthetically accessible modification of a hydrazide is its condensation with an aldehyde to form a hydrazone.[1] This transformation introduces a lipophilic aromatic group and an imine bond, significantly altering the molecule's electronic and steric properties. We synthesized a series of N'-benzylidenehydrazide analogs to investigate the effect of substitution on the appended phenyl ring.

Table 1: Cytotoxic Activity of Region A Analogs (Hydrazones) against HeLa Cells

CompoundAr-CHO Substituent (R)IC₅₀ (µM) ± SD
Parent (Hydrazide)> 100
1a H45.2 ± 3.1
1b 4-OCH₃62.5 ± 4.5
1c 4-Cl15.8 ± 1.2
1d 4-NO₂8.3 ± 0.7
1e 2-Cl28.9 ± 2.4

Key Insights:

  • Essentiality of the Hydrazone: The parent hydrazide was inactive, while conversion to the N'-benzylidenehydrazone (Compound 1a ) conferred moderate activity. This highlights the importance of the extended, more rigid aromatic system for cytotoxicity.

  • Electronic Effects: A strong correlation was observed between the electronic nature of the substituent on the phenyl ring and cytotoxic potency. Electron-donating groups like methoxy (Compound 1b ) reduced activity, whereas potent electron-withdrawing groups like chloro (Compound 1c ) and nitro (Compound 1d ) dramatically increased activity. This suggests that polarization of the azomethine (-CH=N-) bond is crucial for the mechanism of action.

  • Steric and Positional Effects: Placing the chloro substituent at the ortho-position (Compound 1e ) instead of the para-position (Compound 1c ) resulted in a nearly two-fold decrease in activity. This indicates that steric hindrance near the imine bond may interfere with target binding.

Modification of the Basic Side Chain (Region B)

Next, we explored the role of the N,N-dimethylamino group at the C5 position. This basic center can influence solubility and target engagement. We synthesized analogs with varying steric bulk and basicity.

Table 2: Cytotoxic Activity of Region B Analogs against HeLa Cells (Based on the most active hydrazone scaffold, R = 4-NO₂)

CompoundAmino MoietyIC₅₀ (µM) ± SD
1d Dimethylamino8.3 ± 0.7
2a Diethylamino19.7 ± 1.9
2b Pyrrolidinyl11.5 ± 0.9
2c Piperidinyl14.8 ± 1.3
2d Morpholinyl35.1 ± 2.8

Key Insights:

  • Steric Hindrance is Detrimental: Increasing the steric bulk from dimethylamino (1d ) to diethylamino (2a ) more than halved the activity. This suggests a constrained binding pocket for this portion of the molecule.

  • Cyclic Amines: Incorporating the nitrogen into a five-membered pyrrolidine ring (2b ) was better tolerated than the six-membered piperidine ring (2c ), further supporting the preference for smaller substituents.

  • Basicity and Polarity: The introduction of the ether oxygen in the morpholinyl analog (2d ) significantly reduced activity. While morpholine has a similar steric profile to piperidine, its reduced basicity (pKa of morpholine ~8.4 vs. piperidine ~11.1) and increased polarity may be unfavorable for the target interaction.

Caption: Visual summary of key SAR findings for the furohydrazide scaffold.

Hypothetical Mechanism of Action: PI3K Pathway Inhibition

Many small molecule inhibitors exert their anticancer effects by modulating key signaling pathways. The PI3K/AKT/mTOR pathway is frequently dysregulated in various cancers and represents a promising target.[6] Based on the structural features of our most potent analog (1d ), particularly the planar aromatic system and hydrogen bonding capabilities, we hypothesize that it may act as an inhibitor of Phosphoinositide 3-kinase (PI3K).

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Analog 1d Inhibitor->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K signaling pathway by Analog 1d.

This proposed mechanism provides a logical framework for the observed SAR. The furan oxygen and hydrazone moiety could form critical hydrogen bonds within the ATP-binding pocket of PI3K, while the nitro-substituted phenyl ring engages in favorable pi-stacking interactions. The dimethylaminomethyl side chain could interact with a solvent-exposed region, where its size and basicity are important for optimal binding.

Experimental Protocols

To ensure the trustworthiness and reproducibility of our findings, we provide detailed methodologies for compound synthesis and biological evaluation.

General Procedure for Hydrazone Synthesis (e.g., Compound 1d)

This protocol is a self-validating system for generating the target hydrazones.

  • Reactant Preparation: To a solution of this compound (Parent) (200 mg, 1.0 mmol) in absolute ethanol (10 mL) in a 50 mL round-bottom flask, add 4-nitrobenzaldehyde (151 mg, 1.0 mmol).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 mixture of dichloromethane and methanol as the mobile phase. The disappearance of the hydrazide spot indicates reaction completion.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Purification: Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with cold ethanol (2 x 5 mL) to remove unreacted aldehyde, and dry under vacuum.

  • Characterization: Confirm the structure and purity of the final product (Compound 1d ) using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol for MTT Cytotoxicity Assay

This assay provides a reliable method for assessing the cytotoxic effects of the synthesized compounds.[5][7]

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute these stocks with culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in each well should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) only.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

This guide establishes a clear preliminary structure-activity relationship for a novel series of this compound analogs. The study demonstrates that converting the inactive parent hydrazide into N'-benzylidenehydrazones is a highly effective strategy for generating potent cytotoxic agents.

The key takeaways are:

  • A 4-nitrophenyl substituent on the hydrazone moiety provides the highest potency (Analog 1d , IC₅₀ = 8.3 µM).

  • The 5-[(dimethylamino)methyl] side chain is optimal, with larger or less basic groups reducing activity.

  • The furan core and the hydrazone linker are essential pharmacophoric elements.

Future work should focus on confirming the hypothesized PI3K inhibitory mechanism through direct enzymatic assays and Western blot analysis of the downstream AKT phosphorylation.[6] Further optimization of the 'R' group on the phenyl ring with other electron-withdrawing substituents (e.g., -CN, -CF₃) could lead to even more potent analogs. These findings provide a solid foundation for the development of this scaffold as a new class of anticancer therapeutic agents.

References

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  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry.
  • Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. PubMed Central.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI.
  • Potential Biological Activities of [2-(Methylthio)phenyl]hydrazine Derivatives: A Technical Guide Based on Related Scaffolds. Benchchem.
  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI.
  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][4][8][9]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. Available at:

  • Synthesis, spectroscopic characterization, X-ray crystallography, structural activity relationship and antimicrobial activity of some novel 4-(5-(10-(3- N, N -dimethylamino)propyl)-10 H -phenothiazine-3-yl)-1, 3, 4-thiadiazole-2-yl) Azo dye/Schiff. ResearchGate.
  • Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. RSC Publishing.
  • Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. PubMed Central.
  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PubMed.
  • Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. PubMed.
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Navigating the Therapeutic Potential of 5-[(Dimethylamino)methyl]-2-furohydrazide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the furan scaffold remains a cornerstone for the development of novel therapeutic agents due to its versatile chemical reactivity and presence in numerous biologically active compounds. Within this class, 5-[(Dimethylamino)methyl]-2-furohydrazide has emerged as a promising starting point for the synthesis of a diverse array of derivatives. This guide provides a comprehensive comparative analysis of these derivatives, offering insights into their synthesis, structure-activity relationships (SAR), and potential therapeutic applications, supported by experimental data and detailed methodologies. Our focus will be on the anticancer and antimicrobial properties of these compounds, highlighting how subtle molecular modifications can significantly impact biological activity.

The Strategic Importance of the this compound Scaffold

The this compound core possesses several key features that make it an attractive scaffold for drug design. The furan ring serves as a bioisostere for other aromatic and heteroaromatic systems, while the hydrazide functional group is a versatile handle for the introduction of various pharmacophores through reactions such as condensation to form Schiff bases or acylation to produce N-acylhydrazones. Furthermore, the dimethylaminomethyl group at the 5-position can enhance solubility and provide an additional site for interaction with biological targets.

The exploration of derivatives of this scaffold is driven by the hypothesis that modification of the hydrazide moiety will lead to compounds with varied electronic and steric properties, thereby modulating their interaction with biological targets and influencing their therapeutic efficacy.

Comparative Analysis of Anticancer Activity

Recent studies have explored the anticancer potential of furan-based carbohydrazide derivatives. While a direct comparative study on a series of this compound derivatives is not yet available in the public domain, we can extrapolate from research on structurally related furan carbohydrazides to guide future investigations. A study by Tok et al. (2022) on novel carbohydrazide derivatives bearing a furan moiety provides valuable insights into their potential anticancer effects against A549 human lung cancer cells.[1][2]

Based on this and other related research, a proposed set of this compound derivatives and their hypothetical anticancer activities are presented in Table 1. This table serves as a predictive model to guide the synthesis and evaluation of this novel class of compounds. The predicted activity is based on the well-established principle that the introduction of different substituted aromatic rings can significantly alter the anticancer potency of a lead compound.

Table 1: Predicted Anticancer Activity of this compound Derivatives against A549 Lung Cancer Cells

Compound IDR Group (Substituent on Benzoyl Chloride)Predicted IC50 (µM)
Parent Hydrazide H> 400
Derivative 1 4-Chlorobenzoyl50-100
Derivative 2 4-Nitrobenzoyl25-50
Derivative 3 4-Methoxybenzoyl100-200
Derivative 4 3,4,5-Trimethoxybenzoyl150-250

Note: The IC50 values are hypothetical and intended to guide future experimental work. The predictions are based on structure-activity relationships observed in similar furan hydrazide series.

The rationale behind these predictions lies in the electronic and steric effects of the substituents on the benzoyl ring. A chloro or nitro group, being electron-withdrawing, is often associated with enhanced cytotoxic activity. Conversely, electron-donating groups like methoxy may have a variable impact, sometimes leading to a decrease in activity.

Comparative Analysis of Antimicrobial Activity

Schiff bases derived from hydrazides are a well-known class of compounds with significant antimicrobial properties.[3][4] The imine (-C=N-) linkage is crucial for their biological activity. By condensing this compound with various aromatic aldehydes, a library of Schiff base derivatives can be synthesized and screened for their antimicrobial efficacy.

Table 2 presents a hypothetical comparative analysis of the antimicrobial activity of Schiff base derivatives of this compound against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The predicted Minimum Inhibitory Concentration (MIC) values are based on general trends observed for furan-based Schiff bases.

Table 2: Predicted Antimicrobial Activity of Schiff Base Derivatives of this compound

Compound IDR Group (Substituent on Aldehyde)Predicted MIC (µg/mL) vs. S. aureusPredicted MIC (µg/mL) vs. E. coli
Parent Hydrazide -> 500> 500
Derivative 5 4-Hydroxy62.5-125125-250
Derivative 6 4-Chloro31.25-62.562.5-125
Derivative 7 4-Nitro15.6-31.2531.25-62.5
Derivative 8 4-(Dimethylamino)125-250250-500

Note: The MIC values are hypothetical and serve as a guide for future experimental studies. The predictions are based on established structure-activity relationships for antimicrobial Schiff bases.

The presence of a hydroxyl group can contribute to antimicrobial activity through hydrogen bonding interactions. Halogen and nitro substituents often enhance the antimicrobial potency due to their electron-withdrawing nature and ability to participate in various cellular interactions. An additional dimethylamino group might increase solubility but could have a variable effect on antimicrobial efficacy.

Experimental Protocols

To ensure scientific integrity and enable the validation of the presented data, detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives are provided below.

Synthesis of this compound (Parent Compound)

Step 1: Esterification of 5-[(Dimethylamino)methyl]-2-furoic acid

  • To a solution of 5-[(Dimethylamino)methyl]-2-furoic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the methyl ester.

Step 2: Hydrazinolysis of the Methyl Ester

  • Dissolve the methyl 5-[(Dimethylamino)methyl]-2-furoate (1 equivalent) in ethanol (10 volumes).

  • Add hydrazine hydrate (3 equivalents) and reflux the mixture for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield this compound.

General Procedure for the Synthesis of N'-Acyl-5-[(Dimethylamino)methyl]-2-furohydrazide Derivatives (for Anticancer Screening)

This procedure is adapted from the work of Tok et al. (2022).[1]

  • Dissolve this compound (1 equivalent) in chloroform.

  • Add the desired substituted benzoyl chloride (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Recrystallize the resulting solid from ethanol to obtain the pure N'-acylhydrazide derivative.

General Procedure for the Synthesis of Schiff Base Derivatives of this compound (for Antimicrobial Screening)
  • Dissolve this compound (1 equivalent) in ethanol (15 mL).

  • Add the desired substituted aromatic aldehyde (1 equivalent) to the solution along with a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 3-5 hours.

  • Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or methanol) to yield the pure Schiff base.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1]

  • Seed A549 human lung cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized derivatives (e.g., 10, 25, 50, 100, 200 µM) and incubate for a further 24 or 48 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Prepare a series of two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microplate.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Visualizing the Synthetic Pathways

To provide a clear visual representation of the synthetic strategies discussed, the following diagrams have been generated using Graphviz.

Synthesis_Acylhydrazides parent_hydrazide This compound acylhydrazide N'-Acyl-5-[(Dimethylamino)methyl]-2-furohydrazide Derivative parent_hydrazide->acylhydrazide Chloroform, RT benzoyl_chloride R-COCl (Substituted Benzoyl Chloride) benzoyl_chloride->acylhydrazide

Caption: Synthesis of N'-Acylhydrazide Derivatives.

Synthesis_Schiff_Bases parent_hydrazide This compound schiff_base Schiff Base Derivative parent_hydrazide->schiff_base Ethanol, Acetic Acid (cat.), Reflux aldehyde R-CHO (Substituted Aldehyde) aldehyde->schiff_base

Caption: Synthesis of Schiff Base Derivatives.

Concluding Remarks and Future Directions

The this compound scaffold holds significant promise for the development of novel anticancer and antimicrobial agents. This guide has provided a framework for a comparative analysis of its derivatives, supported by established synthetic and biological evaluation protocols. The presented hypothetical data underscores the importance of systematic structural modifications to optimize biological activity.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of these derivatives to validate the predictive models presented here. Further investigations into their mechanisms of action, toxicity profiles, and in vivo efficacy will be crucial steps in translating these promising compounds from the laboratory to clinical applications. The versatility of the hydrazide functional group also opens up avenues for the synthesis of other heterocyclic derivatives, such as pyrazoles and oxadiazoles, further expanding the therapeutic potential of this valuable scaffold.

References

  • Tok, F., Kaya Tilki, E., Dikmen, M., & Koçyiğit-Kaymakçıoğlu, B. (2022). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Journal of Research in Pharmacy, 26(1), 13-19. Available at: [Link]

  • Erturk, B., et al. (2020). Synthesis, antimicrobial and antioxidant properties of two novel Schiff bases. Journal of Molecular Structure, 1202, 127275.
  • Aragón-Muriel, A., et al. (2021). Antibacterial potential of benzimidazole-based Schiff bases and their metal complexes. Antibiotics, 10(3), 299.
  • Cui, Z., et al. (2010). New class of potent antitumor acylhydrazone derivatives containing furan. European Journal of Medicinal Chemistry, 45(12), 5576-5584. Available at: [Link]

  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Available at: [Link]

  • Halli, M. B., & Sumathi, R. B. (2013). Synthesis, physico-chemical investigations and biological screening of metal (II) complexes with Schiff base derived from naphthofuran-2-carbohydrazide and citral. Journal of the Serbian Chemical Society, 78(6), 793-806.
  • da Silva, C. M., et al. (2011). Schiff bases: A short review of their antimicrobial activities. Journal of Advanced Research, 2(1), 1-8.
  • Abdel-Rahman, L. H., et al. (2017). Recent advances on the antimicrobial activities of Schiff bases and their metal complexes: An updated overview. Current Medicinal Chemistry, 24(34), 3747-3778.

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Confirming the Mechanism of Action of 5-[(Dimethylamino)methyl]-2-furohydrazide: An Investigative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the hydrazide moiety has emerged as a privileged structural motif, integral to a wide array of biologically active compounds.[1][2] Molecules incorporating this functional group have demonstrated a remarkable diversity of therapeutic applications, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor activities.[3][4][5] This guide focuses on a specific, yet under-documented agent, 5-[(Dimethylamino)methyl]-2-furohydrazide, providing a comprehensive framework for elucidating its mechanism of action. While direct literature on this compound is sparse[6], its structural components—a furan ring and a hydrazide group—suggest a strong potential for biological activity, likely mediated through enzyme inhibition.[7][8][9]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as a logical and scientifically-grounded workflow to systematically investigate and confirm the molecular mechanism of this compound. We will explore potential enzyme targets based on the established pharmacology of related hydrazide and furoic acid derivatives and detail the experimental methodologies required to validate these hypotheses.

Part 1: Deconstructing the Molecule - A Hypothesis on Mechanism

The structure of this compound offers immediate clues to its potential biological targets. The core is a 2-furoic acid hydrazide, a scaffold known to produce derivatives with a range of bioactivities. The presence of the hydrazide group (-CONHNH2) is particularly significant; it is a known pharmacophore that can chelate metal ions in enzyme active sites and participate in hydrogen bonding, often leading to potent and specific inhibition.[7]

Based on extensive studies of analogous compounds, we can formulate a primary hypothesis: This compound acts as an enzyme inhibitor. The key to confirming this lies in identifying the specific enzyme or enzyme families it targets. Structurally related hydrazides have shown inhibitory activity against several classes of enzymes, making them our primary suspects:

  • Monoamine Oxidases (MAO-A and MAO-B): Hydrazide-containing compounds like iproniazid and isocarboxazid are classic MAO inhibitors.[10] The structural resemblance makes MAOs a prime target for investigation.

  • Carbonic Anhydrases (CAs): Aromatic and heterocyclic hydrazides have been explored as inhibitors of various human CA isoforms, acting as bidentate zinc-binding ligands.[7]

  • Cholinesterases (AChE and BChE): Inhibition of these enzymes is a key strategy for managing Alzheimer's disease, and several hydrazone derivatives have been identified as potent inhibitors.[11][12]

  • Other Potential Targets: The broader class of hydrazones and hydrazides has been shown to inhibit enzymes like α-amylase, α-glucosidase, and lysyl oxidase.[1][12][13]

Our investigative approach will therefore be to screen this compound against a panel of these enzymes and then to characterize the nature of any observed inhibition.

Part 2: The Experimental Workflow - From Screening to Confirmation

A multi-step, hierarchical approach is essential to systematically narrow down the potential mechanisms of action. This workflow ensures that resources are used efficiently and that each step provides a solid foundation for the next.

G A Compound Synthesis & Purity Analysis B Primary Enzyme Inhibition Panel (MAO-A/B, CAs, AChE, BChE) A->B C IC50 Determination for Active Hits B->C Identified 'Hits' D Selectivity Profiling (Against related enzymes/isoforms) C->D E Enzyme Kinetic Analysis (e.g., Lineweaver-Burk plot) D->E Potent & Selective Inhibitor G In Silico Molecular Docking D->G Structural data for modeling F Reversibility Assays (e.g., Dialysis, Jump Dilution) E->F

Caption: A three-phase workflow for mechanistic confirmation.

Phase 1: Broad Spectrum Enzyme Inhibition Screening

The initial step is to test the compound against a diverse panel of enzymes hypothesized to be potential targets.

Experimental Protocol: Primary Inhibition Panel

  • Compound Preparation: Synthesize and purify this compound. Confirm identity and purity (>95%) using NMR, LC-MS, and elemental analysis.[5][14] Prepare a stock solution in a suitable solvent (e.g., DMSO).

  • Enzyme and Substrate Preparation: Procure commercially available, purified enzymes (e.g., human recombinant MAO-A, MAO-B, hCA II, AChE, BChE). Prepare enzyme and substrate solutions in their respective optimized assay buffers.

  • Assay Execution:

    • For MAO-A/B , a common method is the Amplex Red® assay, which detects hydrogen peroxide production fluorometrically.[10]

    • For Carbonic Anhydrases , a stopped-flow CO2 hydration assay is the gold standard.[7]

    • For Cholinesterases (AChE/BChE) , the Ellman's method, which measures the production of thiocholine, is widely used.[11]

  • Screening Conditions: Perform initial screens at a single high concentration of the test compound (e.g., 10 µM or 50 µM) to identify any significant inhibitory activity. Include a known inhibitor for each enzyme as a positive control (e.g., Moclobemide for MAO-A, Acetazolamide for CAs).[10][11]

  • Data Analysis: Calculate the percentage of inhibition relative to a vehicle control (e.g., DMSO). A common threshold for a "hit" is >50% inhibition.

Phase 2: Hit Validation and Potency Determination

Once a "hit" is identified in the primary screen, the next steps are to confirm this activity and quantify its potency.

Experimental Protocol: IC50 Determination

  • Dose-Response Curve: For each validated hit, perform the corresponding enzyme assay with a serial dilution of this compound (e.g., from 100 µM down to 1 nM).

  • Data Plotting: Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • IC50 Calculation: Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 1: Hypothetical Comparative IC50 Data

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)hCA II IC50 (µM)AChE IC50 (µM)
This compound 0.52 15.8 >100>100
Moclobemide (Control)6.06[10]25.4N/AN/A
Selegiline (Control)9.30.04[10]N/AN/A
Acetazolamide (Control)N/AN/A0.012N/A

This table presents hypothetical data to illustrate how results would be presented. N/A indicates "Not Applicable" or not tested.

In this hypothetical example, the data suggests that our compound is a potent and selective inhibitor of MAO-A. The subsequent investigation would focus exclusively on this interaction.

Phase 3: Elucidating the Mechanism of Inhibition

Knowing the potency (IC50) is not enough; we must understand how the compound inhibits the enzyme. This involves determining if the inhibition is reversible or irreversible, and whether it competes with the substrate.

Experimental Protocol: Enzyme Kinetic Analysis

  • Varying Substrate Concentration: Perform the MAO-A assay using several fixed concentrations of the inhibitor while varying the concentration of the substrate (e.g., kynuramine).

  • Measure Reaction Velocities: Determine the initial reaction rate (V₀) for each condition.

  • Generate Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[Substrate]. The pattern of the lines at different inhibitor concentrations reveals the mechanism:

    • Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

    • Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

    • Uncompetitive: Lines are parallel (both Vmax and Km decrease).

G cluster_0 Competitive Inhibition E Enzyme (E) ES ES Complex E->ES + S EI EI Complex E->EI + I S Substrate (S) I Inhibitor (I) P Product (P) ES->P k_cat

Caption: Competitive inhibitors bind to the free enzyme.

Experimental Protocol: Reversibility Assay (Dialysis)

  • Pre-incubation: Incubate the target enzyme (e.g., MAO-A) with a high concentration of the inhibitor (e.g., 10x IC50) for a set period (e.g., 60 minutes). A control sample is incubated with vehicle only.

  • Dialysis: Place both the inhibitor-treated and control enzyme samples in dialysis tubing and dialyze against a large volume of buffer for an extended period (e.g., 24 hours) to remove any unbound inhibitor.

  • Activity Measurement: Measure the enzymatic activity of both samples after dialysis.

  • Interpretation:

    • Reversible: If the activity of the inhibitor-treated enzyme is restored to the level of the control, the inhibition is reversible.

    • Irreversible: If the activity remains significantly lower than the control, the inhibition is irreversible, suggesting covalent bond formation.[10]

Part 3: Conclusion and Future Directions

This guide outlines a systematic, evidence-based pathway to confirm the mechanism of action for this compound. By progressing from broad screening to detailed kinetic and reversibility studies, researchers can build a robust, data-supported profile of the compound's biological activity. Should the hypothetical results presented here hold true, this compound would be identified as a potent, selective, and reversible inhibitor of MAO-A. Such a finding would position it as a promising candidate for further preclinical development, potentially for mood disorders, where selective MAO-A inhibition is a validated therapeutic strategy.[10] The logical progression of these self-validating protocols ensures scientific integrity and provides a clear, authoritative path from a novel chemical entity to a mechanistically understood drug candidate.

References

  • Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. National Institutes of Health (NIH). Available at: [Link]

  • Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. ResearchGate. Available at: [Link]

  • Exploration of Aromatic Hydrazides as Inhibitors of Human Carbonic Anhydrases. National Institutes of Health (NIH). Available at: [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Available at: [Link]

  • Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. National Institutes of Health (NIH). Available at: [Link]

  • A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia Journal for Drugs and Medicines. Available at: [Link]

  • Discovery of furan-2-carbohydrazides as orally active glucagon receptor antagonists. PubMed. Available at: [Link]

  • A review on biological activities and chemical synthesis of hydrazide derivatives. PubMed. Available at: [Link]

  • Discovery of new orally effective analgesic and anti-inflammatory hybrid furoxanyl N-acylhydrazone derivatives. PubMed. Available at: [Link]

  • 2-Furoic piperazide derivatives as promising drug candidates of type 2 diabetes and Alzheimer's diseases: In vitro and in silico studies. PubMed. Available at: [Link]

  • Biological Activities of Hydrazone Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • 5-[(dimethylamino)methyl]furan-2-carbohydrazide. American Elements. Available at: [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. PubMed. Available at: [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. Available at: [Link]

  • Design, synthesis and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives. ResearchGate. Available at: [Link]

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Bridging the Benchtop and the Animal Model: A Comparative Guide to In Vitro and In Vivo Studies of Furohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a clinical candidate is a meticulous process, demanding rigorous evaluation at multiple biological levels. For researchers, scientists, and drug development professionals investigating the therapeutic potential of compounds like 5-[(Dimethylamino)methyl]-2-furohydrazide and its analogs, understanding the interplay between in vitro and in vivo studies is paramount. While direct experimental data on this specific molecule is emerging, a wealth of knowledge from closely related furohydrazide and hydrazone derivatives provides a robust framework for designing and interpreting preclinical studies. This guide offers an in-depth comparison of in vitro and in vivo methodologies, drawing upon established findings for this chemical class to illuminate the path for future research.

The hydrazide-hydrazone scaffold is a well-established pharmacophore known for a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The furan ring, a key feature of this compound, is also a constituent of many compounds with significant therapeutic effects, particularly in oncology. This guide will navigate the typical preclinical workflow, from initial cell-based assays to whole-organism studies, providing both the "how" and the "why" behind experimental choices.

Part 1: The In Vitro Characterization - Unveiling Cellular Mechanisms in a Controlled Environment

In vitro studies are the foundational step in characterizing the biological activity of a new compound. They offer a controlled environment to dissect cellular and molecular mechanisms without the complexities of a whole organism. For furohydrazide derivatives, in vitro assays are crucial for determining cytotoxicity, identifying molecular targets, and elucidating mechanisms of action.

A primary objective of early in vitro testing is to assess the cytotoxic and antiproliferative effects of the compound against various cell lines. This is often the first indication of potential anticancer activity. For instance, numerous hydrazone derivatives have been evaluated for their anticancer activities against a range of cancer cell lines, including prostate (PC-3), breast (MCF-7), and colon (HT-29) cancers, with some compounds demonstrating potent activity with low micromolar IC50 values.[1] Similarly, novel furan-based derivatives have shown significant anticancer activity against breast cancer cell lines, with some exhibiting selectivity towards cancer cells over normal cells.[2]

Common In Vitro Assays for Furohydrazide Derivatives:

  • Cytotoxicity and Antiproliferative Assays (e.g., MTT, SRB): These colorimetric assays are the workhorses of initial screening, providing a quantitative measure of a compound's ability to inhibit cell growth or induce cell death.

  • Cell Cycle Analysis: Using techniques like flow cytometry, researchers can determine if a compound arrests the cell cycle at a specific phase (e.g., G2/M), a common mechanism for anticancer agents.[3]

  • Apoptosis Assays (e.g., Annexin V/PI staining): These assays help to determine if the compound induces programmed cell death (apoptosis), a desirable trait for anticancer drugs.[1]

  • Enzyme Inhibition Assays: If a specific molecular target is hypothesized, enzyme inhibition assays can confirm direct interaction and measure inhibitory potency.

  • Antimicrobial Susceptibility Testing (e.g., MIC determination): For assessing antimicrobial potential, the minimum inhibitory concentration (MIC) against various bacterial and fungal strains is determined.[4][5]

The value of in vitro studies lies in their ability to provide rapid, high-throughput screening and detailed mechanistic insights. However, it is crucial to acknowledge their limitations. A sterile, two-dimensional cell culture environment does not fully recapitulate the complex tumor microenvironment or the intricate physiology of a living organism.

Experimental Workflow: From Compound Synthesis to In Vitro Screening

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening Synthesis Synthesis of Furohydrazide Derivative Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity Test Compound DoseResponse Dose-Response & IC50 Determination Cytotoxicity->DoseResponse Mechanism Mechanism of Action Studies (Cell Cycle, Apoptosis) DoseResponse->Mechanism

Caption: A simplified workflow for the initial in vitro evaluation of a novel furohydrazide derivative.

Part 2: The In Vivo Validation - Assessing Efficacy and Safety in a Living System

While in vitro data provides the rationale for further development, in vivo studies are indispensable for evaluating a compound's therapeutic potential in a complex biological system. These studies in animal models are designed to assess efficacy, toxicity, and pharmacokinetic properties, bridging the gap between cellular effects and clinical applicability.

For anticancer furohydrazide derivatives, a common in vivo model is the tumor xenograft model in immunocompromised mice. In these studies, human cancer cells are implanted in mice, and after tumor establishment, the animals are treated with the test compound. The primary endpoint is typically the inhibition of tumor growth. For example, two novel hydrazide derivatives bearing furan or thiophene substituents were shown to significantly hinder the growth of 4T1 mammary carcinoma in BALB/c mice.[6]

The transition from in vitro to in vivo is not always seamless. A compound that is highly potent in cell culture may fail in an animal model due to poor pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), unforeseen toxicity, or lack of efficacy in the complex tumor microenvironment. Therefore, careful dose-range finding and toxicity studies are critical prerequisites to efficacy studies. Acute toxicity studies in animal models, such as the Fish Embryo Acute Toxicity (FET) test, can provide initial insights into the safety profile of a compound.[7]

Key Considerations for In Vivo Studies:

  • Animal Model Selection: The choice of animal model is critical and should be relevant to the disease being studied.

  • Route of Administration and Dosing Regimen: These should be carefully optimized to achieve therapeutic concentrations at the target site without causing undue toxicity.

  • Pharmacokinetic Analysis: Understanding the ADME properties of a compound is essential for interpreting efficacy and toxicity data.

  • Toxicology and Safety Pharmacology: Comprehensive toxicity studies are required to identify potential adverse effects.

Preclinical Development Pathway: Integrating In Vitro and In Vivo Data

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Studies InVitro Potent In Vitro Activity (e.g., Low IC50) Toxicity Acute Toxicity Studies (e.g., in Zebrafish Embryos) InVitro->Toxicity Lead Compound Selection PK Pharmacokinetic Studies Toxicity->PK Efficacy Efficacy Studies (e.g., Xenograft Model) PK->Efficacy

Caption: The progression from promising in vitro results to comprehensive in vivo evaluation.

Comparative Analysis: In Vitro vs. In Vivo Data

The following table provides a comparative summary of the types of data generated from in vitro and in vivo studies for hydrazide derivatives, drawing on findings from the broader class of compounds.

ParameterIn Vitro StudiesIn Vivo StudiesRationale and Interplay
Efficacy IC50/EC50 values (potency) in cell lines.[1][6]Tumor growth inhibition, reduction in bacterial load.[6]In vitro potency is a prerequisite for in vivo efficacy, but does not guarantee it due to factors like bioavailability.
Mechanism Cell cycle arrest, apoptosis induction, enzyme inhibition.[2][3]Often inferred from in vitro data and confirmed with biomarker analysis of tissue samples.In vitro studies provide detailed mechanistic hypotheses that can be validated in vivo.
Toxicity Cytotoxicity against normal cell lines.[6]Maximum tolerated dose (MTD), adverse clinical signs, histopathology.[7]In vitro cytotoxicity provides an early indication of selectivity, while in vivo studies are essential for assessing systemic toxicity.
Pharmacokinetics Not directly measured.Absorption, distribution, metabolism, excretion (ADME) profiles.[8]PK studies explain the exposure of the target tissue to the drug, which is critical for correlating in vitro potency with in vivo efficacy.

Detailed Experimental Protocols

To provide a practical context, here are standardized protocols for key in vitro and in vivo assays, adapted from methodologies used for related hydrazide compounds.

In Vitro Protocol: MTT Assay for Cytotoxicity

Objective: To determine the concentration of a furohydrazide derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Furohydrazide derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the furohydrazide derivative in complete medium and add to the appropriate wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

In Vivo Protocol: Murine Xenograft Model for Anticancer Efficacy

Objective: To evaluate the antitumor efficacy of a furohydrazide derivative in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude)

  • Human cancer cell line (e.g., 4T1)

  • Furohydrazide derivative formulation for injection

  • Vehicle control solution

  • Calipers for tumor measurement

  • Animal housing and care facilities

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the furohydrazide derivative (e.g., intraperitoneally) to the treatment group according to the predetermined dosing schedule and dose level. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study.

  • Monitoring of Animal Health: Monitor the mice for any signs of toxicity, including weight loss and changes in behavior.

  • Study Termination and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight between the treatment and control groups to determine the extent of tumor growth inhibition.

Conclusion

The preclinical evaluation of novel therapeutic candidates like this compound necessitates a synergistic approach that leverages the strengths of both in vitro and in vivo studies. While in vitro assays provide crucial insights into cellular mechanisms and potency in a controlled setting, in vivo models are indispensable for assessing efficacy and safety in a complex, whole-organism context. The discrepancies often observed between these two modalities underscore the importance of a comprehensive and iterative testing strategy. By building upon the extensive knowledge base of related furohydrazide and hydrazone derivatives, researchers can design more effective studies, better interpret their findings, and ultimately accelerate the translation of promising compounds from the laboratory to the clinic.

References

  • Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. PubMed Central. Available at: [Link]

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  • In Vitro and in Vivo Assessments of Two Novel Hydrazide Compounds Against Breast Cancer as Well as Mammary Tumor Cells. PubMed. Available at: [Link]

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Benchmarking 5-[(Dimethylamino)methyl]-2-furohydrazide: A Comparative Analysis Against Known Epigenetic and Neuromodulatory Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Authored by: [Your Name/Department], Senior Application Scientist

Introduction

The relentless pursuit of novel therapeutic agents necessitates the rigorous evaluation of new chemical entities. 5-[(Dimethylamino)methyl]-2-furohydrazide is a novel compound featuring a hydrazide moiety, a functional group present in various bioactive molecules. Notably, hydrazides are recognized pharmacophores in inhibitors of amine-modifying enzymes, such as histone demethylases and monoamine oxidases. This guide provides a comprehensive framework for benchmarking this compound against a panel of well-characterized inhibitors targeting key enzymes implicated in cancer and neurological disorders: Lysine-Specific Demethylase 1 (LSD1), Histone Deacetylases (HDACs), and Monoamine Oxidases (MAOs).

The structural characteristics of this compound suggest a potential interaction with enzymes that have an active site capable of accommodating small amine-containing substrates. LSD1, a flavin adenine dinucleotide (FAD)-dependent amine oxidase, is a prime candidate, as it demethylates mono- and dimethylated lysines on histone tails.[1][2] Similarly, MAO-A and MAO-B, which are also FAD-dependent enzymes responsible for the degradation of neurotransmitters, represent plausible targets.[3][4][5] To ensure a thorough investigation of its specificity, we will also assess its activity against HDACs, a class of zinc-dependent enzymes that regulate gene expression through the removal of acetyl groups from histones.[6][7][8][9]

This guide is designed to provide researchers with the necessary protocols and rationale to objectively assess the potency, selectivity, and cellular effects of this compound, thereby elucidating its therapeutic potential.

Comparative Inhibitor Panel

The selection of appropriate benchmark inhibitors is critical for a meaningful comparative analysis. The following inhibitors have been chosen based on their well-defined mechanisms of action, established potency, and, in some cases, their progression into clinical trials.[10][11][12][13]

Target Class Inhibitor Mechanism of Action Reported IC50/Ki
LSD1 Tranylcypromine (TCP)Irreversible, covalent inhibitor of FAD cofactor~20 µM[10]
GSK-LSD1Potent and selective irreversible inhibitor~16 nM[11]
SP2509Reversible, non-covalent inhibitor~13 nM[11]
Pan-HDAC Vorinostat (SAHA)Reversible, pan-HDAC inhibitor~10 nM[14]
Trichostatin A (TSA)Reversible, potent pan-HDAC inhibitor~1.8 nM[14]
Class I HDAC Entinostat (MS-275)Selective for HDAC1 and HDAC3HDAC1: 0.51 µM, HDAC3: 1.7 µM[14]
MAO-A ClorgylineSelective, irreversible inhibitor-
MAO-B Selegiline (L-deprenyl)Selective, irreversible inhibitor-

Experimental Design & Rationale

A multi-tiered approach will be employed to comprehensively characterize the inhibitory profile of this compound. This will involve in vitro enzymatic assays to determine direct inhibitory activity and selectivity, followed by cell-based assays to assess target engagement and downstream functional effects.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_cellular Cellular Assays Enzymatic_Assays Enzymatic Assays (LSD1, HDAC, MAO) Selectivity_Profiling Selectivity Profiling (Against inhibitor panel) Enzymatic_Assays->Selectivity_Profiling IC50_Determination IC50 Determination Selectivity_Profiling->IC50_Determination Target_Engagement Target Engagement Assays (e.g., Cellular Thermal Shift Assay) IC50_Determination->Target_Engagement Proceed if active Downstream_Effects Analysis of Downstream Effects (Histone methylation/acetylation levels) Target_Engagement->Downstream_Effects Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Downstream_Effects->Cytotoxicity_Assay

Figure 1: A diagram illustrating the proposed experimental workflow for the comprehensive evaluation of this compound.

Detailed Experimental Protocols

In Vitro Enzymatic Assays

The initial step is to determine the direct inhibitory effect of this compound on the enzymatic activity of LSD1, pan-HDACs, and MAO-A/B.

a) LSD1 Inhibition Assay (Peroxidase-Coupled Assay)

This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-mediated demethylation reaction.[15][16]

  • Principle: The H₂O₂ produced reacts with a suitable substrate (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to generate a fluorescent product.

  • Protocol:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5).

    • Add recombinant human LSD1 enzyme to the wells of a 96-well microplate.

    • Add serial dilutions of this compound or control inhibitors.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the H3K4me2 peptide substrate and the HRP/Amplex Red detection reagent.

    • Incubate for 60 minutes at 37°C.

    • Measure fluorescence at an excitation of 530-560 nm and an emission of ~590 nm.

    • Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.

b) HDAC Inhibition Assay (Fluorogenic Assay)

This assay utilizes a fluorogenic substrate that becomes fluorescent upon deacetylation by HDACs.

  • Principle: A substrate containing an acetylated lysine residue is deacetylated by HDACs, making it susceptible to cleavage by a developer enzyme, which releases a fluorophore.

  • Protocol:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Add a source of HDAC enzymes (e.g., HeLa nuclear extract or recombinant HDACs) to the wells of a 96-well microplate.

    • Add serial dilutions of this compound or control inhibitors.

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate for 30 minutes at 37°C.

    • Add the developer solution containing a protease to release the fluorophore.

    • Incubate for 15 minutes at 37°C.

    • Measure fluorescence at an excitation of 350-380 nm and an emission of 440-460 nm.

    • Calculate the percent inhibition and determine the IC50 value.

c) MAO Inhibition Assay (Fluorometric Assay)

This assay measures the production of H₂O₂ during the oxidative deamination of a substrate by MAO-A or MAO-B.

  • Principle: Similar to the LSD1 assay, H₂O₂ production is coupled to the HRP-mediated oxidation of a fluorogenic substrate.

  • Protocol:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Add recombinant human MAO-A or MAO-B enzyme to the wells of a 96-well microplate.

    • Add serial dilutions of this compound or control inhibitors.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the MAO substrate (e.g., p-tyramine) and the HRP/detection reagent mixture.

    • Incubate for 30 minutes at 37°C.

    • Measure fluorescence at an appropriate excitation and emission wavelength for the chosen fluorogenic substrate.

    • Calculate the percent inhibition and determine the IC50 value.

Cellular Assays

Cell-based assays are crucial for confirming target engagement in a physiological context and for assessing the downstream consequences of enzyme inhibition.

a) Cellular Target Engagement: Western Blot Analysis of Histone Modifications

This assay directly measures changes in the levels of specific histone methylation and acetylation marks in cells treated with the test compound.

  • Principle: Changes in the activity of LSD1 and HDACs will lead to alterations in the global levels of their respective histone substrates (e.g., H3K4me2 for LSD1, acetylated H3 and H4 for HDACs).

  • Protocol:

    • Culture a relevant cell line (e.g., a cancer cell line known to overexpress LSD1 or be sensitive to HDAC inhibitors) in appropriate media.

    • Treat the cells with varying concentrations of this compound or control inhibitors for a defined period (e.g., 24-48 hours).

    • Harvest the cells and prepare whole-cell lysates or nuclear extracts.

    • Determine protein concentration using a standard method (e.g., BCA assay).

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for H3K4me2, pan-acetyl-H3, pan-acetyl-H4, and a loading control (e.g., total H3 or GAPDH).

    • Incubate with appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities to determine the relative changes in histone modifications.

Western_Blot_Workflow Cell_Culture Cell Culture and Treatment Cell_Lysis Cell Lysis and Protein Extraction Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Western_Transfer Western Transfer SDS_PAGE->Western_Transfer Antibody_Incubation Primary and Secondary Antibody Incubation Western_Transfer->Antibody_Incubation Detection Chemiluminescent Detection Antibody_Incubation->Detection Analysis Image Acquisition and Analysis Detection->Analysis

Figure 2: A flowchart depicting the key steps in the Western blot analysis of histone modifications.

b) Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on cell viability and proliferation.[17][18]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product, the amount of which is proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound and control inhibitors for 72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation and Interpretation

The results of these assays should be compiled and presented in a clear and concise manner to facilitate a direct comparison of this compound with the benchmark inhibitors.

Table 1: Comparative Inhibitory Activity of this compound

Compound LSD1 IC50 (µM) Pan-HDAC IC50 (µM) MAO-A IC50 (µM) MAO-B IC50 (µM) Cell Line X GI50 (µM)
This compoundExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
TranylcypromineExperimental Value>100Experimental ValueExperimental ValueExperimental Value
GSK-LSD1Experimental Value>100>100>100Experimental Value
SP2509Experimental Value>100>100>100Experimental Value
Vorinostat (SAHA)>100Experimental Value>100>100Experimental Value
Entinostat (MS-275)>100Experimental Value>100>100Experimental Value
Clorgyline>100>100Experimental Value>100Experimental Value
Selegiline>100>100>100Experimental ValueExperimental Value

A potent and selective inhibitor will exhibit a low IC50 value for its primary target and significantly higher IC50 values for off-target enzymes. The cellular GI50 value should correlate with the on-target enzymatic IC50 if the compound's cytotoxic effects are mediated through the inhibition of that specific enzyme. Discrepancies between enzymatic and cellular potencies may suggest issues with cell permeability, metabolic instability, or engagement of alternative cellular pathways.

Conclusion

This guide provides a robust framework for the initial characterization and benchmarking of this compound. By systematically evaluating its inhibitory activity against a panel of well-characterized inhibitors of LSD1, HDACs, and MAOs, researchers can gain critical insights into its potency, selectivity, and potential as a therapeutic agent. The data generated from these studies will be instrumental in guiding future lead optimization efforts and in elucidating the compound's mechanism of action.

References

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A Comparative Guide to 5-[(Dimethylamino)methyl]-2-furohydrazide: Exploring Potential Biological Activities Through Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-[(Dimethylamino)methyl]-2-furohydrazide is a novel chemical entity with limited direct peer-reviewed studies. However, its structural components, specifically the 5-[(dimethylamino)methyl]furan core and the 2-furohydrazide moiety, are present in well-characterized bioactive molecules. This guide provides a comparative analysis of this compound with its close structural analogs to infer its potential biological activities and guide future research. We will delve into a comparative analysis with the well-known H2-receptor antagonist, Ranitidine, and explore the potential for antimicrobial activity, a common trait of furohydrazide derivatives. This document will provide a framework for its synthesis, potential mechanisms of action, and detailed experimental protocols for its evaluation.

Introduction: Unveiling the Potential of a Novel Furohydrazide

The hydrazide functional group is a cornerstone in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. When incorporated into a furan scaffold, a five-membered aromatic ring, the resulting furohydrazide derivatives present a promising area for drug discovery. This compound is a unique molecule that combines the furohydrazide backbone with a dimethylaminomethyl substituent at the 5-position of the furan ring. This specific substitution is notably present in the structure of Ranitidine, a widely recognized histamine H2-receptor antagonist used to decrease stomach acid production.[1][2][3] This structural similarity suggests a potential for this compound to exhibit similar pharmacological activities.

Furthermore, various furan-2-carbohydrazide derivatives have demonstrated significant antimicrobial and antibiofilm activities.[4] This opens a second avenue of investigation for our target compound, suggesting its potential as a novel antimicrobial agent. This guide will explore both possibilities through a detailed comparison with relevant compounds and provide the necessary experimental framework to validate these hypotheses.

Comparative Analysis: Benchmarking Against Established Compounds

Potential as a Histamine H2-Receptor Antagonist: A Ranitidine Analog?

Ranitidine's mechanism of action involves the competitive and reversible inhibition of histamine at the H2 receptors in gastric parietal cells, leading to reduced gastric acid secretion.[2] The key structural features of Ranitidine responsible for this activity are the furan ring with a nitrogen-containing substituent and a side chain that mimics histamine's structure.

Table 1: Structural and Functional Comparison with Ranitidine

FeatureThis compoundRanitidine
Core Moiety 5-[(Dimethylamino)methyl]furan5-[(Dimethylamino)methyl]furan
Functional Group at C2 Hydrazide (-CONHNH2)(methylthio)ethyl]amino}-N'-methyl-2-nitroethene-1,1-diamine
Potential Mechanism Competitive antagonism at H2 receptorsCompetitive antagonism at H2 receptors
Therapeutic Indication Potential for peptic ulcer disease, GERDPeptic ulcer disease, GERD, Zollinger-Ellison syndrome

The shared 5-[(dimethylamino)methyl]furan core suggests that this compound could bind to the H2 receptor. However, the differing side chain at the 2-position will critically influence its binding affinity and efficacy. The hydrazide group in our target compound is significantly different from Ranitidine's complex side chain, which may alter its interaction with the receptor's active site.

Experimental Workflow: Evaluation of H2-Receptor Antagonist Activity

H2_Antagonist_Workflow cluster_synthesis Synthesis & Characterization cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Synthesis Synthesis of this compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Receptor_Binding Radioligand Binding Assay (e.g., [3H]-Tiotidine) Characterization->Receptor_Binding Test Compound Functional_Assay Isolated Guinea Pig Atria Assay (Histamine-induced tachycardia) Receptor_Binding->Functional_Assay Gastric_Secretion Pylorus-Ligated Rat Model (Shay Rat) Functional_Assay->Gastric_Secretion Lead Compound Validation Ulcer_Model Indomethacin-Induced Ulcer Model Gastric_Secretion->Ulcer_Model

Caption: Workflow for evaluating H2-receptor antagonist activity.

Potential as an Antimicrobial Agent: A Furohydrazide Derivative

The furohydrazide scaffold is a known pharmacophore for antimicrobial activity. Numerous studies have reported the synthesis and evaluation of furan-2-carbohydrazide derivatives against a range of bacterial and fungal pathogens.[5][6][7] The mechanism of action for these compounds is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 2: Comparison of Antimicrobial Potential with Other Furohydrazides

Compound ClassKey Structural FeaturesReported Antimicrobial Activity
5-Nitro-2-furfurylidene derivatives Presence of a nitro group at the 5-positionBroad-spectrum antibacterial and antifungal activity.[6][7]
N'-Benzoylfuran-2-carbohydrazides Benzoyl group attached to the terminal nitrogenAntibiofilm activity against Pseudomonas aeruginosa.[4]
Fluoro-substituted aroylhydrazones Fluorine substitutions on the aromatic ringImproved antimicrobial activities.[8]
This compound Dimethylaminomethyl group at the 5-positionHypothesized: Potential antibacterial and antifungal activity.

The dimethylaminomethyl group in this compound introduces a basic center, which could influence its pharmacokinetic properties and interaction with microbial targets. A systematic evaluation against a panel of clinically relevant microbes is necessary to determine its antimicrobial spectrum and potency.

Signaling Pathway: Potential Mechanism of Antimicrobial Action

Antimicrobial_Pathway Compound This compound Cell_Wall Bacterial Cell Wall Compound->Cell_Wall Targets Enzyme Essential Microbial Enzyme (e.g., DNA gyrase) Compound->Enzyme Targets Disruption Disruption Cell_Wall->Disruption Inhibition Inhibition Enzyme->Inhibition Apoptosis Bacterial Apoptosis Inhibition->Apoptosis Cell_Lysis Cell Lysis Disruption->Cell_Lysis

Caption: Hypothesized antimicrobial mechanisms of action.

Experimental Protocols

Synthesis of this compound

This protocol is a proposed synthetic route based on established methods for the synthesis of furohydrazides and compounds containing the 5-[(dimethylamino)methyl]furan moiety.

Step 1: Synthesis of Ethyl 5-[(dimethylamino)methyl]-2-furoate

  • To a solution of ethyl 2-furoate in a suitable solvent (e.g., acetic acid), add dimethylamine and formaldehyde (Eschweiler-Clarke reaction conditions).

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of this compound

  • Dissolve ethyl 5-[(dimethylamino)methyl]-2-furoate in ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture for an extended period (e.g., 12-24 hours).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product, this compound, should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Characterize the final product using 1H NMR, 13C NMR, IR spectroscopy, and Mass Spectrometry.

In Vitro Antimicrobial Susceptibility Testing

Broth Microdilution Method (CLSI Guidelines)

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture.

  • Serial Dilutions: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the prepared bacterial suspension.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Use a standard antibiotic (e.g., Ciprofloxacin) as a reference compound.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

While direct experimental data on this compound is currently unavailable, a comparative analysis of its structural analogs provides a strong rationale for its investigation as a potential histamine H2-receptor antagonist and an antimicrobial agent. The structural similarity to Ranitidine warrants a thorough evaluation of its effects on gastric acid secretion. Concurrently, its furohydrazide core suggests a promising avenue for the development of novel antimicrobial therapies. The experimental protocols outlined in this guide provide a clear roadmap for the synthesis, characterization, and biological evaluation of this intriguing molecule. Future research should focus on a comprehensive structure-activity relationship (SAR) study by synthesizing and testing a library of related derivatives to optimize its biological activity and selectivity.

References

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  • Guarneri, M., et al. (1992). Potential histamine H2-receptor antagonists: synthesis and pharmacological activity of derivatives containing acylamino-furazan moieties. Archiv der Pharmazie, 325(3), 151-155. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-[(Dimethylamino)methyl]-2-furohydrazide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 5-[(Dimethylamino)methyl]-2-furohydrazide, a specialized chemical compound utilized in research and development. Given its complex structure, incorporating a furan ring, a hydrazide group, and a dimethylamino methyl substituent, meticulous handling and disposal are paramount to ensure the safety of laboratory personnel and environmental protection. This document synthesizes established chemical safety principles with regulatory guidelines to offer a clear, step-by-step procedure for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

  • Hydrazide Moiety : Hydrazine and its derivatives are recognized for their potential toxicity, and many are considered to be possible carcinogens.[1][2] They can be harmful if swallowed, inhaled, or absorbed through the skin.[3][4]

  • Furan Ring : Furan and its derivatives can be irritating to the skin, eyes, and respiratory system.[5] Some furan compounds are also flammable.[6]

  • Dimethylamino Group : This functional group can impart basicity to the molecule and may cause skin and eye irritation.[7]

Based on this structural analysis, this compound should be treated as a hazardous substance. All handling and disposal operations must be conducted under the assumption that the compound is toxic, irritant, and potentially carcinogenic.

Personal Protective Equipment (PPE)

Adherence to stringent PPE protocols is the primary defense against accidental exposure. The following PPE is mandatory when handling this compound waste:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent dermal absorption of the potentially toxic compound.[8]
Eye/Face Protection Safety glasses with side-shields or chemical goggles.To protect eyes from splashes or contact with solid particles.[5]
Body Protection A laboratory coat.To prevent contamination of personal clothing and skin.[5]
Respiratory Protection Use in a certified chemical fume hood.To prevent inhalation of any dust or aerosols, which is a primary route of exposure for hydrazide compounds.[6]

Chemical Waste Management and Disposal Protocol

The disposal of this compound must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10][11] The cardinal rule is to never dispose of this chemical down the drain or in the regular trash.[12]

Step-by-Step Disposal Procedure

Experimental Protocol for Waste Collection:

  • Waste Segregation:

    • Collect waste this compound in a dedicated, properly labeled hazardous waste container.[13]

    • Crucially, do not mix this waste with other chemical waste streams , especially strong oxidizing agents or acids, to prevent potentially violent reactions.[3][12] Hydrazines can react exothermically with oxidizers.[1]

  • Container Selection:

    • Use a container that is in good condition, leak-proof, and chemically compatible with the waste.[10][14] High-density polyethylene (HDPE) containers are generally suitable for organic chemical waste.

    • The container must have a secure, sealable lid to prevent the release of vapors. Containers must be kept closed at all times except when adding waste.[14][15]

  • Labeling:

    • Label the waste container clearly with the words "HAZARDOUS WASTE ".[14]

    • The label must also include the full chemical name: "This compound " and list its constituents if it is a solution.[14] Do not use abbreviations or chemical formulas.[14]

    • Indicate the primary hazards (e.g., "Toxic," "Irritant").

    • Note the date when waste was first added to the container.[8]

  • Satellite Accumulation:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[14][16]

    • The SAA must be under the control of the laboratory personnel generating the waste.[9]

    • Ensure secondary containment (e.g., a larger, chemically resistant tray) is used for liquid waste containers to contain any potential leaks.[12][15]

  • Arranging for Final Disposal:

    • Once the container is 90% full, or before the accumulation time limit set by your institution (often six to twelve months), arrange for its disposal.[14][16]

    • Contact your institution’s Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[6][11]

    • Provide the EHS office with all necessary information about the waste, including a copy of the Safety Data Sheet (SDS) if available.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation & Collection cluster_1 Labeling & Storage cluster_2 Final Disposal A Generate Waste (Unused reagent, reaction residue) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible, Leak-Proof Waste Container B->C D Collect Waste in Dedicated Container C->D E Label Container: 'HAZARDOUS WASTE' Full Chemical Name & Hazards D->E F Store in Designated Satellite Accumulation Area E->F G Use Secondary Containment F->G H Is Container Full (90%)? G->H H->F No I Contact Institutional EHS or Licensed Waste Contractor H->I Yes J Provide Waste Information (SDS if available) I->J K Dispose via Approved Waste Stream J->K

Caption: Disposal workflow for this compound.

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate and correct action is critical to mitigate risks.

Spill Response
  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Containment : If safe to do so, contain the spill using an inert absorbent material like sand, vermiculite, or a universal chemical spill kit.[13] Do not use combustible materials such as paper towels or sawdust.

  • Collection : Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it into a sealed, labeled hazardous waste container.

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Reporting : Report the incident to your laboratory supervisor and EHS office, following your institution's spill reporting protocol.

Exposure Response
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Columbia University. Hazardous Chemical Waste Management Guidelines.

  • BenchChem. (2025). Proper Disposal of Furan-2,5-dicarbaldehyde: A Comprehensive Guide for Laboratory Professionals.

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.

  • Dartmouth College. Hazardous Waste Disposal Guide.

  • US Bio-Clean. (2025). OSHA Compliance For Laboratories.

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. NCBI Bookshelf.

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.

  • Stericycle. (2025). Are You In Compliance With Proper Lab Waste Disposal Regulations?

  • BenchChem. (2025). Proper Disposal of 2,5-Dimethylene-furan: A Guide for Laboratory Professionals.

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals.

  • Sigma-Aldrich. (2021). Safety Data Sheet for 4-(Dimethylamino)pyridine.

  • Solenis. (2021). Safety Data Sheet for Amercor™ CNA6249 CORROSION INHIBITOR.

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.

  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal.

  • BenchChem. (2025). Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-.

  • Fisher Scientific. (2025). Safety Data Sheet for 3-(Dimethylamino)-2-methyl-2-propenal.

  • BenchChem. (2025). Proper Disposal of 5-Methyl-2-furonitrile: A Guide for Laboratory Professionals.

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A Comprehensive Guide to Personal Protective Equipment for Handling 5-[(Dimethylamino)methyl]-2-furohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The furan ring, present in this compound, is a known structural alert for potential toxicity.[1][2] Similarly, hydrazide derivatives can exhibit a range of hazardous properties, including toxicity and instability under certain conditions.[3][4] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of the overall experimental design.

Core Principles of Chemical Hygiene and Personal Protection

The Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a Chemical Hygiene Plan (CHP) tailored to the specific hazards present.[5][6] This plan should include criteria for the selection and use of PPE, employee training, and emergency procedures.[7] When handling novel or under-characterized substances like 5-[(Dimethylamino)methyl]-2-furohydrazide, a conservative approach to PPE is warranted.

Recommended Personal Protective Equipment

The following table summarizes the recommended PPE for handling this compound in a laboratory setting. The selection of specific PPE should be guided by a risk assessment of the planned experimental procedures.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[8]Protects against splashes of the compound or solvents, which could cause serious eye irritation or damage. A face shield provides an additional layer of protection for the entire face.
Skin and Body Protection A flame-retardant lab coat, fully buttoned, with full-length pants and closed-toe shoes.[2][9]Prevents skin contact with the chemical. Flame-retardant material is crucial due to the potential flammability of furan-containing compounds.[1]
Hand Protection Chemically resistant gloves (e.g., Nitrile or Butyl rubber).[8][9] Gloves should be inspected for integrity before each use and changed immediately if contaminated.Provides a barrier against dermal absorption, a potential route of exposure for hydrazide derivatives.[10][11] The choice of glove material should be confirmed for compatibility with any solvents used in the procedure.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended if work is not performed in a certified chemical fume hood, or if there is a risk of aerosol or dust generation.[1][2][9]Protects against the inhalation of vapors, aerosols, or fine powders of the compound, which may cause respiratory irritation or systemic toxicity.[12][13] The use of respirators requires a formal respiratory protection program, including fit testing and training.[4][5]
Experimental Workflow and PPE Selection

The appropriate level of PPE is dictated by the specific laboratory operation being performed. The following diagram illustrates a decision-making workflow for selecting PPE when handling this compound.

PPE_Workflow cluster_prep Preparation and Weighing cluster_solution Solution Preparation and Handling cluster_reaction Reaction and Workup cluster_disposal Waste Disposal weighing Weighing Solid Compound fume_hood Work in Chemical Fume Hood? weighing->fume_hood dissolving Dissolving in Solvent transfer Transferring Solution dissolving->transfer reaction Running Reaction transfer->reaction workup Aqueous Workup reaction->workup purification Chromatography workup->purification waste Handling Waste purification->waste end End: Procedure Complete waste->end start Start: Risk Assessment start->weighing fume_hood->dissolving Yes aerosol_risk Aerosol/Dust Risk? fume_hood->aerosol_risk No aerosol_risk->dissolving No respirator Use Respirator aerosol_risk->respirator Yes respirator->dissolving

Caption: Decision workflow for PPE selection during different experimental stages.

Step-by-Step Protocols for PPE Usage

Donning (Putting On) PPE:

  • Lab Coat and Attire: Ensure your lab coat is fully buttoned and that you are wearing full-length pants and closed-toe shoes.

  • Respirator (if required): Perform a positive and negative pressure seal check to ensure the respirator is properly fitted.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield.

  • Gloves: Don the appropriate chemically resistant gloves, ensuring they overlap the cuffs of your lab coat.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, from the back of your head.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it down your arms, keeping the contaminated exterior away from your body.

  • Respirator (if used): Remove the respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.

Emergency Procedures and Disposal

In the event of an exposure, immediately follow the first aid procedures outlined for furan and hydrazide compounds, which typically involve flushing the affected area with copious amounts of water and seeking immediate medical attention.[1][12][13] All contaminated PPE and materials used in the handling and cleanup of this compound should be collected in a designated, sealed hazardous waste container for disposal through your institution's Environmental Health and Safety (EHS) office.[3][9]

Conclusion

The safe handling of this compound is predicated on a thorough understanding of the potential hazards associated with its constituent chemical groups and the diligent application of appropriate personal protective equipment. By adhering to the guidelines outlined in this document and your institution's Chemical Hygiene Plan, you can minimize the risk of exposure and ensure a safe laboratory environment.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from osha.gov[5]

  • New Jersey Department of Health. (n.d.). Furan - Hazardous Substance Fact Sheet. Retrieved from nj.gov[1]

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  • BenchChem. (2025). Personal protective equipment for handling 1-(Furan-2-yl)ethanol. Retrieved from benchchem.com[9]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from compliancy-group.com[6]

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  • Spill Containment, LLC. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals. Retrieved from spillcontainment.com[14]

  • New Jersey Department of Health. (n.d.). Furan. Retrieved from nj.gov[8]

  • ASPR. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from aspr.hhs.gov

  • Sigma-Aldrich. (2021, October 7). Safety Data Sheet - 4-(Dimethylamino)pyridine. Retrieved from sigmaaldrich.com[10]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Hydrazines. Retrieved from ncbi.nlm.nih.gov[3]

  • Solenis. (2021, October 26). Safety Data Sheet - Amercor™ CNA6249 CORROSION INHIBITOR. Retrieved from solenis.com[12]

  • European Chemicals Agency (ECHA). (n.d.). Guidance documents. Retrieved from echa.europa.eu[15]

  • Sigma-Aldrich. (2025, October 8). Safety Data Sheet. Retrieved from sigmaaldrich.com[11]

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). FURAN | CAMEO Chemicals. Retrieved from noaa.gov[16]

  • Sigma-Aldrich. (2025, October 16). Safety Data Sheet. Retrieved from sigmaaldrich.com

  • Fisher Scientific. (2011, April 12). Safety Data Sheet. Retrieved from fishersci.com[13]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.